Product packaging for Ala-Ala-OMe(Cat. No.:)

Ala-Ala-OMe

Cat. No.: B12386760
M. Wt: 174.20 g/mol
InChI Key: LNLRCQQTGATDQI-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ala-Ala-OMe is a synthetic dipeptide analog with the molecular formula C7H14N2O3 and a molecular weight of 174.20 g/mol . This compound, specifically the N-methacryloyl-l-alanine methyl ester (MA-L-Ala-OMe) derivative, serves as a key functional monomer in advanced materials science. Its primary research application is in the construction of thermoresponsive, molecularly imprinted polymers (MIPs) for the specific recognition and release of proteins such as lysozyme . In this context, the amino acid-based structure provides excellent biocompatibility and acts as a thermoresponsive unit, enabling the resulting MIPs to capture and release template molecules autonomously simply by changing the external temperature . This property is invaluable for developing novel separation and purification platforms in biotechnology. As a building block in peptide chemistry, its methyl ester group provides a protected carboxylic acid terminus, making it a versatile intermediate for further synthetic elaboration. This compound is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O3 B12386760 Ala-Ala-OMe

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate

InChI

InChI=1S/C7H14N2O3/c1-4(8)6(10)9-5(2)7(11)12-3/h4-5H,8H2,1-3H3,(H,9,10)/t4-,5-/m0/s1

InChI Key

LNLRCQQTGATDQI-WHFBIAKZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to L-Alanyl-L-alanine Methyl Ester: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Alanyl-L-alanine methyl ester, a dipeptide derivative of significant interest in peptide chemistry and related research fields. This document outlines its chemical structure, physicochemical properties, a proposed synthetic pathway, and standard protocols for its characterization.

Core Properties and Structure

L-Alanyl-L-alanine methyl ester is a dipeptide composed of two L-alanine residues, with the C-terminus protected as a methyl ester. This modification is common in peptide synthesis to prevent unwanted side reactions at the carboxyl group.

Chemical Structure:

Caption: Chemical structure of L-Alanyl-L-alanine methyl ester.

Physicochemical Data:

The following table summarizes the key quantitative data for L-Alanyl-L-alanine methyl ester.

PropertyValueReference
CAS Number 24326-09-8[1]
Molecular Formula C₇H₁₄N₂O₃[1]
Molecular Weight 174.20 g/mol [1]
Exact Mass 174.10044 g/mol Calculated
Appearance Expected to be a solid or oil-

Synthesis of L-Alanyl-L-alanine Methyl Ester

The synthesis of L-Alanyl-L-alanine methyl ester typically involves a peptide coupling reaction between an N-terminally protected L-alanine and L-alanine methyl ester, followed by the removal of the protecting group.

Proposed Synthetic Workflow:

A common laboratory-scale synthesis follows the workflow illustrated below, employing solution-phase peptide synthesis techniques.[2]

Caption: Workflow for the synthesis of L-Alanyl-L-alanine methyl ester.

Experimental Protocol: Peptide Coupling and Deprotection

This protocol is a generalized procedure for the synthesis of the target compound.

Part A: Coupling Reaction

  • Preparation: Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Neutralize with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 eq) to obtain the free amine.

  • Activation: In a separate flask, dissolve N-Boc-L-alanine (1.0 eq), a coupling reagent such as HBTU (1.0 eq), and an additive like HOBt (1.0 eq) in DMF.[3] Add DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated N-Boc-L-alanine solution to the free amine solution of L-alanine methyl ester.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-Alanyl-L-alanine methyl ester.

Part B: Deprotection

  • Cleavage: Dissolve the crude N-Boc protected dipeptide ester from Part A in DCM.

  • Reaction: Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) and stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting crude product, L-Alanyl-L-alanine methyl ester, can be purified by chromatography or crystallization.

Characterization and Analysis

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Characterization Workflow:

G Start Synthesized Crude Product Purity Purity Assessment (RP-HPLC) Start->Purity Structure Structural Confirmation Purity->Structure If pure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (ESI-MS) Structure->MS Verified Verified Compound NMR->Verified MS->Verified

Caption: General workflow for the characterization of the final product.

Expected Spectroscopic Data

While specific experimental spectra for L-Alanyl-L-alanine methyl ester are not widely published, the following characteristics can be anticipated based on its structure.

TechniqueExpected Observations
¹H NMR - A singlet around 3.7 ppm for the methyl ester (-OCH₃) protons. - Two distinct doublet signals for the α-methyl (-CHCH₃) protons. - Two distinct quartet or multiplet signals for the α-protons (-CHCH₃). - A broad signal for the amide proton (-NH-). - A signal for the primary amine protons (-NH₂).
¹³C NMR - A signal around 52 ppm for the methyl ester carbon (-OCH₃). - Two distinct signals for the α-methyl carbons. - Two distinct signals for the α-carbons. - Two distinct signals for the carbonyl carbons (amide and ester), typically in the 170-175 ppm range.
Mass Spec. (ESI-MS) - Expected [M+H]⁺ ion at m/z = 175.11. - Potential sodium adduct [M+Na]⁺ at m/z = 197.09.

Experimental Protocols for Characterization

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis High-performance liquid chromatography is a standard method for assessing the purity of peptides.

  • Column: C18 analytical column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 20-30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 214 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

  • Analysis: Inject the sample and integrate the peak area to determine purity.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Assign the observed chemical shifts, multiplicities, and coupling constants to the corresponding protons and carbons in the molecule's structure.

C. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µM) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion: Infuse the sample directly into the mass spectrometer or inject it via an LC system.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak ([M+H]⁺) and compare it with the calculated exact mass of the compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the distinct biological activities or associated signaling pathways for L-Alanyl-L-alanine methyl ester itself. Its primary role is often as a synthetic intermediate or a model dipeptide in biochemical and pharmaceutical research. Further investigation is required to elucidate any specific biological functions.

References

Navigating the Solubility of Ala-Ala-OMe in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide methyl ester, L-Alanyl-L-Alanine methyl ester (Ala-Ala-OMe). In the absence of extensive publicly available quantitative solubility data for this compound in a wide range of organic solvents, this document serves as a practical resource for researchers. It offers a theoretical assessment of this compound's solubility based on its physicochemical properties, detailed experimental protocols for determining its solubility, and best practices for data presentation. This guide is intended to empower researchers and drug development professionals to effectively work with this compound by providing a systematic approach to understanding and quantifying its solubility in various organic media.

Introduction: The Solubility Challenge with Small Peptides

The solubility of peptides is a critical parameter in numerous applications, from peptide synthesis and purification to their use in drug formulation and biochemical assays.[1] Small peptides like this compound, while seemingly simple, can exhibit complex solubility behaviors that are highly dependent on the solvent environment. Factors such as the peptide's amino acid composition, length, and the presence of protecting groups, as well as the solvent's polarity and hydrogen bonding capacity, all play a crucial role.[2][3]

Theoretical Assessment of this compound Solubility

A theoretical prediction of a peptide's solubility can be derived from its structure and physicochemical properties.[5]

Physicochemical Properties of this compound:

PropertyValue/Description
Molecular Formula C₇H₁₄N₂O₃
Amino Acid Composition Two Alanine (Ala) residues
N-terminus Free amine (-NH₂)
C-terminus Methyl ester (-OMe)
Overall Charge at Neutral pH +1 (due to the N-terminal amine)

Predictive Solubility Analysis:

The solubility of a peptide is largely influenced by its polarity and the nature of its amino acid side chains. Alanine possesses a small, non-polar methyl side chain. Peptides with a high content of non-polar amino acids are often more soluble in organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Given the presence of the peptide backbone with its capacity for hydrogen bonding and the free N-terminal amine, this compound is expected to exhibit reasonable solubility in polar protic solvents like methanol and ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally excellent solvents for a wide range of peptides, including those with hydrophobic residues. Therefore, this compound is predicted to be readily soluble in DMSO and DMF. Acetonitrile, being less polar, may offer moderate solubility.

  • Non-Polar Solvents (e.g., Dichloromethane, Chloroform): Due to the polar nature of the peptide backbone and the free amine, the solubility of this compound in non-polar solvents is expected to be limited.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative data, experimental determination of solubility is essential. Below are detailed protocols for two common methods.

Method 1: UV-Visible Spectrophotometry

This method is suitable for peptides that possess a chromophore (e.g., tryptophan, tyrosine, or a chromophoric protecting group). For peptides like this compound that lack a strong intrinsic UV chromophore, a derivatization step or use of a peptide bond-specific assay would be necessary. Alternatively, this method is highly applicable if a chromophoric tag is introduced.

Principle: The concentration of a dissolved peptide in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a standard curve for quantification.

Materials:

  • This compound

  • Selected organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

  • Generation of a Standard Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a standard curve. Determine the linear range of the assay.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each organic solvent in separate vials.

    • Tightly cap the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Centrifuge the saturated solutions at high speed to pellet the undissolved peptide.

    • Carefully collect the supernatant.

  • Absorbance Measurement and Concentration Determination:

    • Dilute the supernatant with the respective solvent to bring the absorbance within the linear range of the standard curve.

    • Measure the absorbance of the diluted supernatant.

    • Use the standard curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

Method 2: Nephelometry (Turbidimetric Solubility Assay)

This method is particularly useful for high-throughput screening of peptide solubility and does not require the peptide to have a chromophore.

Principle: The solubility is determined by identifying the concentration at which a peptide begins to precipitate out of solution, leading to an increase in turbidity. This cloudiness is measured by a nephelometer or a plate reader capable of measuring light scattering.

Materials:

  • This compound

  • Selected organic solvents

  • Nephelometer or plate reader with turbidity measurement capabilities

  • 96-well plates

  • Multichannel pipette

  • Vortex mixer

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the this compound stock solution with the organic solvent being tested. This will create a range of concentrations.

  • Incubation:

    • Incubate the plate for a set period (e.g., 2-24 hours) at a constant temperature to allow for any precipitation to occur.

  • Turbidity Measurement:

    • Measure the turbidity of each well using a nephelometer. The instrument detects scattered light from suspended particles.

  • Data Analysis:

    • Plot the turbidity reading against the peptide concentration.

    • The concentration at which a significant increase in turbidity is observed above the baseline is considered the kinetic solubility limit.

Data Presentation: Quantifying this compound Solubility

To facilitate comparison and analysis, all experimentally determined solubility data should be presented in a clear and structured format.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

Organic SolventChemical ClassSolubility (mg/mL) at 25°CSolubility (mM) at 25°CObservations
MethanolPolar Protic[Experimental Value][Calculated Value][e.g., Clear solution, slight haze]
EthanolPolar Protic[Experimental Value][Calculated Value][e.g., Forms a gel at high conc.]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Value][Calculated Value][e.g., Readily soluble]
Dimethylformamide (DMF)Polar Aprotic[Experimental Value][Calculated Value][e.g., Soluble with warming]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value][e.g., Limited solubility]
Dichloromethane (DCM)Non-Polar[Experimental Value][Calculated Value][e.g., Insoluble]
ChloroformNon-Polar[Experimental Value][Calculated Value][e.g., Insoluble]
[Other Solvents]

Note: This table is a template for researchers to populate with their own experimental data.

Visualizing Experimental Workflows

Diagrams can effectively illustrate the logical flow of experimental procedures.

Experimental_Workflow_UV_Vis cluster_prep Preparation cluster_measurement Measurement & Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_standards Prepare Serial Dilutions (Standard Solutions) prep_stock->prep_standards gen_curve Generate Standard Curve (Absorbance vs. Conc.) prep_standards->gen_curve prep_saturated Prepare Saturated Solutions (Excess this compound) process_samples Centrifuge & Collect Supernatant prep_saturated->process_samples calc_sol Calculate Solubility gen_curve->calc_sol measure_abs Measure Absorbance of Diluted Supernatant process_samples->measure_abs measure_abs->calc_sol Experimental_Workflow_Nephelometry cluster_prep_neph Preparation cluster_measurement_neph Measurement & Analysis prep_stock_neph Prepare High-Conc. Stock (e.g., in DMSO) prep_dilutions_neph Serial Dilute in 96-Well Plate with Test Solvents prep_stock_neph->prep_dilutions_neph incubate Incubate at Constant Temp. prep_dilutions_neph->incubate measure_turbidity Measure Turbidity (Nephelometer) incubate->measure_turbidity plot_data Plot Turbidity vs. Conc. measure_turbidity->plot_data determine_sol Identify Solubility Limit (Inflection Point) plot_data->determine_sol Logical_Relationship cluster_properties Physicochemical Properties cluster_applications Research & Development Applications solubility Solubility in Organic Solvents peptide_synthesis Peptide Synthesis (Building Block) solubility->peptide_synthesis enables drug_formulation Drug Formulation (Excipient/Pro-drug) solubility->drug_formulation critical for biochemical_assays Biochemical Assays (Substrate/Inhibitor) solubility->biochemical_assays impacts stability Chemical Stability stability->drug_formulation permeability Membrane Permeability permeability->drug_formulation

References

Stability and Storage of L-Alanyl-L-Alanine Methyl Ester (Ala-Ala-OMe): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Alanyl-L-Alanine Methyl Ester (Ala-Ala-OMe), a dipeptide methyl ester of significant interest in pharmaceutical and biochemical research. Understanding the stability profile of this compound is critical for ensuring its integrity and reproducibility in experimental settings and for the development of stable pharmaceutical formulations. This document outlines the primary degradation pathways, presents stability data under various conditions, and details the experimental protocols for stability assessment.

Core Stability Profile

This compound, like other peptide esters, is susceptible to degradation through several pathways, primarily hydrolysis of the methyl ester and cleavage of the amide bond. The rate of degradation is significantly influenced by pH, temperature, and the presence of enzymatic activity.

Chemical Stability

The primary non-enzymatic degradation pathways for this compound in aqueous solutions are:

  • Ester Hydrolysis: The methyl ester group is prone to hydrolysis, yielding L-Alanyl-L-Alanine (Ala-Ala) and methanol. This reaction is catalyzed by both acid and base.

  • Amide (Peptide) Bond Hydrolysis: The peptide bond between the two alanine residues can be cleaved, resulting in the formation of L-Alanine methyl ester and L-Alanine. This process is generally slower than ester hydrolysis under typical conditions.

Due to a lack of specific kinetic data for this compound in the public domain, data from a structurally similar dipeptide, L-Alanyl-L-Glutamine (Ala-Gln), is presented as an illustrative example of dipeptide stability. For Ala-Gln, maximum stability in aqueous solution was observed at approximately pH 6.0.[1] The degradation followed pseudo-first-order kinetics.[1]

Enzymatic Degradation

In biological systems or in the presence of enzymatic contaminants, this compound can be rapidly degraded by proteases and esterases, which catalyze the hydrolysis of the peptide and ester bonds, respectively.

Quantitative Stability Data

Table 1: Illustrative pH-Dependent Degradation of a Dipeptide (Ala-Gln) in Aqueous Solution at 40°C [1]

pHPseudo-first-order rate constant (k) (days⁻¹)Half-life (t₁/₂) (days)
2.00.1156.0
4.00.02330.1
6.00.01069.3
8.00.04615.1
10.00.2303.0

Table 2: Illustrative Temperature Dependence of a Dipeptide's (Ala-Gln) Stability at pH 6.0 [1]

Temperature (°C)Predicted Shelf-life (t₉₀)
4> 10 years
255.3 years
407.1 months

Recommended Storage Conditions

Based on the general stability of peptides and amino acid derivatives, the following storage conditions are recommended for this compound to minimize degradation.

Table 3: Recommended Storage Conditions for this compound

FormConditionRecommended TemperatureDurationNotes
Solid (Powder) Long-term-20°C≥ 4 yearsStore in a tightly sealed container, protected from moisture.
Short-term2-8°CMonthsKeep desiccated.
Solution in Organic Solvent (e.g., DMSO, Ethanol) Long-term-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Short-term-20°CUp to 1 monthEnsure the solvent is anhydrous.
Aqueous Solution Short-term2-8°CNot recommended for more than one dayProne to rapid hydrolysis. Prepare fresh before use.

Degradation Pathways and Mechanisms

The primary degradation pathways of this compound are hydrolysis of the ester and amide linkages.

Signaling Pathway of Degradation

A This compound B Ester Hydrolysis (H₂O, H⁺ or OH⁻) A->B D Amide Hydrolysis (H₂O, H⁺ or OH⁻) A->D C Ala-Ala + CH₃OH B->C E Ala-OMe + Ala D->E

Primary degradation pathways of this compound.

Experimental Protocols

A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

The following protocol is a representative example for the development and validation of a stability-indicating HPLC method for a dipeptide.

Objective: To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and its degradation products.

Materials and Equipment:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standards for this compound, Ala-Ala, and L-Alanine

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphate buffer components

  • pH meter

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Buffer A (e.g., 0.1 M phosphate buffer, pH 3.0) and Buffer B (e.g., Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Experimental Workflow for Forced Degradation:

cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Sample Preparation (Neutralization, Dilution) A->F B Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->F C Oxidative Degradation (e.g., 3% H₂O₂, RT) C->F D Thermal Degradation (e.g., 80°C, solid state) D->F E Photolytic Degradation (e.g., ICH Q1B options) E->F G HPLC Analysis F->G H LC-MS Analysis for Degradant Identification G->H

Workflow for forced degradation studies.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid this compound to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose the solution and solid this compound to light as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using the validated stability-indicating HPLC method.

  • Degradant Identification: For samples showing significant degradation, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the quality and reliability of research and development outcomes. The primary degradation routes are hydrolysis of the ester and amide bonds, which are influenced by pH and temperature. For optimal stability, this compound should be stored in a solid form at low temperatures and protected from moisture. Solutions, particularly aqueous ones, should be prepared fresh. The use of a validated stability-indicating HPLC method is essential for accurately monitoring the stability of this compound and for characterizing its degradation profile. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers working with this dipeptide.

References

L-Alanyl-L-alanine Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, L-Alanyl-L-alanine methyl ester (Ala-Ala-OMe) presents a versatile dipeptide for various applications in biochemical and pharmaceutical research. This technical guide provides an in-depth overview of its commercial availability, synthesis, and potential biological significance.

This dipeptide ester, with the CAS number 24326-09-8, is a derivative of the natural amino acid L-alanine. Its structure, featuring a methyl-esterified C-terminus, can enhance its hydrophobicity and cell permeability compared to its free-acid counterpart, L-Alanyl-L-alanine. This property makes it a valuable tool in studying peptide transport and metabolism.

Commercial Availability and Specifications

While not as commonly listed as its protected precursors or the single amino acid ester L-Alanine methyl ester hydrochloride, L-Alanyl-L-alanine methyl ester is available from a select number of specialized chemical suppliers. Researchers seeking to procure this compound should reference the CAS number 24326-09-8 to ensure the correct product. Quantitative data from suppliers is often limited; however, typical specifications are outlined below.

PropertyTypical Specification
CAS Number 24326-09-8[1]
Molecular Formula C₇H₁₄N₂O₃[1]
Molecular Weight 174.20 g/mol [1]
Purity ≥95%
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Synthesis of L-Alanyl-L-alanine Methyl Ester

The synthesis of L-Alanyl-L-alanine methyl ester typically involves the coupling of two L-alanine moieties, with appropriate protection and deprotection steps. A common strategy is the deprotection of an N-terminally protected precursor.

Experimental Protocol: Deprotection of N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester

One documented method for the synthesis of L-Alanyl-L-alanine methyl ester involves the removal of a benzyloxycarbonyl (Z) protecting group from the corresponding protected dipeptide.[1]

Materials:

  • N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester (Z-Ala-Ala-OMe)

  • Hydrogen bromide (HBr) in glacial acetic acid

  • Anhydrous ether

  • Glacial acetic acid

Procedure:

  • Dissolve N-Benzyloxycarbonyl-L-alanyl-L-alanine methyl ester in a minimal amount of glacial acetic acid.

  • Add a solution of hydrogen bromide in glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, precipitate the product by the addition of anhydrous ether.

  • Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum to yield L-Alanyl-L-alanine methyl ester hydrobromide.

  • For the free base, subsequent neutralization and purification steps would be required.

Below is a workflow diagram illustrating the synthesis of L-Alanyl-L-alanine methyl ester via the deprotection of its N-Boc protected precursor, a commonly used alternative protecting group.

G cluster_synthesis Synthesis of L-Alanyl-L-alanine Methyl Ester start N-Boc-L-alanine coupling Peptide Coupling Reaction start->coupling coupling_reagent Coupling Reagent (e.g., DCC/NHS) coupling_reagent->coupling l_alanine_ester L-Alanine methyl ester l_alanine_ester->coupling protected_dipeptide N-Boc-L-alanyl-L-alanine methyl ester coupling->protected_dipeptide deprotection N-terminal Deprotection protected_dipeptide->deprotection deprotection_reagent Deprotection Reagent (e.g., TFA or HCl in Dioxane) deprotection_reagent->deprotection final_product L-Alanyl-L-alanine methyl ester deprotection->final_product

A general workflow for the synthesis of L-Alanyl-L-alanine methyl ester.

Potential Biological Roles and Applications

While specific research on the biological activity of L-Alanyl-L-alanine methyl ester is limited, the functions of related dipeptides and the impact of C-terminal esterification provide insights into its potential applications.

Dipeptides can exhibit distinct physiological properties compared to their constituent amino acids. They can act as antioxidants, and their transport and metabolism are of significant interest in nutrition and drug delivery. The methyl esterification of the C-terminus increases the hydrophobicity of the peptide, which can enhance its ability to cross cellular membranes. This modification is a strategy employed in the design of peptide-based drugs to improve their bioavailability.[2]

The workflow for investigating the biological activity of a novel dipeptide ester like L-Alanyl-L-alanine methyl ester would typically involve a series of in vitro and in vivo studies.

G cluster_bioactivity Investigating Biological Activity compound L-Alanyl-L-alanine methyl ester cell_culture In Vitro Cell-Based Assays (e.g., cytotoxicity, proliferation) compound->cell_culture enzyme_inhibition Enzyme Inhibition Assays compound->enzyme_inhibition receptor_binding Receptor Binding Studies compound->receptor_binding in_vivo In Vivo Animal Models cell_culture->in_vivo enzyme_inhibition->in_vivo receptor_binding->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization

A logical workflow for the biological evaluation of a dipeptide ester.

References

An In-depth Technical Guide to the Purity Analysis of L-Alanyl-L-Alanine Methyl Ester (Ala-Ala-OMe) by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for assessing the purity of the dipeptide methyl ester, Ala-Ala-OMe, using Thin-Layer Chromatography (TLC). TLC is a rapid, cost-effective, and versatile analytical technique ideal for monitoring reaction progress, identifying impurities, and confirming the purity of synthesized peptides.[1][2][3]

Principle of TLC for Peptide Analysis

Thin-Layer Chromatography separates compounds based on the principle of differential adsorption and partitioning. The separation occurs between a solid stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (a solvent or solvent mixture).[1][4]

In the context of this compound analysis:

  • Stationary Phase: A polar adsorbent like silica gel is used.

  • Mobile Phase: A solvent system is chosen to move up the plate via capillary action.

  • Separation: The sample mixture is spotted at the bottom of the plate. As the mobile phase ascends, it carries the sample components with it. Compounds with higher polarity will adsorb more strongly to the polar silica gel and thus travel a shorter distance. Less polar compounds will have a greater affinity for the mobile phase and will travel further up the plate.

This compound, a dipeptide ester, possesses moderate polarity. Its purity is determined by the presence or absence of spots corresponding to potential impurities, which will have different polarities and therefore different migration rates.

Potential Impurities in this compound Synthesis

The purity profile of this compound is contingent on its synthetic route. Common impurities may arise from incomplete reactions or side reactions. Potential impurities include:

  • Unreacted Starting Materials: Such as N-protected alanine (e.g., Boc-Ala-OH or Z-Ala-OH) and alanine methyl ester (H-Ala-OMe).

  • Hydrolysis Product: The corresponding dipeptide acid, L-Alanyl-L-Alanine (Ala-Ala), formed by the hydrolysis of the methyl ester.

  • Byproducts of Coupling: Impurities formed by the activating agents used during peptide bond formation.

  • Insertion or Deletion Peptides: Although less common in simple dipeptide synthesis, impurities like β-alanine-containing peptides can sometimes be introduced from contaminated starting materials.

  • Diketopiperazines: Cyclized dipeptides that can form as a side product, particularly when deprotecting a dipeptide methyl ester.

The logical relationship for TLC separation is based on the relative polarity of these compounds.

G Origin Origin (High Polarity Zone) SolventFront Solvent Front (Low Polarity Zone) Origin->SolventFront Direction of Mobile Phase Flow AlaAlaOH Ala-Ala (Dipeptide Acid) - Very Polar Origin->AlaAlaOH Travels a short distance BocAlaOH Boc-Ala-OH - Polar AlaAlaOMe This compound (Product) - Moderately Polar Diketopiperazine Cyclic Dipeptide - Less Polar Diketopiperazine->SolventFront Travels a long distance

Caption: Principle of TLC separation based on polarity.

Experimental Protocol: TLC Analysis of this compound

This section provides a detailed, step-by-step methodology for performing the TLC analysis.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates.

  • Sample: Synthesized this compound.

  • Standards: (If available) Pure this compound, Alanine methyl ester, Boc/Z-Alanine, Ala-Ala.

  • Mobile Phase Solvents: n-Butanol, Glacial Acetic Acid, Deionized Water. A classic mobile phase for amino acids and peptides is a mixture of these solvents.

  • Sample Solvent: Methanol or Ethanol.

  • Developing Chamber: A glass tank with a lid.

  • Spotting: Glass capillary tubes.

  • Visualization Reagent: Ninhydrin solution (e.g., 0.2 g ninhydrin in 100 mL ethanol or butanol).

  • Equipment: Pencil, ruler, forceps, hot plate or heat gun.

Experimental Workflow

The entire experimental process, from preparation to analysis, follows a systematic workflow.

G prep_chamber 1. Prepare TLC Chamber (Add Mobile Phase & Saturate) prep_plate 2. Prepare TLC Plate (Draw Origin Line) prep_chamber->prep_plate prep_sample 3. Prepare Sample (Dissolve this compound in Solvent) prep_plate->prep_sample spot_plate 4. Spot Plate (Apply Sample to Origin) prep_sample->spot_plate develop_plate 5. Develop Plate (Elute in Chamber) spot_plate->develop_plate dry_plate 6. Dry Plate (Remove Mobile Phase) develop_plate->dry_plate visualize 7. Visualize (Spray with Ninhydrin & Heat) dry_plate->visualize analyze 8. Analyze (Calculate Rf Values & Assess Purity) visualize->analyze

Caption: Experimental workflow for TLC purity analysis.

Detailed Procedure
  • Chamber Preparation: Pour the prepared mobile phase (e.g., n-Butanol:Acetic Acid:Water in a 4:1:1 v/v/v ratio) into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors. Cover with the lid and let it equilibrate for 15-20 minutes.

  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark faint "lanes" for each sample to be spotted.

  • Sample Preparation: Prepare a dilute solution of the crude this compound product (approx. 1 mg/mL) in a volatile solvent like methanol. Prepare solutions of any available standards at a similar concentration.

  • Spotting: Using a capillary tube, apply a small spot of the sample solution onto the origin line in its designated lane. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation. Allow the solvent to evaporate completely between applications if multiple applications are needed to increase concentration.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the mobile phase. Cover the chamber and allow the solvent front to ascend the plate undisturbed.

  • Completion and Drying: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization: In a well-ventilated fume hood, spray the dried plate evenly with the ninhydrin solution. Gently heat the plate with a heat gun or on a hot plate at approximately 100-110°C for 5-10 minutes. Amino-containing compounds will appear as colored spots, typically purple or pink.

  • Analysis: Circle the visible spots with a pencil. Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    A pure compound should ideally yield a single spot. The presence of multiple spots indicates impurities.

Data Presentation and Interpretation

The Rf value is a key parameter for identifying compounds. However, it is dependent on the specific experimental conditions (mobile phase, stationary phase, temperature). The table below provides exemplary data for the analysis of a hypothetical crude this compound sample.

CompoundExpected PolarityExemplary Rf ValueExpected Appearance with Ninhydrin
Ala-Ala (Hydrolysis Product)Very High0.15 - 0.25Purple Spot
Alanine Methyl Ester (Start Mat.)High0.30 - 0.40Purple Spot
This compound (Product) Moderate 0.50 - 0.60 Purple Spot
Diketopiperazine (Side Product)Low0.75 - 0.85No color (lacks a primary amine)
Boc-Ala-OH (Start Mat.)High0.35 - 0.45No color (N-protected)

Interpretation:

  • A single, strong spot in the expected Rf range for this compound (e.g., ~0.55) indicates a high degree of purity.

  • A faint spot at a lower Rf (e.g., ~0.20) could indicate the presence of the hydrolyzed Ala-Ala dipeptide.

  • A spot with an Rf value corresponding to a starting material indicates an incomplete reaction.

  • Spots that do not stain with ninhydrin would require alternative visualization methods (e.g., UV light if the compound is UV-active, or a more general stain like potassium permanganate) to be detected.

References

An In-depth Technical Guide to L-Alanyl-L-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-alanine methyl ester is a dipeptide derivative composed of two L-alanine amino acid residues with a methyl ester protecting group at the C-terminus. Its primary role in scientific research and development is as a chemical intermediate and a building block in peptide synthesis. This guide provides a summary of the available technical information for L-Alanyl-L-alanine methyl ester, with a focus on its chemical properties, synthesis, and applications in further research. Due to the limited availability of in-depth biological studies on the unprotected form of this dipeptide ester, this guide also references its hydrochloride salt and N-protected derivatives where relevant.

Chemical and Physical Properties

Quantitative data for L-Alanyl-L-alanine methyl ester is sparse in the literature. However, data for its more commonly supplied hydrochloride salt is available and provides a useful reference for researchers.

PropertyDataReference
Compound Name L-Alanyl-L-alanine methyl ester hydrochloride[1]
Synonyms Ala-Ala-OMe·HCl, Methyl di-alanine hydrochloride[1]
CAS Number 41036-19-5 (for hydrochloride salt); 24326-09-8 (for free base)[1]
Molecular Formula C₇H₁₄N₂O₃·HCl[1]
Molecular Weight 210.66 g/mol [1]
Appearance White powder
Purity ≥ 98% (by TLC)
Storage Conditions 0-8°C

Experimental Protocols

Detailed experimental protocols for the direct biological application of L-Alanyl-L-alanine methyl ester are not widely published. Its primary utility is in the synthesis of more complex peptides. Below is a generalized experimental workflow for its synthesis.

Synthesis of L-Alanyl-L-alanine Methyl Ester

The synthesis of L-Alanyl-L-alanine methyl ester typically involves the coupling of an N-protected L-alanine with L-alanine methyl ester, followed by the deprotection of the N-terminus. A common approach is solution-phase peptide synthesis.

A General Protocol for the Synthesis of N-Protected L-Alanyl-L-alanine Methyl Ester:

  • Preparation of Reactants:

    • Dissolve N-protected L-alanine (e.g., Boc-L-alanine or Cbz-L-alanine) and a coupling agent (e.g., HATU, HBTU, or DCC) in an appropriate aprotic solvent (e.g., DMF or DCM).

    • In a separate flask, dissolve L-alanine methyl ester hydrochloride and a non-nucleophilic base (e.g., N-methylmorpholine or diisopropylethylamine) in the same solvent to neutralize the hydrochloride and free the amine.

  • Coupling Reaction:

    • Slowly add the solution of L-alanine methyl ester to the solution of activated N-protected L-alanine.

    • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction and remove the solvent under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-protected dipeptide ester.

    • Purify the crude product by flash column chromatography or recrystallization.

Deprotection to Yield L-Alanyl-L-alanine Methyl Ester:

The final step is the removal of the N-terminal protecting group. The method depends on the protecting group used:

  • Boc Group Removal: Treat the N-Boc-protected dipeptide with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Cbz Group Removal: Perform catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Following deprotection and appropriate work-up, L-Alanyl-L-alanine methyl ester is obtained, often as its corresponding salt (e.g., TFA or hydrochloride salt), which can be used directly in subsequent reactions or neutralized.

Applications in Research and Development

The primary application of L-Alanyl-L-alanine methyl ester is as an intermediate in the synthesis of larger peptides and peptidomimetics for various research purposes, including:

  • Drug Discovery: As a component of more complex peptide-based drugs.

  • Biochemical Research: In studies of protein structure, function, and interactions.

  • Materials Science: In the synthesis of peptide-based polymers and biomaterials. For instance, poly(N-acryloyl-L-alanyl-L-alanine methyl ester) has been synthesized and investigated for its potential in forming nanoparticles.

While L-Alanyl-L-alanine methyl ester itself is not known to have specific biological activity or be involved in cell signaling, it serves as a crucial building block for creating molecules with such properties.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials N-Protected L-Alanine N-Protected L-Alanine Activation Activation N-Protected L-Alanine->Activation Coupling Agent L-Alanine Methyl Ester HCl L-Alanine Methyl Ester HCl Neutralization Neutralization L-Alanine Methyl Ester HCl->Neutralization Base Coupling Coupling Neutralization->Coupling Activation->Coupling N-Protected Dipeptide N-Protected Dipeptide Coupling->N-Protected Dipeptide Deprotection Deprotection N-Protected Dipeptide->Deprotection e.g., TFA or H₂/Pd Final Product L-Alanyl-L-alanine Methyl Ester Deprotection->Final Product

L-Alanyl-L-alanine methyl ester is a valuable dipeptide derivative for synthetic chemistry, particularly in the construction of larger, more complex peptide structures. While in-depth data on its biological activity and role in signaling pathways are not currently available, its utility as a building block is well-established. Researchers utilizing this compound should refer to the properties of its hydrochloride salt for handling and storage information and employ standard peptide synthesis protocols for its incorporation into target molecules. Further research into the biological effects of this and similar small dipeptide esters could reveal novel applications.

References

Technical Guide: Spectroscopic Analysis of L-Alanyl-L-Alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

L-alanyl-L-alanine methyl ester (Ala-Ala-OMe) is a dipeptide derivative of alanine, a fundamental amino acid. Dipeptides and their esters are crucial building blocks in peptide synthesis and serve as important subjects in the study of peptide structure and function. Understanding the spectroscopic properties of such compounds is essential for their identification, purity assessment, and structural elucidation in various research and development settings, including drug discovery and proteomics. This technical guide presents a summary of the available spectroscopic data for L-alanyl-L-alanine methyl ester hydrochloride, along with detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for L-alanyl-L-alanine methyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for L-Alanine Methyl Ester Hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1Quartet1Hα-H (C-terminal Ala)
~3.9Quartet1Hα-H (N-terminal Ala)
3.74Singlet3HO-CH₃
~1.5Doublet3Hβ-CH₃ (C-terminal Ala)
~1.4Doublet3Hβ-CH₃ (N-terminal Ala)
Broad SignalSinglet3HNH₃⁺
Broad SignalSinglet1HAmide N-H

Note: The exact chemical shifts can vary depending on the solvent and concentration. The broad signals for the amine and amide protons are due to exchange with the solvent and quadrupole effects.

Table 2: ¹³C NMR Spectroscopic Data for L-Alanine Methyl Ester Hydrochloride [1]

Chemical Shift (δ) ppmAssignment
~173C=O (Ester)
~170C=O (Amide)
~52O-CH₃
~50α-C (C-terminal Ala)
~49α-C (N-terminal Ala)
~18β-C (C-terminal Ala)
~17β-C (N-terminal Ala)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for L-alanine methyl ester hydrochloride are presented below.

Table 3: IR Spectroscopic Data for L-Alanine Methyl Ester Hydrochloride [2]

Wavenumber (cm⁻¹)IntensityAssignment
~3400-2800Strong, BroadN-H stretch (Amine salt), C-H stretch
~1740StrongC=O stretch (Ester)
~1660StrongC=O stretch (Amide I)
~1560MediumN-H bend (Amide II)
~1210StrongC-O stretch (Ester)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For L-alanyl-L-alanine methyl ester, the expected molecular ion peak in electrospray ionization (ESI) would correspond to the protonated molecule [M+H]⁺.

Table 4: Mass Spectrometry Data for L-Alanyl-L-Alanine Methyl Ester

m/zIon
175.11[M+H]⁺
197.09[M+Na]⁺

Note: The molecular weight of the free base (C₇H₁₄N₂O₃) is 174.20 g/mol .

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of L-alanyl-L-alanine methyl ester hydrochloride.

Synthesis of L-Alanyl-L-Alanine Methyl Ester Hydrochloride

This protocol describes a standard procedure for dipeptide synthesis using a carbodiimide coupling agent.

  • Preparation of N-terminally protected Alanine:

    • Dissolve L-alanine in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium carbonate, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) while maintaining the temperature at 0 °C.

    • Stir the mixture overnight at room temperature.

    • Acidify the aqueous layer with HCl and extract the product (Cbz-Ala-OH) with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Coupling Reaction:

    • Dissolve Cbz-Ala-OH (1 equivalent), L-alanine methyl ester hydrochloride (1 equivalent), and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the mixture to 0 °C.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.

    • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Cbz-Ala-Ala-OMe.

  • Deprotection:

    • Dissolve the Cbz-Ala-Ala-OMe in methanol.

    • Add a catalytic amount of 10% palladium on carbon.

    • Add one equivalent of hydrochloric acid.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain L-alanyl-L-alanine methyl ester hydrochloride as a solid.

Spectroscopic Characterization
  • NMR Spectroscopy:

    • Prepare a ~10 mg/mL solution of the synthesized L-alanyl-L-alanine methyl ester hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

    • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • IR Spectroscopy:

    • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range.

Visualizations

The following diagrams illustrate the synthesis and characterization workflows.

Synthesis_Workflow Synthesis of H-Ala-Ala-OMe.HCl cluster_protection N-Protection of L-Alanine cluster_coupling Peptide Coupling cluster_deprotection Deprotection Ala L-Alanine CbzCl Cbz-Cl, Na₂CO₃ CbzAla Cbz-Ala-OH DCC_HOBt DCC, HOBt CbzAla->DCC_HOBt AlaOMe H-Ala-OMe·HCl CbzAlaAlaOMe Cbz-Ala-Ala-OMe H2_PdC H₂, Pd/C, HCl CbzAlaAlaOMe->H2_PdC FinalProduct H-Ala-Ala-OMe·HCl Characterization_Workflow Spectroscopic Characterization Workflow Sample Synthesized H-Ala-Ala-OMe·HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR/ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Data Structural Data (Chemical Shifts, Vibrational Frequencies, m/z) NMR->Data IR->Data MS->Data

References

The Pivotal Role of L-Alanyl-L-Alanine Methyl Ester (Ala-Ala-OMe) in Advancing Dipeptide Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-Alanine methyl ester (Ala-Ala-OMe), a dipeptide derivative, serves as a important tool in a variety of scientific disciplines, including biochemistry, pharmacology, and materials science. Its defined chemical structure and reactivity make it an ideal model for studying peptide conformation, enzymatic kinetics, and the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in dipeptide research. We present detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its application in the laboratory.

Chemical and Physical Properties

This compound is the methyl ester of the dipeptide formed from two L-alanine residues. The presence of the methyl ester group at the C-terminus blocks the carboxylate, preventing zwitterion formation and modifying its chemical reactivity and physical properties compared to the free dipeptide.

PropertyValueReference
Molecular Formula C₇H₁₄N₂O₃--INVALID-LINK--
Molecular Weight 174.20 g/mol --INVALID-LINK--
IUPAC Name methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate--INVALID-LINK--
CAS Number 24326-09-8--INVALID-LINK--
Appearance White to off-white solidGeneral laboratory knowledge
Solubility Soluble in water and polar organic solventsGeneral laboratory knowledge

Synthesis of this compound

The synthesis of this compound typically involves the coupling of two protected L-alanine residues, followed by the esterification of the C-terminus and subsequent deprotection. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Solution-Phase Synthesis of L-Alanyl-L-Alanine Methyl Ester

This protocol describes a general method for the synthesis of this compound starting from N-protected L-alanine and L-alanine methyl ester.

Materials:

  • N-tert-Butoxycarbonyl-L-alanine (Boc-Ala-OH)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Coupling Reaction:

    • Dissolve Boc-Ala-OH (1 equivalent), HOBt (1 equivalent), and L-alanine methyl ester hydrochloride (1 equivalent) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add TEA or DIPEA (2.2 equivalents) dropwise to neutralize the hydrochloride and facilitate the coupling reaction.

    • Add DCC (1.1 equivalents) to the reaction mixture and stir at 0 °C for 1 hour, then at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Boc-Ala-Ala-OMe:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Boc Deprotection:

    • Dissolve the purified Boc-Ala-Ala-OMe in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Remove the solvent and excess TFA under reduced pressure to yield the crude this compound as a TFA salt.

  • Final Purification:

    • The crude product can be further purified by recrystallization or by conversion to the hydrochloride salt and subsequent recrystallization.

Synthesis_Workflow Boc_Ala Boc-Ala-OH Coupling Coupling (DCC, HOBt, TEA) Boc_Ala->Coupling Ala_OMe H-Ala-OMe·HCl Ala_OMe->Coupling Boc_Dipeptide Boc-Ala-Ala-OMe Coupling->Boc_Dipeptide Purification Deprotection Boc Deprotection (TFA) Boc_Dipeptide->Deprotection Final_Product This compound Deprotection->Final_Product Purification

Solution-phase synthesis workflow for this compound.

Role in Dipeptide Conformational Studies

This compound and its derivatives are frequently used as model systems to study the conformational preferences of dipeptides. The alanine residue, with its small methyl side chain, allows for the exploration of the fundamental backbone torsional angles (phi, ψ) without significant steric hindrance from the side chain. These studies are crucial for understanding the principles of protein folding and for the design of peptidomimetics with defined secondary structures.

Conformational Analysis using Ramachandran Plots

Computational methods, such as density functional theory (DFT), are employed to generate Ramachandran plots, which map the conformational energy landscape of the dipeptide as a function of its φ and ψ angles. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide through-space distance constraints (via Nuclear Overhauser Effect, NOE) that help validate the computed low-energy conformations.

Ramachandran_Concept cluster_0 This compound Backbone cluster_1 Ramachandran Plot C_alpha1 Cα(1) C1 C'(1) C_alpha1->C1 plot N1 N(1) N1->C_alpha1 φ N2 N(2) C1->N2 ω (peptide bond) C_alpha2 Cα(2) N2->C_alpha2 ψ C2 C'(2) C_alpha2->C2 DPP_Signaling cluster_substrate Substrate cluster_enzyme Enzyme cluster_products Products AlaAlaOMe This compound DPPIV DPP-IV AlaAlaOMe->DPPIV Binding & Cleavage Ala Alanine DPPIV->Ala AlaOMe Alanine Methyl Ester DPPIV->AlaOMe SPPS_Workflow Resin Solid Support (Resin) Coupling1 Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-AA-OH Fmoc_AA1->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Coupling Deprotection1->Coupling2 AlaAlaOMe_coupling Fmoc-Ala-Ala-OMe AlaAlaOMe_coupling->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Peptide Final Peptide Cleavage->Peptide

Methodological & Application

Application Notes and Protocols for Ala-Ala-OMe in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the assembly of long or aggregation-prone peptide sequences can be challenging, often leading to low yields and purification difficulties. One effective strategy to circumvent these issues is fragment condensation, where short, protected peptide fragments are coupled on the solid support. The use of C-terminally protected dipeptides, such as Alanine-Alanine-Methyl Ester (Ala-Ala-OMe), in a fragment condensation approach can be advantageous. The methyl ester group protects the C-terminus of the dipeptide fragment during coupling, preventing unwanted side reactions. This approach allows for the introduction of two amino acid residues in a single coupling step, which can improve the overall efficiency of the synthesis, particularly for sequences containing repeating motifs.

These application notes provide a detailed overview and protocols for the utilization of this compound in solid-phase peptide synthesis via a fragment condensation strategy.

Principle of On-Resin Fragment Condensation with this compound

The core principle involves the synthesis of a peptide chain on a solid support up to a certain point. Subsequently, the N-terminus of the resin-bound peptide is deprotected and then coupled with the this compound dipeptide fragment. The methyl ester of the dipeptide must be saponified to a carboxylic acid prior to activation and coupling. This process is illustrated in the workflow diagram below. This method is particularly useful for introducing Ala-Ala motifs within a larger peptide sequence, which can be common in various bioactive peptides and proteins.

Experimental Workflow for On-Resin Fragment Condensation

G cluster_0 Resin Preparation & Initial Synthesis cluster_1 Dipeptide Fragment Preparation cluster_2 Fragment Condensation cluster_3 Synthesis Completion & Cleavage Resin Start with pre-loaded resin (e.g., Fmoc-AA-Wang resin) SPPS_cycles Perform standard Fmoc-SPPS cycles to synthesize the C-terminal fragment Resin->SPPS_cycles Fmoc_deprotection Remove the N-terminal Fmoc group of the resin-bound peptide SPPS_cycles->Fmoc_deprotection Coupling Couple the activated dipeptide to the N-terminus of the resin-bound peptide Fmoc_deprotection->Coupling AlaAlaOMe This compound Saponification Saponify the methyl ester to obtain Fmoc-Ala-Ala-OH AlaAlaOMe->Saponification Activation Activate the carboxyl group of Fmoc-Ala-Ala-OH with coupling reagents Saponification->Activation Activation->Coupling Washing Wash the resin to remove excess reagents Coupling->Washing Continue_SPPS Continue SPPS cycles for the N-terminal portion of the peptide Washing->Continue_SPPS Final_deprotection Final N-terminal Fmoc deprotection Continue_SPPS->Final_deprotection Cleavage Cleave the full-length peptide from the resin and remove side-chain protecting groups Final_deprotection->Cleavage Purification Purify the crude peptide by RP-HPLC Cleavage->Purification

Caption: Workflow for SPPS fragment condensation using this compound.

Data Presentation

Table 1: Coupling Efficiency of Fmoc-Ala-Ala-OH to a Resin-Bound Peptide
Resin-Bound Peptide Sequence (N-terminus)Coupling ReagentAdditiveCoupling Time (h)Coupling Efficiency (%)Reference
H-Gly-Val-Phe-ResinDICHOBt492Illustrative Data
H-Leu-Pro-Gly-ResinHBTUHOBt295Illustrative Data
H-Ser(tBu)-Tyr(tBu)-ResinHATUHOAt297Illustrative Data
H-Ile-Asn(Trt)-Gln(Trt)-ResinPyBOPHOAt394Illustrative Data

Note: The data presented in this table is illustrative and based on typical results obtained in solid-phase fragment condensation reactions. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 2: Comparison of Cleavage Cocktails for a Model Peptide Synthesized via Fragment Condensation
Model Peptide SequenceCleavage CocktailCleavage Time (h)Crude Purity (%)Reference
H-Ala-Ala-Gly-Val-Phe-OHTFA/TIS/H₂O (95:2.5:2.5)285Illustrative Data
H-Ala-Ala-Gly-Val-Phe-OHTFA/EDT/H₂O (94:2.5:2.5)283Illustrative Data
H-Ala-Ala-Leu-Pro-Gly-OHReagent K388Illustrative Data

Note: The data in this table is for illustrative purposes. The choice of cleavage cocktail and time should be optimized for each specific peptide.

Experimental Protocols

Protocol 1: Saponification of Fmoc-Ala-Ala-OMe

Objective: To hydrolyze the methyl ester of Fmoc-Ala-Ala-OMe to the corresponding carboxylic acid (Fmoc-Ala-Ala-OH) for subsequent activation and coupling.

Materials:

  • Fmoc-Ala-Ala-OMe

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve Fmoc-Ala-Ala-OMe (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Add 1 M NaOH solution (1.2 equivalents) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Ala-Ala-OH as a white solid.

Protocol 2: On-Resin Fragment Condensation of Fmoc-Ala-Ala-OH

Objective: To couple the prepared Fmoc-Ala-Ala-OH fragment to the N-terminus of a peptide chain assembled on a solid support.

Materials:

  • N-terminally deprotected peptide-resin

  • Fmoc-Ala-Ala-OH (from Protocol 1)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vial, dissolve Fmoc-Ala-Ala-OH (3 equivalents relative to resin loading), HOBt or HOAt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Pre-activate the mixture for 10-15 minutes at room temperature.

  • Drain the DMF from the swelled resin.

  • Add the pre-activated Fmoc-Ala-Ala-OH solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

  • If the coupling is incomplete after 4 hours, a recoupling can be performed with a fresh solution of activated dipeptide.

  • Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • The resin is now ready for the subsequent Fmoc deprotection and continuation of the peptide synthesis.

Protocol 3: Cleavage and Deprotection

Objective: To cleave the final peptide from the solid support and remove all side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen gas stream or vacuum desiccator

Procedure:

  • Wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.

  • Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.

  • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Pellet the peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

In the context of SPPS, logical relationships primarily pertain to the sequence of chemical reactions and their dependencies. The following diagram illustrates the logical flow of decisions and actions during the fragment condensation process.

G Start Start: N-terminally deprotected peptide-resin Prepare_Fragment Prepare Fmoc-Ala-Ala-OH (Protocol 1) Start->Prepare_Fragment Couple_Fragment Couple activated fragment to resin (Protocol 2) Start->Couple_Fragment Activate_Fragment Activate Fmoc-Ala-Ala-OH Prepare_Fragment->Activate_Fragment Activate_Fragment->Couple_Fragment Kaiser_Test Perform Kaiser Test Couple_Fragment->Kaiser_Test Kaiser_Test->Couple_Fragment Positive (Blue) Recouple Wash_Resin Wash Resin Kaiser_Test->Wash_Resin Negative (Yellow) Continue_SPPS Continue with next Fmoc-SPPS cycle Wash_Resin->Continue_SPPS

Application Notes and Protocols for Liquid-Phase Synthesis of Tripeptides using Ala-Ala-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid-phase peptide synthesis (LPPS) remains a cornerstone in the production of peptides, particularly for shorter sequences and large-scale manufacturing. It offers advantages in terms of scalability, purification of intermediates, and cost-effectiveness over solid-phase synthesis for certain applications. This document provides a detailed guide for the synthesis of a model tripeptide, specifically focusing on the elongation of the dipeptide L-alanyl-L-alanine methyl ester (H-Ala-Ala-OMe) with an N-terminally protected amino acid.

The protocols herein describe a representative synthesis of Boc-L-Phenylalanyl-L-alanyl-L-alanine methyl ester (Boc-Phe-Ala-Ala-OMe). This process involves two key steps: the deprotection of the N-terminal Boc group of a dipeptide methyl ester and the subsequent coupling of an N-protected amino acid to the resulting dipeptide amine. The methodologies and data presented can be adapted for the synthesis of various tripeptides with the general structure X-Ala-Ala-OMe.

Data Presentation

The following tables summarize the materials required and representative yields for the key steps in the synthesis of Boc-Phe-Ala-Ala-OMe.

Table 1: Materials and Reagents

ReagentPurposeSupplier Example
Boc-Ala-Ala-OMeStarting dipeptideCustom Synthesis
Trifluoroacetic Acid (TFA)Boc deprotection reagentSigma-Aldrich
Dichloromethane (DCM), anhydrousSolventFisher Scientific
Diethyl ether, anhydrousPrecipitation of deprotected amine saltVWR Chemicals
Boc-L-Phenylalanine (Boc-Phe-OH)N-protected amino acid for couplingChem-Impex
Dicyclohexylcarbodiimide (DCC)Coupling agentAAPPTEC
1-Hydroxybenzotriazole (HOBt)Racemization suppressantBiosynth
N,N-Diisopropylethylamine (DIPEA)Base for neutralizationSigma-Aldrich
Ethyl acetate (EtOAc)Extraction solventFisher Scientific
1 M Hydrochloric acid (HCl)Aqueous wash solutionVWR Chemicals
Saturated sodium bicarbonate (NaHCO₃) solutionAqueous wash solutionFisher Scientific
Saturated sodium chloride (NaCl) solution (brine)Aqueous wash solutionFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Drying agentSigma-Aldrich
Silica Gel (230-400 mesh)Stationary phase for column chromatographySorbent Technologies

Table 2: Representative Yields and Purity for the Synthesis of Boc-Phe-Ala-Ala-OMe

StepProductTypical Yield (%)Typical Purity (%) (by HPLC)
1. Boc Deprotection of Boc-Ala-Ala-OMeH-Ala-Ala-OMe·TFA>95 (quantitative)~98
2. Coupling of Boc-Phe-OH with H-Ala-Ala-OMeBoc-Phe-Ala-Ala-OMe80 - 90>97 (after chromatography)

Note: Yields and purity are representative and can vary based on reaction scale, purity of reagents, and specific experimental conditions.

Experimental Protocols

Protocol 1: N-Terminal Boc Deprotection of Boc-Ala-Ala-OMe

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the dipeptide methyl ester.

Materials:

  • Boc-Ala-Ala-OMe

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve Boc-Ala-Ala-OMe (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a clean, dry round-bottom flask.

  • Cool the flask to 0 °C in an ice bath with stirring.

  • Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[1]

  • Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

  • To the resulting oil, add cold, anhydrous diethyl ether to induce precipitation of the TFA salt of the dipeptide amine (H-Ala-Ala-OMe·TFA).

  • Isolate the solid product by filtration or centrifugation.

  • Wash the solid with fresh, cold diethyl ether to remove any organic impurities.

  • Dry the final product under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Liquid-Phase Coupling of Boc-Phe-OH with H-Ala-Ala-OMe

This protocol details the coupling of an N-protected amino acid to the deprotected dipeptide methyl ester using the DCC/HOBt method.[2][3][4][5]

Materials:

  • H-Ala-Ala-OMe·TFA (from Protocol 1)

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dicyclohexylcarbodiimide (DCC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl, saturated NaHCO₃, and brine solutions

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization of the Amine Salt:

    • Suspend H-Ala-Ala-OMe·TFA (1.0 equivalent) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add DIPEA (1.1 equivalents) dropwise and stir for 15-20 minutes at 0 °C. The mixture should become a clear solution containing the free dipeptide amine.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve Boc-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Coupling Reaction:

    • To the activated Boc-Phe-OH mixture, add the solution of H-Ala-Ala-OMe (from step 1).

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tripeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure protected tripeptide, Boc-Phe-Ala-Ala-OMe.

Visualizations

Experimental Workflow

The overall workflow for the liquid-phase synthesis of the tripeptide is depicted below.

G cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Peptide Coupling start_deprotection Boc-Ala-Ala-OMe reagents_deprotection TFA, DCM start_deprotection->reagents_deprotection 1. reaction_deprotection Stir at RT, 1-2h reagents_deprotection->reaction_deprotection 2. workup_deprotection Evaporation & Ether Precipitation reaction_deprotection->workup_deprotection 3. product_deprotection H-Ala-Ala-OMe·TFA workup_deprotection->product_deprotection 4. start_coupling H-Ala-Ala-OMe·TFA product_deprotection->start_coupling neutralization DIPEA in DCM start_coupling->neutralization 5. Neutralize reaction_coupling Stir at RT, 12-16h neutralization->reaction_coupling 6. Couple with activated_aa Boc-Phe-OH + DCC/HOBt activated_aa->reaction_coupling workup_coupling Aqueous Washes reaction_coupling->workup_coupling 7. purification Silica Gel Chromatography workup_coupling->purification 8. final_product Boc-Phe-Ala-Ala-OMe purification->final_product 9.

Caption: Workflow for the liquid-phase synthesis of Boc-Phe-Ala-Ala-OMe.

Logical Relationship of Synthesis Steps

The logical progression of the synthesis involves sequential deprotection and coupling steps.

G A Start: Boc-Ala-Ala-OMe B Boc Deprotection (TFA/DCM) A->B C Intermediate: H-Ala-Ala-OMe·TFA B->C D Neutralization (DIPEA) C->D E Amine Component: H-Ala-Ala-OMe D->E H Coupling Reaction E->H F Carboxyl Component: Boc-Phe-OH G Activation (DCC/HOBt) F->G G->H I Crude Product: Boc-Phe-Ala-Ala-OMe H->I J Purification (Chromatography) I->J K Final Product: Boc-Phe-Ala-Ala-OMe J->K

Caption: Logical flow of the tripeptide synthesis process.

References

Application Notes and Protocols for the Synthesis of Ala-Ala-OMe: A Comparative Study of Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the peptide bond is a fundamental reaction in chemical and pharmaceutical sciences, underpinning the synthesis of peptides and proteins for therapeutic and research purposes. The choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral amino acid precursors. This document provides a detailed comparison of several common coupling reagents for the synthesis of the model dipeptide L-Alanyl-L-Alanine methyl ester (Ala-Ala-OMe).

This application note offers a comprehensive overview of various coupling reagents, presenting their performance data in a comparative table. Detailed experimental protocols for the synthesis of this compound using these reagents are provided to enable researchers to select the most appropriate method for their specific needs. Furthermore, diagrams illustrating the experimental workflow and the chemical logic of the coupling reaction are included to facilitate a deeper understanding of the processes.

Comparison of Coupling Reagents for Dipeptide Synthesis

The selection of a coupling reagent is a critical parameter in peptide synthesis, influencing reaction efficiency, time, and the purity of the final product. The following table summarizes the performance of several widely used coupling reagents in the synthesis of dipeptides. It is important to note that yields and racemization levels can vary based on the specific peptide sequence, protecting groups, and reaction conditions. The data presented here is a synthesis of results from multiple studies on dipeptide synthesis and serves as a comparative overview.[1][2][3][4]

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (min)Typical Yield (%)Racemization Potential
HATU HOAtDIPEADMF30 - 60>95Very Low[5]
HBTU HOBtDIPEADMF30 - 60~95Low
PyBOP HOBtDIPEADMF30 - 120~95Low
T3P® -DIPEAEtOAc5 - 30>90Very Low
EDC/HOBt HOBtDIPEA/NMMDCM/DMF60 - 24080 - 90Low to Moderate

Abbreviations: HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), T3P®: Propylphosphonic Anhydride, EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, DMF: N,N-Dimethylformamide, DCM: Dichloromethane, EtOAc: Ethyl acetate.

Experimental Protocols

The following protocols describe the solution-phase synthesis of N-protected this compound. For these examples, N-tert-butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z) are used as the N-terminal protecting groups.

Protocol 1: Synthesis of Boc-Ala-Ala-OMe using HATU

This protocol outlines the coupling of Boc-L-Alanine with L-Alanine methyl ester hydrochloride using HATU.

Materials:

  • Boc-L-Alanine

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component: Dissolve H-Ala-OMe·HCl (1.0 eq) in DCM. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the solution from step 2, add DIPEA (2.0 eq) and stir for 5 minutes at 0 °C to pre-activate the carboxylic acid. Add the solution of the amine component from step 1 to the activated carboxylic acid solution. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure protected dipeptide, Boc-Ala-Ala-OMe.

Protocol 2: Synthesis of Z-Ala-Ala-OMe using HBTU

This protocol details the coupling of Z-L-Alanine with L-Alanine methyl ester hydrochloride using HBTU.

Materials:

  • Z-L-Alanine

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • HBTU

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Amine Component: Suspend H-Ala-OMe·HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir until the solid dissolves completely.

  • Activation and Coupling: In a separate flask, dissolve Z-L-Alanine (1.0 eq), HBTU (1.05 eq), and HOBt (1.05 eq) in anhydrous DMF. Add this solution to the amine component solution from step 1. Add DIPEA (2.0 eq) to the reaction mixture. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion of the reaction, pour the reaction mixture into cold water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield pure Z-Ala-Ala-OMe.

Protocol 3: Synthesis of Boc-Ala-Ala-OMe using PyBOP

This protocol describes the use of PyBOP for the coupling of Boc-L-Alanine and L-Alanine methyl ester.

Materials:

  • Boc-L-Alanine

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 10% aqueous citric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Boc-L-Alanine (1.0 equivalent) and H-Ala-OMe·HCl (1.1 equivalents) in DCM or DMF.

  • Addition of Base: Add DIPEA (2.75 equivalents) to the solution to neutralize the hydrochloride salt and to act as a base for the coupling reaction.

  • Addition of PyBOP: Add PyBOP (1.05 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 10% aqueous citric acid, water, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by column chromatography on silica gel.

Protocol 4: Synthesis of Z-Ala-Ala-OMe using T3P®

This protocol details a greener approach to peptide synthesis using T3P®.

Materials:

  • Z-L-Alanine

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • T3P® (50% solution in EtOAc)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of Z-L-Alanine (1.0 eq) and H-Ala-OMe·HCl (1.1 eq) in ethyl acetate, add DIPEA (3.0 eq).

  • Coupling: Add T3P® (1.5 eq of the 50% solution) dropwise to the reaction mixture at room temperature. The reaction is typically complete within 5-30 minutes. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes effectively remove the phosphonic acid byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by flash chromatography if necessary.

Protocol 5: Synthesis of Boc-Ala-Ala-OMe using EDC/HOBt

This protocol describes the classic carbodiimide-mediated coupling method.

Materials:

  • Boc-L-Alanine

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • EDC·HCl

  • HOBt

  • N-Methylmorpholine (NMM) or DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve Boc-L-Alanine (1.0 eq), H-Ala-OMe·HCl (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add EDC·HCl (1.2 eq) to the cooled solution, followed by the dropwise addition of NMM (2.5 eq). Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Visualizing the Peptide Synthesis Workflow and Logic

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the general experimental workflow for peptide coupling and the logical relationship between the key components of the reaction.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_end Final Product N-Protected\nAmino Acid N-Protected Amino Acid Dissolution\nin Solvent Dissolution in Solvent N-Protected\nAmino Acid->Dissolution\nin Solvent Amino Acid\nEster HCl Amino Acid Ester HCl Amino Acid\nEster HCl->Dissolution\nin Solvent Base\nAddition Base Addition Dissolution\nin Solvent->Base\nAddition Coupling Reagent\nAddition Coupling Reagent Addition Base\nAddition->Coupling Reagent\nAddition Reaction\nMonitoring (TLC) Reaction Monitoring (TLC) Coupling Reagent\nAddition->Reaction\nMonitoring (TLC) Aqueous\nWash Aqueous Wash Reaction\nMonitoring (TLC)->Aqueous\nWash Drying Drying Aqueous\nWash->Drying Solvent\nRemoval Solvent Removal Drying->Solvent\nRemoval Purification\n(Chromatography) Purification (Chromatography) Solvent\nRemoval->Purification\n(Chromatography) Pure Dipeptide Pure Dipeptide Purification\n(Chromatography)->Pure Dipeptide

General experimental workflow for solution-phase dipeptide synthesis.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product AA1 N-Protected Amino Acid (Carboxyl Component) Activation Activation of Carboxyl Group AA1->Activation activated by AA2 Amino Acid Ester (Amine Component) Coupling Nucleophilic Attack by Amine AA2->Coupling attacks CR Coupling Reagent CR->Activation Base Base Base->Activation facilitates Solvent Solvent Solvent->Activation provides medium Activation->Coupling leads to Peptide Dipeptide Coupling->Peptide forms

Logical relationship of components in a peptide coupling reaction.

Conclusion

The choice of coupling reagent for peptide synthesis is a critical decision that impacts the overall success of the synthetic strategy. For the formation of this compound, modern onium salt-based reagents such as HATU and HBTU, as well as the phosphonium salt PyBOP, generally offer high yields and low racemization, making them excellent choices for routine and challenging couplings. The greener reagent, T3P®, also demonstrates high efficiency and is a valuable alternative with a more favorable environmental profile. The traditional EDC/HOBt method, while cost-effective, may require more careful optimization to achieve comparable results.

The protocols provided in this application note serve as a starting point for the synthesis of this compound and can be adapted for other dipeptides. Researchers are encouraged to optimize reaction conditions based on their specific substrates and desired outcomes. The visual workflows are intended to provide a clear conceptual framework for the planning and execution of peptide coupling reactions.

References

Application Notes and Protocols for the Deprotection of Boc-Ala-Ala-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of N-tert-butyloxycarbonyl-L-alanyl-L-alanine methyl ester (Boc-Ala-Ala-OMe), a common intermediate in peptide synthesis. The protocols outlined below describe two of the most prevalent and effective methods for the removal of the Boc protecting group: acidic cleavage using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. Its popularity is due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The deprotection of Boc-Ala-Ala-OMe yields the corresponding dipeptide, Ala-Ala-OMe, as a salt, which is a key building block for the synthesis of larger peptides and peptidomimetics.

The selection of the deprotection method often depends on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product. Both TFA and HCl in an organic solvent are highly effective for this transformation.

Reaction Mechanism

The deprotection of the Boc group proceeds via an acid-catalyzed mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by a strong acid (TFA or HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding salt.

Boc Deprotection Mechanism cluster_0 Deprotection Steps Boc_Ala_Ala_OMe Boc-Ala-Ala-OMe Protonated_Boc Protonated Boc Intermediate Boc_Ala_Ala_OMe->Protonated_Boc + H⁺ (TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Ala_Ala_OMe_Salt H₂N⁺-Ala-Ala-OMe (Salt) Carbamic_Acid->Ala_Ala_OMe_Salt Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the deprotection of Boc-protected di- and tetrapeptides using TFA and HCl-based protocols. While specific data for Boc-Ala-Ala-OMe is not extensively published, these values provide a representative expectation for the efficiency of these methods.

Deprotection ProtocolReagent(s)SolventReaction TimeTemperatureTypical YieldTypical Purity
Protocol 1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 2 hoursRoom TemperatureQuantitative[1]>95%
Protocol 2 4M Hydrochloric Acid (HCl)1,4-Dioxane30 minutes - 2 hoursRoom Temperature94-98% (crude)[2]>95%

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used method for Boc deprotection due to the high volatility of both TFA and DCM, which simplifies the removal of excess reagents and solvent.

Materials:

  • Boc-Ala-Ala-OMe

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve Boc-Ala-Ala-OMe (1 equivalent) in anhydrous DCM (e.g., 5-10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v). For robust substrates, neat TFA can also be used.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours). A ninhydrin stain can be used to visualize the deprotected amine, which will appear as a colored spot.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

TFA_Deprotection_Workflow Start Start: Dissolve Boc-Ala-Ala-OMe in DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA (20-50% in DCM) Cool->Add_TFA Stir Stir at Room Temperature (1-2 h) Add_TFA->Stir Monitor Monitor by TLC Stir->Monitor Evaporate Concentrate in vacuo Monitor->Evaporate Reaction Complete Precipitate Precipitate with cold diethyl ether Evaporate->Precipitate Filter Filter and wash with cold ether Precipitate->Filter Dry Dry under vacuum Filter->Dry End End: this compound·TFA salt Dry->End

Caption: Experimental workflow for the TFA-mediated deprotection of Boc-Ala-Ala-OMe.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol offers an alternative to TFA and yields the product as a hydrochloride salt, which can be advantageous for subsequent steps or for crystallization.[3][4]

Materials:

  • Boc-Ala-Ala-OMe

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane (optional, for dilution)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve Boc-Ala-Ala-OMe (1 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • To the stirring solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Stir the reaction at room temperature. The reaction is often complete within 30 minutes to 2 hours.[3]

  • Monitor the reaction progress by TLC. The deprotected product may precipitate out of the solution as the hydrochloride salt.

  • Upon completion, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

  • If the product has not already precipitated, add cold diethyl ether to the residue to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

HCl_Deprotection_Workflow Start Start: Dissolve Boc-Ala-Ala-OMe in Dioxane Add_HCl Add 4M HCl in Dioxane Start->Add_HCl Stir Stir at Room Temperature (0.5-2 h) Add_HCl->Stir Monitor Monitor by TLC Stir->Monitor Evaporate Concentrate in vacuo Monitor->Evaporate Reaction Complete Precipitate Precipitate with cold diethyl ether (if needed) Evaporate->Precipitate Filter Filter and wash with cold ether Precipitate->Filter Dry Dry under vacuum Filter->Dry End End: this compound·HCl salt Dry->End

Caption: Experimental workflow for the HCl-mediated deprotection of Boc-Ala-Ala-OMe.

Safety Precautions

  • Both Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All procedures should be performed in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

Troubleshooting

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be allowed to stir for a longer period. In some cases, gentle warming (e.g., to 40 °C) may be necessary, but this should be done with caution to avoid side reactions.

  • Oily Product: If the product oils out instead of precipitating as a solid, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Alternatively, the solvent can be completely removed, and the resulting oil triturated with fresh cold diethyl ether.

  • Product Solubility in Ether: If the product salt is found to be soluble in diethyl ether, an alternative non-polar solvent such as hexane can be used for precipitation.

References

Synthesis of Z-Ala-Ala-OMe and its applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-alpha-Carbobenzoxy-L-alanyl-L-alanine methyl ester, commonly known as Z-Ala-Ala-OMe, is a dipeptide composed of two alanine residues, N-terminally protected by a benzyloxycarbonyl (Z) group and C-terminally protected as a methyl ester. This structure makes it a valuable tool in peptide chemistry and a potential candidate for therapeutic development due to its inhibitory activity against serine proteases.

Serine proteases are a class of enzymes crucial in various physiological processes, including digestion, blood coagulation, and inflammation. Their dysregulation is implicated in numerous diseases, making the development of specific inhibitors a key area of research. Z-Ala-Ala-OMe serves as a model compound for studying the interaction of small peptide-based inhibitors with these enzymes.

Synthesis of Z-Ala-Ala-OMe

The synthesis of Z-Ala-Ala-OMe is achieved through a standard solution-phase peptide coupling reaction. The general principle involves the activation of the carboxylic acid of the N-protected amino acid (Z-Ala-OH) and its subsequent reaction with the free amine of the C-protected amino acid (H-Ala-OMe).

Experimental Protocol: Peptide Coupling using EDC/HOBt

This protocol describes the synthesis of Z-Ala-Ala-OMe using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and enhance efficiency.

Materials:

  • Z-L-alanine (Z-Ala-OH)

  • L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Preparation of the Amine Component: In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add DIPEA (1.1 equivalents) dropwise at 0 °C to neutralize the hydrochloride salt and stir for 15 minutes.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Z-L-alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the solution from step 2, add EDC (1.1 equivalents) and stir for 10 minutes to pre-activate the carboxylic acid. To this mixture, add the neutralized amine solution from step 1. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure Z-Ala-Ala-OMe.

Synthesis Workflow

Synthesis_Workflow Z_Ala_OH Z-Ala-OH EDC_HOBt EDC, HOBt Z_Ala_OH->EDC_HOBt H_Ala_OMe H-Ala-OMe·HCl DIPEA DIPEA H_Ala_OMe->DIPEA Neutralized_Amine Neutral H-Ala-OMe DIPEA->Neutralized_Amine Neutralization Activated_Ester Activated Z-Ala-OH EDC_HOBt->Activated_Ester Activation Coupling Coupling Reaction (DMF, RT, Overnight) Activated_Ester->Coupling Neutralized_Amine->Coupling Crude_Product Crude Z-Ala-Ala-OMe Coupling->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Purification Silica Gel Chromatography Workup->Purification Pure_Product Pure Z-Ala-Ala-OMe Purification->Pure_Product

Caption: Workflow for the synthesis of Z-Ala-Ala-OMe.

Applications: Serine Protease Inhibition

Z-Ala-Ala-OMe has been identified as an inhibitor of serine proteases, including chymotrypsin, trypsin, and elastase[1]. The mechanism of inhibition likely involves the dipeptide binding to the active site of the enzyme, mimicking the natural substrate.

Quantitative Inhibition Data

While Z-Ala-Ala-OMe is known to be a serine protease inhibitor, specific quantitative data such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) are not widely reported in publicly accessible literature. The following table is provided as a template for researchers to populate with their experimentally determined values.

EnzymeSubstrateInhibition TypeKᵢ ValueIC₅₀ Value
α-ChymotrypsinN-Succinyl-Ala-Ala-Pro-Phe-pNAe.g., CompetitiveTBDTBD
TrypsinNα-Benzoyl-L-arginine 4-nitroanilide HCle.g., CompetitiveTBDTBD
Pancreatic ElastaseN-Succinyl-Ala-Ala-Ala-pNAe.g., CompetitiveTBDTBD
TBD: To be determined experimentally.
Experimental Protocol: Serine Protease Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of Z-Ala-Ala-OMe against a serine protease using a chromogenic substrate.

Materials:

  • Serine protease (e.g., α-Chymotrypsin, Trypsin, or Pancreatic Elastase)

  • Appropriate chromogenic substrate (see table above)

  • Z-Ala-Ala-OMe

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the serine protease in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of Z-Ala-Ala-OMe in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add the Z-Ala-Ala-OMe solution at various concentrations to the appropriate wells.

    • Add the serine protease solution to all wells except the blank.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes).

  • Initiation of Reaction:

    • Add the chromogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at the appropriate wavelength for the p-nitroaniline product (typically 405-410 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the Kᵢ value and the mechanism of inhibition, perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Assay Workflow

Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Plate Setup Enzyme Serine Protease Stock Solution Add_Enzyme Add Enzyme Enzyme->Add_Enzyme Substrate Chromogenic Substrate Stock Solution Initiate Initiate Reaction with Substrate Substrate->Initiate Inhibitor Z-Ala-Ala-OMe Serial Dilutions Add_Inhibitor Add Z-Ala-Ala-OMe Inhibitor->Add_Inhibitor Add_Buffer Add Assay Buffer Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Pre_incubation->Initiate Measure Measure Absorbance (405 nm) Over Time Initiate->Measure Analyze Data Analysis (IC₅₀, Kᵢ) Measure->Analyze

Caption: Workflow for a serine protease inhibition assay.

Potential Role in Cellular Signaling: Apoptosis

While direct evidence linking Z-Ala-Ala-OMe to specific signaling pathways is limited, its function as a serine protease inhibitor suggests a potential role in modulating cellular processes where these enzymes are active. One such critical process is apoptosis, or programmed cell death.

Certain serine proteases, such as cathepsins and other proteases released from mitochondria, can participate in the apoptotic cascade, sometimes in a caspase-independent manner. By inhibiting these proteases, compounds like Z-Ala-Ala-OMe could hypothetically modulate apoptotic signaling.

The diagram below illustrates a simplified model of the intrinsic (mitochondrial) pathway of apoptosis, highlighting where serine proteases may act and how an inhibitor like Z-Ala-Ala-OMe could potentially intervene.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrial Events cluster_cytosol Cytosolic Events Stimulus e.g., DNA Damage, Oxidative Stress Bcl2 Bcl-2 Family (Bax/Bak activation) Stimulus->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC SerPro Serine Protease (e.g., Omi/HtrA2) Release MOMP->SerPro Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome IAP_inhibition Inhibition of IAPs SerPro->IAP_inhibition promotes Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis IAP_inhibition->Casp3 allows activation Inhibitor Z-Ala-Ala-OMe Inhibitor->SerPro Inhibits

Caption: Hypothetical role of Z-Ala-Ala-OMe in apoptosis.

This proposed mechanism provides a basis for further research into the effects of Z-Ala-Ala-OMe on cell viability and apoptotic pathways in various cell models.

Conclusion

Z-Ala-Ala-OMe is a valuable research tool for studying serine protease inhibition. The protocols provided herein offer a solid foundation for its synthesis and characterization as a protease inhibitor. While its precise quantitative inhibitory profile and its role in cellular signaling require further experimental validation, the potential for Z-Ala-Ala-OMe and similar dipeptide structures to modulate critical biological pathways warrants continued investigation, particularly in the context of diseases characterized by aberrant protease activity and apoptosis.

References

Application Notes and Protocols for the Enzymatic Synthesis of Ala-Ala-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of peptides offers a compelling green chemistry alternative to traditional chemical methods. Utilizing proteases in a synthetic capacity, rather than their native hydrolytic role, provides numerous advantages, including high stereospecificity, mild reaction conditions, and the avoidance of harsh reagents and complex side-chain protection strategies. This approach is particularly valuable in the pharmaceutical industry for the development of peptide-based therapeutics, where purity and specific stereochemistry are paramount.

This document provides detailed application notes and a comprehensive protocol for the enzymatic synthesis of the dipeptide Ala-Ala-OMe, a model system for the formation of peptide bonds between aliphatic amino acids. The protocols focus on the use of common proteases, such as thermolysin and papain, and outline key parameters for reaction optimization.

Principle of Enzymatic Peptide Synthesis

Enzymatic peptide synthesis can be approached via two main strategies:

  • Thermodynamically Controlled Synthesis: This approach involves the direct reversal of the hydrolytic reaction. The equilibrium is shifted toward synthesis by altering reaction conditions, such as minimizing water content, using high substrate concentrations, or precipitating the product. This method can be catalyzed by a wide range of proteases.

  • Kinetically Controlled Synthesis: This is generally the preferred method for its faster reaction rates and higher yields. An activated acyl donor (typically an ester or amide) is used. The protease catalyzes the aminolysis of this ester by an amino component (the nucleophile). This process involves the formation of a covalent acyl-enzyme intermediate, which is then deacylated by the amine. This competes with hydrolysis (deacylation by water), so reaction conditions must be optimized to favor aminolysis.[1] Serine and cysteine proteases, such as thermolysin and papain, are typically used for this approach.

For the synthesis of this compound, a kinetically controlled approach is recommended, utilizing an N-terminally protected Alanine (e.g., Z-Ala-OH) and Alanine methyl ester (H-Ala-OMe) as the carboxyl and amine components, respectively.

Key Experimental Parameters and Optimization

The success of enzymatic peptide synthesis hinges on the careful optimization of several parameters to maximize the ratio of aminolysis to hydrolysis.

  • Enzyme Selection:

    • Thermolysin: A metalloprotease that shows a preference for hydrophobic amino acid residues. It is highly effective in catalyzing the formation of peptide bonds involving amino acids like Alanine, Leucine, and Phenylalanine.[2]

    • Papain: A cysteine protease with broad substrate specificity, making it a versatile tool for peptide synthesis.[3] It often requires activation by a reducing agent (e.g., cysteine or DTT).

  • pH: The optimal pH is a compromise between enzyme activity and the ionization state of the substrates. For thermolysin- and papain-catalyzed synthesis, a pH range of 7.0 to 8.5 is typically effective.[4]

  • Temperature: Reactions are generally performed at moderate temperatures, typically between 30°C and 50°C, to ensure enzyme stability while maintaining a sufficient reaction rate.[5]

  • Substrate Concentration: Higher concentrations of the amine component can help shift the reaction equilibrium toward synthesis. However, very high substrate concentrations can sometimes lead to inhibition.

  • Co-solvents: The low solubility of protected amino acids in aqueous buffers can be a limiting factor. The addition of water-miscible organic solvents (e.g., DMF, acetonitrile, ethanol) at low concentrations (5-30%) can improve solubility and enhance the yield.

Experimental Protocols

This section provides a detailed protocol for the synthesis of Z-Ala-Ala-OMe using thermolysin as a catalyst. A similar protocol can be adapted for papain, with the addition of an enzyme activation step.

Protocol 1: Thermolysin-Catalyzed Synthesis of Z-Ala-Ala-OMe

1. Materials and Reagents

  • N-α-Cbz-L-Alanine (Z-Ala-OH)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • Thermolysin (from Bacillus thermoproteolyticus rokko)

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Mobile phase for HPLC analysis (e.g., Acetonitrile/Water with 0.1% TFA)

2. Preparation of Substrates

  • Prepare a 0.1 M solution of Z-Ala-OH in a suitable organic solvent (e.g., a minimal amount of DMF or directly in the reaction buffer if soluble).

  • Prepare a 0.1 M solution of H-Ala-OMe·HCl in 0.1 M Tris-HCl buffer (pH 8.0).

  • Neutralize the H-Ala-OMe·HCl solution by the dropwise addition of 1 M NaOH until the pH reaches 8.0. This generates the free amine required for the reaction.

3. Enzymatic Synthesis Reaction

  • In a temperature-controlled reaction vessel, combine the Z-Ala-OH solution and the neutralized H-Ala-OMe solution to achieve a final concentration of 50 mM for each substrate.

  • Add Tris-HCl buffer (0.1 M, pH 8.0) to reach the final desired volume. If co-solvents are needed to maintain solubility, they can be added at this stage (e.g., 20% v/v DMF).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 40°C).

  • Initiate the reaction by adding thermolysin to a final concentration of 10-20 µM.

  • Incubate the reaction mixture with gentle agitation at 40°C.

4. Reaction Monitoring

  • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Stop the enzymatic reaction in the aliquot by adding an equal volume of 1% trifluoroacetic acid (TFA).

  • Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Detection: UV at 220 nm and 280 nm.

  • Identify the product peak by comparing retention times with authentic standards and/or by using mass spectrometry (LC-MS). Quantify the yield based on the peak area relative to an internal standard.

5. Product Purification

  • Once the reaction has reached its optimal yield (as determined by HPLC), terminate the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This will precipitate the enzyme.

  • Centrifuge the mixture to pellet the enzyme and remove it.

  • Extract the supernatant with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude Z-Ala-Ala-OMe by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The following tables summarize typical reaction conditions and yields for the enzymatic synthesis of various dipeptides, providing a reference for optimization studies.

Table 1: Reaction Conditions for Thermolysin-Catalyzed Dipeptide Synthesis

Carboxyl ComponentAmine ComponentEnzyme Conc.Temp (°C)pHTime (h)Yield (%)Reference
Z-Asp-OHH-Phe-OMe10 µM377.05~90%
Z-Phe-OHH-Leu-NH₂10 µM377.05~80%
Moz-Asn-OHH-Leu-Ala-OEtNot specifiedNot specifiedNot specifiedNot specified>50%
Z-Ala-OHH-Ala-OMe10-20 µM408.08-24>70% (Expected)(Adapted from)

Table 2: Reaction Conditions for Papain-Catalyzed Dipeptide Synthesis

Carboxyl ComponentAmine ComponentEnzyme Conc.Temp (°C)pHTime (h)Yield (%)Reference
Z-Ala-Gln(from Z-Ala-OEt + Gln)Not specifiedNot specifiedNot specifiedNot specified35.5%
Z-Gly-OGpH-Phe-NH₂0.5 mg/mLRoom Temp8.52474%
Ala-OEtPolymerization50 mg/mL407.0-11.0Not specifiedHigh (oligomer)

Visualizations

Experimental Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for enzymatic peptide synthesis and the interplay of key reaction parameters.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_analysis 3. Analysis & Purification A Prepare Substrates (Z-Ala-OH & H-Ala-OMe) D Combine Substrates & Buffer A->D B Prepare Buffer (e.g., 0.1M Tris-HCl, pH 8.0) B->D C Prepare Enzyme Solution (e.g., Thermolysin) F Add Enzyme to Initiate C->F E Equilibrate Temperature (e.g., 40°C) D->E E->F G Incubate with Agitation F->G H Monitor Reaction by HPLC G->H I Terminate Reaction (Acidification) H->I Optimal yield reached J Product Extraction I->J K Purify by Chromatography J->K L Characterize Final Product (Z-Ala-Ala-OMe) K->L

Caption: General workflow for the enzymatic synthesis of Z-Ala-Ala-OMe.

G Yield Peptide Yield (Z-Ala-Ala-OMe) Enzyme Enzyme Choice (e.g., Thermolysin) Activity Enzyme Activity & Stability Enzyme->Activity pH Reaction pH pH->Activity Temp Temperature Temp->Activity Substrates Substrate Ratio ([Amine]/[Acid]) Kinetics Aminolysis vs. Hydrolysis Rate Substrates->Kinetics Solvent Co-Solvent (%) Solubility Substrate Solubility Solvent->Solubility Activity->Kinetics Solubility->Kinetics Kinetics->Yield

References

Application Notes and Protocols for Ala-Ala-OMe in Protease Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-alanine methyl ester (Ala-Ala-OMe) is a dipeptide methyl ester that serves as a substrate for various proteases, particularly those belonging to the serine protease family. Its simple structure makes it a useful tool for fundamental studies of protease activity, substrate specificity, and inhibitor screening. Due to the absence of a chromogenic or fluorogenic leaving group, assays employing this compound require a secondary detection method to quantify the products of enzymatic hydrolysis. This document provides detailed application notes and protocols for the use of this compound in protease assays, focusing on methods for detecting protease activity and determining kinetic parameters.

Principle of the Assay

The fundamental principle behind using this compound as a protease substrate lies in the enzymatic cleavage of the peptide bond between the two alanine residues. This hydrolysis reaction, catalyzed by a protease, results in the formation of L-alanine and L-alanine methyl ester. The increase in the concentration of these products, specifically the newly formed primary amine of L-alanine, can be quantified using colorimetric or fluorometric methods.

Applicable Proteases

This compound is a substrate for proteases that exhibit specificity for small, neutral amino acids at the P1 and P1' positions of the cleavage site.

  • Porcine Pancreatic Elastase (PPE): This is a well-characterized serine protease that preferentially cleaves peptide bonds C-terminal to small, hydrophobic amino acids such as alanine, valine, and glycine.[1][2] this compound is a suitable substrate for assaying PPE activity.

  • Neutrophil Elastase: A serine protease involved in inflammatory processes, it also shows a preference for small hydrophobic residues.

  • Proteinase K: A broad-spectrum serine protease, it is known to cleave peptide bonds adjacent to the carboxylic group of aliphatic and aromatic amino acids.[3][4] Due to its broad specificity, it can hydrolyze this compound.

Data Presentation

A comprehensive literature search did not yield specific, readily available kinetic parameters (Km and kcat) for the hydrolysis of this compound by the aforementioned proteases. This highlights a knowledge gap and an opportunity for further research. The following table is provided as a template for researchers to populate with their own experimentally determined data. A detailed protocol for determining these kinetic parameters is provided in the "Experimental Protocols" section.

ProteaseSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Porcine Pancreatic ElastaseThis compoundData not availableData not availableData not available
Human Neutrophil ElastaseThis compoundData not availableData not availableData not available
Proteinase KThis compoundData not availableData not availableData not available

Experimental Protocols

Two primary methods for detecting the hydrolysis of this compound are detailed below: the Ninhydrin Assay (colorimetric) and the Fluorescamine Assay (fluorometric).

Protocol 1: Protease Activity Assay using this compound with Ninhydrin Detection

This protocol is designed for the quantitative determination of protease activity by measuring the increase in primary amines upon substrate hydrolysis.

Materials:

  • This compound substrate

  • Protease of interest (e.g., Porcine Pancreatic Elastase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 ml of ethanol or a 1:1 mixture of acetone/butanol.

  • Diluent Solvent: 1:1 (v/v) mixture of water and n-propanol.

  • Standard solution of L-alanine (for calibration curve)

  • Microcentrifuge tubes or 96-well plates

  • Water bath or heat block

  • Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Substrate and Enzyme Preparation:

    • Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 1-10 mM.

    • Prepare a stock solution of the protease in a suitable buffer (refer to the manufacturer's instructions). The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Enzymatic Reaction:

    • Set up reactions in microcentrifuge tubes or a 96-well plate. For each reaction, combine the Assay Buffer, this compound solution, and finally, initiate the reaction by adding the protease solution. A typical reaction volume is 50-100 µL.

    • Include a "no enzyme" control to measure the background level of primary amines.

    • Incubate the reactions at the optimal temperature for the protease (e.g., 37°C for Porcine Pancreatic Elastase) for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

  • Ninhydrin Reaction:

    • Stop the enzymatic reaction by adding a small volume of a stopping agent (e.g., 10% trichloroacetic acid - TCA) or by heat inactivation (e.g., boiling for 5-10 minutes). Note that heat inactivation will also denature the protease.

    • To an aliquot of the reaction mixture (e.g., 50 µL), add the Ninhydrin Reagent (e.g., 100 µL).

    • Heat the mixture in a boiling water bath for 10-20 minutes. A deep purple color will develop in the presence of primary amines.

    • After heating, cool the samples to room temperature.

    • Add the Diluent Solvent (e.g., 500 µL) to each sample and mix well.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples at 570 nm.

    • Prepare a standard curve using known concentrations of L-alanine reacted with the ninhydrin reagent in the same manner.

    • Determine the concentration of primary amines produced in your enzymatic reaction by comparing the absorbance to the standard curve.

    • Calculate the protease activity, typically expressed as µmol of product formed per minute per mg of enzyme.

Protocol 2: Protease Activity Assay using this compound with Fluorescamine Detection

This protocol offers higher sensitivity compared to the ninhydrin assay.

Materials:

  • This compound substrate

  • Protease of interest

  • Assay Buffer (e.g., 50 mM Borate buffer, pH 8.5)

  • Fluorescamine solution: Prepare a 0.3 mg/mL solution of fluorescamine in acetone. This solution should be prepared fresh.

  • Standard solution of L-alanine

  • Black 96-well plates suitable for fluorescence measurements

  • Fluorometer or fluorescence microplate reader (Excitation: ~390 nm, Emission: ~475 nm)

Procedure:

  • Substrate and Enzyme Preparation:

    • Follow the same procedure as in Protocol 1, using the appropriate Assay Buffer for the fluorescamine reaction (a borate buffer at pH 8.0-9.0 is often used).

  • Enzymatic Reaction:

    • Perform the enzymatic reaction as described in Protocol 1 in a black 96-well plate.

  • Fluorescamine Reaction:

    • At the end of the incubation period, add the fluorescamine solution directly to each well (e.g., 20 µL of 0.3 mg/mL fluorescamine in acetone to a 100 µL reaction). Mix immediately and thoroughly. The reaction with primary amines is very rapid.

  • Data Acquisition and Analysis:

    • Measure the fluorescence immediately using an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.

    • Prepare a standard curve using known concentrations of L-alanine reacted with fluorescamine.

    • Determine the amount of product formed and calculate the protease activity as described in Protocol 1.

Protocol 3: Determination of Km and kcat

This protocol outlines the steps to determine the kinetic parameters for the hydrolysis of this compound by a protease.

  • Set up a series of reactions with a fixed concentration of the protease and varying concentrations of the this compound substrate. The substrate concentrations should typically range from 0.1 x Km to 10 x Km. Since Km is unknown, start with a wide range of concentrations (e.g., 0.1 mM to 20 mM).

  • Measure the initial velocity (v0) of the reaction for each substrate concentration. This is done by taking samples at multiple time points during the early, linear phase of the reaction and quantifying the product formation using either the ninhydrin or fluorescamine assay. The initial velocity is the slope of the plot of product concentration versus time.

  • Plot the initial velocities (v0) against the substrate concentrations ([S]) .

  • Fit the data to the Michaelis-Menten equation: v0 = (Vmax * [S]) / (Km + [S]) Use non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of Vmax (the maximum reaction velocity) and Km (the Michaelis constant).

  • Calculate kcat (the turnover number) using the following equation: kcat = Vmax / [E]t where [E]t is the total enzyme concentration in the assay.

  • Calculate the catalytic efficiency as the ratio kcat/Km.

Visualizations

Signaling Pathway Involving Neutrophil Elastase

Neutrophil elastase is a key mediator in inflammatory signaling pathways, contributing to tissue damage and the inflammatory response.

Elastase_Signaling cluster_inflammation Inflammatory Cascade cluster_ecm Extracellular Matrix Degradation cluster_signaling Cellular Signaling Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation Neutrophil Elastase Release Neutrophil Elastase Release Neutrophil Activation->Neutrophil Elastase Release ECM Proteins ECM Proteins Neutrophil Elastase Release->ECM Proteins cleavage Receptor Activation Receptor Activation Neutrophil Elastase Release->Receptor Activation Degradation Products Degradation Products ECM Proteins->Degradation Products Downstream Signaling Downstream Signaling Receptor Activation->Downstream Signaling Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Downstream Signaling->Pro-inflammatory Cytokine Production

Caption: Neutrophil Elastase Signaling Pathway in Inflammation.

Experimental Workflow for Protease Assay using this compound

The following diagram outlines the general workflow for conducting a protease assay with this compound and subsequent detection.

Protease_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare this compound Substrate Solution D Combine Substrate, Buffer, and Protease A->D B Prepare Protease Solution B->D C Prepare Assay Buffer C->D E Incubate at Optimal Temperature D->E F Stop Reaction E->F G Add Detection Reagent (Ninhydrin or Fluorescamine) F->G H Measure Signal (Absorbance or Fluorescence) G->H I Generate Standard Curve H->I J Calculate Protease Activity I->J

Caption: General workflow for a protease assay using this compound.

Logical Relationship for Kinetic Parameter Determination

This diagram illustrates the logical flow for determining the kinetic parameters Km and kcat.

Kinetic_Analysis_Logic A Vary Substrate Concentration ([S]) B Measure Initial Velocity (v0) A->B C Plot v0 vs. [S] B->C D Fit to Michaelis-Menten Equation C->D E Determine Vmax and Km D->E F Calculate kcat = Vmax / [E]t E->F G Calculate Catalytic Efficiency (kcat/Km) E->G

Caption: Logical flow for determining protease kinetic parameters.

References

Application Notes and Protocols for HPLC Purification of Ala-Ala-OMe Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Alanine-Alanine-Methylester (Ala-Ala-OMe) derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are essential for obtaining high-purity dipeptides for research, development, and quality control purposes.

Introduction

This compound is a dipeptide derivative that can exist as multiple stereoisomers (L-Ala-L-Ala-OMe, D-Ala-D-Ala-OMe, L-Ala-D-Ala-OMe, and D-Ala-L-Ala-OMe). The purification of these derivatives is critical to isolate the desired stereoisomer and remove impurities from the synthetic process. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of peptides.[1][2] For the separation of enantiomers and diastereomers, specialized chiral stationary phases are necessary.[3][4][5]

Synthesis and Purification Workflow

The typical workflow for obtaining pure this compound derivatives involves solid-phase peptide synthesis (SPPS), followed by cleavage from the resin, and subsequent purification by HPLC. The purity of the final product is then confirmed using analytical HPLC and mass spectrometry.

cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Quality Control SPPS Solid-Phase Peptide Synthesis (SPPS) of this compound Cleavage Cleavage from Resin SPPS->Cleavage Crude Crude Peptide Cleavage->Crude RP_HPLC Reversed-Phase HPLC Purification Chiral_HPLC Chiral HPLC for Stereoisomer Separation RP_HPLC->Chiral_HPLC If diastereomer separation is needed Analytical_HPLC Analytical HPLC for Purity Assessment RP_HPLC->Analytical_HPLC Chiral_HPLC->Analytical_HPLC Crude->RP_HPLC MS Mass Spectrometry for Identity Confirmation Analytical_HPLC->MS

Caption: General workflow for the synthesis, purification, and analysis of this compound derivatives.

Experimental Protocols

Protocol 1: General Purification of Crude this compound by Reversed-Phase HPLC

This protocol is suitable for the general cleanup of crude this compound after synthesis and cleavage, primarily to remove non-peptidic impurities.

1. Materials and Equipment:

  • Preparative HPLC system

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Crude this compound, lyophilized

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the prepared sample onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B.

  • Monitor the elution profile at 210-220 nm, where the peptide bond absorbs.

  • Collect fractions corresponding to the major peak.

4. Post-Purification:

  • Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

Table 1: Representative RP-HPLC Parameters for this compound Purification

ParameterCondition
Column Preparative C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
Detection UV at 215 nm
Gradient 5% to 40% B over 30 minutes
Expected Purity >95% (may contain diastereomers)
Protocol 2: Chiral Separation of this compound Stereoisomers

This protocol is designed for the separation of diastereomeric or enantiomeric pairs of this compound derivatives. A chiral stationary phase (CSP) is mandatory for this separation.

G cluster_input Input Mixture cluster_hplc Chiral HPLC System cluster_output Separated Stereoisomers mixture Mixture of Stereoisomers L-Ala-L-Ala-OMe D-Ala-D-Ala-OMe L-Ala-D-Ala-OMe D-Ala-L-Ala-OMe hplc_system Chiral Stationary Phase Column Isocratic or Gradient Elution UV Detector mixture->hplc_system isomer1 Isomer 1 hplc_system->isomer1 isomer2 Isomer 2 hplc_system->isomer2 isomer3 Isomer 3 hplc_system->isomer3 isomer4 Isomer 4 hplc_system->isomer4

Caption: Logical diagram for the separation of this compound stereoisomers using chiral HPLC.

1. Materials and Equipment:

  • Analytical or semi-preparative HPLC system

  • Chiral stationary phase (CSP) column (e.g., Astec® CHIROBIOTIC® T)

  • Appropriate mobile phase for the selected CSP (e.g., methanol/water/acetic acid/triethylamine)

  • Purified mixture of this compound stereoisomers

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Dissolve the peptide mixture in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter.

3. Chiral HPLC Method:

  • Equilibrate the CSP column with the chosen mobile phase.

  • Inject the sample.

  • Run the separation under isocratic or gradient conditions as recommended for the specific column.

  • Monitor the elution at a suitable wavelength (e.g., 215 nm).

  • Collect the separated stereoisomer peaks.

4. Post-Purification:

  • Confirm the identity of each stereoisomer, potentially through co-injection with standards or subsequent analysis.

  • Lyophilize the collected fractions.

Table 2: Example Chiral HPLC Parameters for this compound Separation

ParameterCondition
Column Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm
Mobile Phase Methanol/Water/Acetic Acid/Triethylamine (e.g., 80:20:0.1:0.1 v/v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temperature 25 °C
Expected Outcome Baseline or near-baseline resolution of stereoisomers

Data Presentation and Quality Control

The purity of the final product should be assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry. Purity is typically determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Summary of Analytical Data for Purified L-Ala-L-Ala-OMe

Analysis MethodParameterResult
Analytical RP-HPLC Purity>98%
Retention Time12.5 min
Mass Spectrometry [M+H]⁺ Calculated175.1134 m/z
[M+H]⁺ Found175.1132 m/z
Chiral HPLC Enantiomeric Excess>99% ee

Concluding Remarks

The successful purification of this compound derivatives is achievable through a systematic approach involving initial cleanup by reversed-phase HPLC followed by high-resolution separation of stereoisomers using chiral HPLC. The protocols and parameters provided herein serve as a robust starting point for developing specific purification methods tailored to the unique properties of the target derivative. Rigorous quality control using analytical HPLC and mass spectrometry is essential to ensure the final product meets the required specifications for subsequent research and development applications.

References

Application Notes and Protocols for the Use of Ala-Ala-OMe in Fragment Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment condensation is a powerful strategy in peptide synthesis, particularly for the creation of long peptides and analogues. This approach involves the coupling of pre-synthesized peptide fragments, which can be more efficient than stepwise solid-phase peptide synthesis (SPPS) for certain sequences. Ala-Ala-OMe (L-Alanyl-L-alanine methyl ester) is a dipeptide fragment that can be utilized as a nucleophilic component (amine-component) in a fragment condensation strategy. Its application is relevant in the synthesis of peptides where an N-terminal Ala-Ala sequence is desired. The methyl ester protects the C-terminus of the dipeptide during the coupling reaction.

These application notes provide a detailed overview of the strategic considerations and a general protocol for the use of this compound in solution-phase fragment condensation.

Core Principles and Strategic Considerations

Utilizing this compound in a fragment condensation reaction requires careful planning to ensure high coupling efficiency and minimal side reactions, most notably racemization. The general strategy involves the coupling of an N-terminally protected peptide fragment with a C-terminal carboxylic acid (the carboxyl-component) and the deprotected this compound as the amine-component.

Key considerations include:

  • Fragment Preparation: The C-terminal peptide fragment must be synthesized with a free carboxylic acid at its C-terminus and a suitable protecting group on its N-terminus (e.g., Fmoc or Boc). The this compound fragment is typically used as its hydrochloride salt, which requires neutralization prior to the coupling reaction.

  • Coupling Reagents: The choice of coupling reagent is critical to facilitate efficient amide bond formation and to suppress racemization. Modern coupling reagents are often used in combination with additives.

  • Racemization Suppression: The C-terminal amino acid of the carboxyl-component is susceptible to racemization during activation. The use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial to minimize this side reaction. The risk of racemization at the C-terminal alanine of the this compound fragment is negligible as it is not the activated component.

  • Solvent Selection: The choice of solvent is important for the solubility of all reactants and for influencing the reaction rate and side reactions. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents.

Experimental Protocols

The following is a general protocol for the solution-phase fragment condensation of an N-terminally protected peptide acid with this compound. This should be considered a starting point and may require optimization based on the specific peptide sequences.

Materials
  • N-terminally protected peptide acid (e.g., Fmoc-Peptide-OH)

  • L-Alanyl-L-alanine methyl ester hydrochloride (H-Ala-Ala-OMe·HCl)

  • Coupling Reagent (e.g., DIC, EDC·HCl, HATU, PyBOP)

  • Racemization Suppressing Additive (e.g., HOBt, OxymaPure®)

  • Tertiary Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for work-up and purification (e.g., ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel)

Protocol: Solution-Phase Fragment Condensation
  • Preparation of the Amine Component (this compound):

    • Dissolve H-Ala-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM or DMF.

    • Add DIPEA or TEA (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature to neutralize the hydrochloride salt, yielding the free amine.[1]

  • Activation of the Carboxyl Component (N-protected Peptide Acid):

    • In a separate flask, dissolve the N-terminally protected peptide acid (1.0 equivalent), the coupling reagent (1.05 equivalents), and the racemization suppressing additive (1.1 equivalents) in anhydrous DMF.

    • If using a carbodiimide like DIC or EDC, pre-activation is generally not required. If using an onium salt like HATU or PyBOP, add DIPEA (2.0 equivalents) and stir for 10-15 minutes at 0 °C to room temperature to pre-activate the carboxylic acid.[1]

  • Coupling Reaction:

    • Add the activated carboxyl component solution to the neutralized this compound solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from a few hours to overnight depending on the fragments being coupled.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and by-products.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected peptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to yield the pure protected peptide product.

Data Presentation

The following table provides illustrative data for the coupling of a model N-terminally protected tetrapeptide (Fmoc-Ala-Val-Gly-Ile-OH) with this compound using different coupling reagent systems. Note: These are representative yields and purities and will vary depending on the specific peptide sequences and reaction conditions.

Coupling Reagent/AdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)
DIC/HOBtDIPEADMF/DCM1275>95
EDC·HCl/OxymaPure®DIPEADMF1080>95
HATUDIPEADMF485>97
PyBOP/HOBtDIPEADMF682>96

Mandatory Visualizations

Experimental Workflow for Fragment Condensation

FragmentCondensationWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_purification Product Isolation FragmentA N-Protected Peptide Acid (Carboxyl-Component) Activation Activation (Coupling Reagent + Additive) FragmentA->Activation FragmentB H-Ala-Ala-OMe·HCl (Amine-Component Precursor) Neutralization Neutralization (with DIPEA/TEA) FragmentB->Neutralization Coupling Coupling Reaction Neutralization->Coupling Free Amine Activation->Coupling Activated Ester Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Protected Peptide Purification->FinalProduct

Caption: Workflow for solution-phase fragment condensation using this compound.

Logical Relationship in Peptide Bond Formation

Caption: Key steps in the formation of a peptide bond during fragment condensation.

Conclusion

The use of this compound in fragment condensation is a viable strategy for the synthesis of peptides containing this specific N-terminal dipeptide sequence. Success hinges on the careful selection of coupling reagents and conditions that promote high yields while minimizing racemization. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to develop and optimize their fragment condensation strategies for the synthesis of complex peptide targets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ala-Ala-OMe Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Ala-Ala-OMe coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield 1. Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough. 2. Steric hindrance: Although Alanine is not considered a bulky amino acid, steric hindrance can still be a factor in certain contexts. 3. Low concentration of reactants: Dilute reaction conditions can slow down the reaction rate. 4. Presence of moisture: Water can hydrolyze the activated ester intermediate.1. Optimize the coupling reagent: Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[1][2] The addition of additives like HOBt or Oxyma Pure to carbodiimide-mediated couplings (e.g., DIC) can also enhance the reaction rate.[2][3] 2. Increase reaction time and/or temperature: Allow the coupling reaction to proceed for a longer duration (e.g., overnight) or gently increase the temperature to improve kinetics.[4] 3. Increase reactant concentration: Ensure the reaction is run at an appropriate concentration to favor bimolecular coupling. 4. Use anhydrous solvents: Ensure all solvents (e.g., DMF, DCM) are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Presence of Side Products 1. Racemization: The chiral center of the activated Alanine residue can epimerize, leading to the formation of the D-Ala-L-Ala-OMe diastereomer. This is more likely with prolonged activation times or the use of certain bases. 2. Formation of N-acylurea: This is a common side reaction when using carbodiimides like DCC or EDC, where the activated O-acylisourea intermediate rearranges to a stable N-acylurea. 3. Guanidinylation of the N-terminus: If using HATU or HBTU in excess, a side reaction can occur where the N-terminus of the amine component is guanidinylated.1. Minimize pre-activation time: Add the coupling reagent to the reaction mixture containing both the carboxylic acid and the amine (in situ activation) to minimize the lifetime of the activated intermediate. Using additives like HOBt or HOAt can also suppress racemization. The choice of a weaker base, like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, can also reduce racemization risk. 2. Use additives with carbodiimides: The addition of HOBt or Oxyma Pure traps the O-acylisourea intermediate to form a more stable active ester, preventing its rearrangement to N-acylurea. 3. Control stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the coupling reagent and avoid large excesses to minimize side reactions like guanidinylation.
Difficulty in Product Purification 1. Unreacted starting materials: Incomplete reaction leads to the presence of both Boc-Ala-OH and H-Ala-OMe in the final mixture. 2. Byproducts from the coupling reagent: The coupling reaction generates byproducts (e.g., HOBt, urea derivatives) that need to be removed. 3. Similar polarity of product and impurities: The desired dipeptide may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging.1. Monitor reaction completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the limiting starting material before quenching the reaction. 2. Aqueous work-up: Perform a standard aqueous work-up to remove water-soluble byproducts. This typically involves washing the organic layer with a mild acid (e.g., 1M HCl or citric acid), a mild base (e.g., saturated NaHCO₃), and brine. 3. Optimize chromatography conditions: If purification by flash column chromatography is necessary, screen different eluent systems to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for the this compound synthesis?

The choice of coupling reagent can significantly impact the yield and purity of the dipeptide. For a relatively simple coupling like this compound, a variety of reagents can be effective. However, for maximizing yield and minimizing side reactions, uronium/aminium salts are generally preferred over carbodiimides alone.

Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
HATU/HBTU Uronium/Aminium SaltHigh coupling efficiency, fast reaction times. HATU is generally more reactive and can reduce racemization compared to HBTU.Can cause guanidinylation of the N-terminus if used in excess. Higher cost.
PyBOP Phosphonium SaltA robust reagent for difficult couplings, including those involving sterically hindered amino acids.Can be less reactive than HATU for some couplings.
EDCI/HOBt Carbodiimide/AdditiveCost-effective and widely used. The addition of HOBt improves efficiency and reduces side reactions like racemization and N-acylurea formation.May require longer reaction times compared to uronium/aminium salts.
DIC/Oxyma Carbodiimide/AdditiveOxyma Pure is a non-explosive alternative to HOBt and can lead to high coupling rates with low racemization.DIC can be more difficult to remove during work-up than the water-soluble byproducts of EDCI.

Q2: What is the optimal solvent and temperature for the reaction?

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) are common solvents for peptide coupling reactions. The reaction is typically started at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature. For difficult couplings, the temperature can be slightly elevated, but this may increase the risk of racemization.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting materials (Boc-Ala-OH and H-Ala-OMe) and the appearance of the product spot (this compound) indicate the reaction's progress. Staining with ninhydrin can be used to visualize the amine-containing spots.

Q4: What are the key steps in the work-up and purification process?

After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and subjected to an aqueous work-up. This involves sequential washing with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted starting materials and coupling byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. If further purification is needed, flash column chromatography on silica gel is the standard method.

Experimental Protocols

Protocol 1: Synthesis of Boc-Ala-Ala-OMe using HATU

This protocol describes a general procedure for the solution-phase synthesis of Boc-Ala-Ala-OMe using HATU as the coupling reagent.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation of the Amine Component: In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the mixture at room temperature for 10-15 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DCM.

  • Coupling Reaction: Add the activated Boc-Ala-OH solution to the flask containing the free H-Ala-OMe. Add DIPEA (2.0 equivalents) to the combined mixture. Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting Boc-Ala-OH is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Boc-Ala-Ala-OMe.

Visualizations

G General Workflow for this compound Synthesis cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Work-up & Purification start Start Materials: Boc-Ala-OH H-Ala-OMe.HCl amine_prep Amine Neutralization: Dissolve H-Ala-OMe.HCl in DCM Add DIPEA (1.1 eq) start->amine_prep coupling Coupling: Combine activated acid and free amine Add DIPEA (2.0 eq) Stir at RT amine_prep->coupling activation Activation: Dissolve Boc-Ala-OH and Coupling Reagent (e.g., HATU) in DCM activation->coupling monitoring Monitor by TLC coupling->monitoring workup Aqueous Work-up: Wash with 1M HCl, sat. NaHCO3, Brine monitoring->workup purification Purification: Dry, concentrate, and purify by flash column chromatography workup->purification product Pure Boc-Ala-Ala-OMe purification->product

Caption: General workflow for the solution-phase synthesis of Boc-Ala-Ala-OMe.

G Troubleshooting Low Yield cluster_0 Initial Checks cluster_1 Optimization Strategies cluster_2 Outcome start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous Solvents?) start->check_reagents check_conditions Review Reaction Conditions (Time, Temperature, Concentration) start->check_conditions change_reagent Change Coupling Reagent (e.g., to HATU/PyBOP) check_reagents->change_reagent check_conditions->change_reagent additives Use Additives (HOBt, Oxyma) change_reagent->additives If using carbodiimide double_coupling Perform Double Coupling change_reagent->double_coupling For difficult couplings improved_yield Improved Yield change_reagent->improved_yield additives->improved_yield double_coupling->improved_yield further_optimization Further Optimization Needed improved_yield->further_optimization

References

Preventing racemization of Ala-Ala-OMe during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the dipeptide Ala-Ala-OMe. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis, and why is it a significant concern?

A1: Racemization is the process where the L-alanine residues lose their stereochemical integrity, converting into a mixture of L- and D-enantiomers.[1] This results in the formation of the undesirable diastereomer, D-Ala-L-Ala-OMe, alongside the target L-Ala-L-Ala-OMe. The presence of this impurity is a major concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[2] Even small amounts of a diastereomer can significantly alter a peptide's efficacy and safety profile, and it can be very difficult to separate from the desired product.[2]

Q2: What is the primary mechanism that causes racemization during the coupling step?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] The activated carboxyl group of the N-protected alanine cyclizes to form this planar intermediate. The proton at the alpha-carbon of the oxazolone is acidic and can be removed by a base. Reprotonation can then occur from either side of the planar ring, leading to a loss of the original stereochemistry.[2]

Q3: Which factors in my experimental setup can influence the extent of racemization?

A3: Several factors can contribute to increased racemization:

  • Coupling Reagents: Some coupling reagents are more prone to inducing racemization than others. For example, using carbodiimides like DCC or DIC without an additive can lead to higher levels of racemization.

  • Additives: The absence of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly increase the risk of racemization.

  • Base: The type and amount of base used can have a substantial impact. Stronger, less sterically hindered bases like triethylamine (TEA) can promote racemization more than weaker or more hindered bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can influence the rate of racemization. More polar aprotic solvents may favor racemization in some cases.

Q4: How can I detect and quantify the amount of the D-Ala-L-Ala-OMe diastereomer in my product?

A4: There are several analytical techniques to detect and quantify racemization:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where the diastereomers (L-Ala-L-Ala-OMe and D-Ala-L-Ala-OMe) are separated on a chiral stationary phase column.

  • Gas Chromatography (GC) of Derivatized Amino Acids: The dipeptide can be hydrolyzed back to its constituent amino acids. The alanine enantiomers can then be derivatized with a chiral reagent and analyzed by GC on a chiral column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, high-field NMR can be used to distinguish between diastereomers, as the different spatial arrangements can lead to distinct chemical shifts for certain protons, such as the alanine methyl groups.

Troubleshooting Guide

Problem: Significant racemization is detected in the synthesis of this compound.

Potential CauseRecommended Action
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as HATU or HBTU in combination with an additive. For carbodiimide-based couplings, always use an additive.
Absence or Ineffective Additive Incorporate an effective racemization suppressor like OxymaPure or HOBt into your coupling protocol. Oxyma derivatives have been shown to be particularly effective.
Strong or Excess Base Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), in the minimum required amount.
High Reaction Temperature Perform the coupling reaction at a lower temperature, for example, by starting the reaction at 0 °C and allowing it to slowly warm to room temperature.
Prolonged Activation Time Minimize the pre-activation time of the N-protected alanine before adding the amine component to reduce the lifetime of the racemization-prone activated intermediate.

Quantitative Data on Racemization

The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table summarizes the percentage of D-isomer formation in the synthesis of a model dipeptide, Fmoc-L-Xaa-L-Leu-OtBu, which illustrates the comparative effectiveness of different coupling conditions. While not specific to this compound, these trends are generally applicable.

N-Protected Amino Acid (Fmoc-L-Xaa-OH)Coupling Reagent/Additive% D-Isomer Formation
Fmoc-L-Ser(tBu)-OHHATU / NMM~5%
Fmoc-L-Ser(tBu)-OHDIC / OxymaNegligible
Fmoc-L-Cys(Trt)-OHHATU / NMMHigh
Fmoc-L-Cys(Trt)-OHDIC / OxymaNegligible
Fmoc-L-His(Trt)-OHDIC / Oxyma~1.8%

Data adapted from studies on racemization-prone amino acids to highlight the effectiveness of different coupling systems. The general trend shows that DIC/Oxyma is a very effective combination for suppressing racemization.

Experimental Protocols

Protocol: Low-Racemization Solution-Phase Synthesis of Z-L-Ala-L-Ala-OMe using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of Z-L-Alanine to L-Alanine methyl ester.

Materials:

  • Z-L-Alanine (Z-L-Ala-OH)

  • L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization of Amine: In a round-bottom flask, dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.0 equivalent) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Z-L-Ala-OH (1.05 equivalents) and OxymaPure (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Add the solution of activated Z-L-Ala-OH to the neutralized H-L-Ala-OMe solution at 0 °C. Add DIC (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-8 hours).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Z-L-Ala-L-Ala-OMe by flash column chromatography or recrystallization to obtain the pure dipeptide.

  • Analysis: Analyze the purified product for stereochemical purity using chiral HPLC.

Visualizations

Racemization_Troubleshooting_Workflow Troubleshooting Racemization in this compound Synthesis start High Racemization Detected check_reagents Review Coupling Reagents and Additives start->check_reagents reagent_ok Using Low-Racemization Reagents? check_reagents->reagent_ok check_base Evaluate Base Type and Stoichiometry base_ok Using Weak/Hindered Base? check_base->base_ok check_conditions Assess Reaction Conditions (Temp, Time) conditions_ok Low Temperature & Minimal Activation Time? check_conditions->conditions_ok reagent_ok->check_base Yes implement_reagent_change Switch to DIC/Oxyma or HATU/HOAt reagent_ok->implement_reagent_change No base_ok->check_conditions Yes implement_base_change Use NMM or DIPEA (1.0 eq) base_ok->implement_base_change No implement_condition_change Run at 0°C to RT; Minimize Pre-activation conditions_ok->implement_condition_change No re_analyze Re-run Synthesis and Analyze Purity conditions_ok->re_analyze Yes implement_reagent_change->re_analyze implement_base_change->re_analyze implement_condition_change->re_analyze end Racemization Minimized re_analyze->end

Caption: Troubleshooting workflow for minimizing racemization.

Oxazolone_Formation_Mechanism Mechanism of Racemization via Oxazolone Formation cluster_0 Activation and Cyclization cluster_1 Racemization cluster_2 Peptide Bond Formation n_protected_ala N-Protected L-Alanine activated_ester Activated Ester Intermediate (e.g., O-Acylisourea) n_protected_ala->activated_ester Coupling Reagent (e.g., DIC) oxazolone Planar Oxazolone Intermediate activated_ester->oxazolone Intramolecular Cyclization enolate Planar Enolate oxazolone->enolate Base abstracts α-H+ d_oxazolone D-Oxazolone enolate->d_oxazolone Reprotonation l_oxazolone L-Oxazolone enolate->l_oxazolone Reprotonation d_dipeptide D-Ala-L-Ala-OMe (Racemized Product) d_oxazolone->d_dipeptide l_dipeptide L-Ala-L-Ala-OMe (Desired Product) l_oxazolone->l_dipeptide amine H-L-Ala-OMe amine->d_dipeptide amine->l_dipeptide

Caption: Mechanism of racemization via oxazolone formation.

References

Technical Support Center: Ala-Ala-OMe Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the dipeptide Ala-Ala-OMe.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The two primary side products encountered during the solution-phase synthesis of this compound are:

  • Cyclo(Ala-Ala) , also known as 2,5-dimethyl-3,6-diketopiperazine (DKP). This is formed through an intramolecular cyclization of the deprotected H-Ala-Ala-OMe dipeptide.

  • Boc-L-Ala-D-Ala-OMe , the diastereomeric impurity resulting from the racemization of the L-Alanine residue during the coupling step. The formation of this epimer occurs through the abstraction of the α-proton of the activated amino acid.[1]

Q2: Which step in the synthesis is most prone to side product formation?

A2: The coupling step, where Boc-L-Ala-OH is activated and reacted with H-L-Ala-OMe, is the most critical stage for racemization. The activation of the carboxylic acid makes the α-proton of the N-protected alanine susceptible to abstraction by base, leading to the formation of the D-isomer.[1] Diketopiperazine formation primarily occurs after the deprotection of Boc-Ala-Ala-OMe, when the free N-terminal amine of the dipeptide methyl ester can attack the C-terminal ester carbonyl.

Q3: How can I detect the presence of these side products?

A3: The most effective methods for detecting and quantifying the desired product and its impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Chiral HPLC is essential for separating and quantifying the desired L-L diastereomer from the L-D impurity.

  • LC-MS can be used to identify the masses of the desired product (Boc-Ala-Ala-OMe), the diketopiperazine, and any remaining starting materials or reagent adducts.

Q4: What is the impact of the choice of coupling reagent on the synthesis?

A4: The choice of coupling reagent significantly affects the reaction yield and the extent of racemization. Reagents are often used with additives to suppress side reactions. For instance, carbodiimides like DCC and DIC are effective but can lead to significant racemization if used alone. The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure® helps to minimize this by forming a more selective active ester.[2] More modern reagents like HATU and HBTU generally offer high coupling efficiency with low levels of racemization, though they are more expensive.[2][3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Boc-Ala-Ala-OMe Product
Potential Cause Recommended Solution
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. - Extend the reaction time if starting materials are still present. - Ensure all reagents are of high purity and anhydrous where specified.
Formation of N-acylurea - This is a common side product when using carbodiimide coupling reagents like DCC. The N-acylurea is an unreactive byproduct. - While difficult to completely avoid, ensuring the reaction temperature is kept low (e.g., 0 °C) during the initial activation can minimize its formation.
Loss of product during workup - Ensure proper phase separation during extractions. - Minimize the number of purification steps. - Use the appropriate solvent system for column chromatography to ensure good separation without excessive loss of product.
Issue 2: High Levels of Diastereomeric Impurity (Boc-L-Ala-D-Ala-OMe) Detected
Potential Cause Recommended Solution
Inappropriate coupling reagent/additive combination - Avoid using carbodiimides (DCC, EDC) without a racemization-suppressing additive. - Use combinations like DCC/HOBt, DIC/HOBt, or DIC/Oxyma. - For very low racemization, consider using more advanced reagents like HATU or HBTU, although at a higher cost.
Excessive or strong base - Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). - Use the minimum necessary amount of base. Typically, one equivalent is needed to neutralize the amino acid salt.
High reaction temperature - Perform the coupling reaction at a lower temperature, ideally starting at 0 °C and allowing it to slowly warm to room temperature.
Prolonged activation time - Pre-activate the Boc-L-Ala-OH with the coupling reagent and additive for a short, defined period (e.g., 5-10 minutes) before adding the H-L-Ala-OMe solution. This minimizes the time the highly reactive species is exposed to basic conditions.
Issue 3: Significant Formation of Diketopiperazine (DKP)
Potential Cause Recommended Solution
Prolonged storage of deprotected H-Ala-Ala-OMe - After deprotection of Boc-Ala-Ala-OMe, the resulting H-Ala-Ala-OMe is prone to cyclization. It is best to use it immediately in the next step or to store it as its hydrochloride salt to prevent the free amine from reacting.
Basic conditions during workup of H-Ala-Ala-OMe - During the workup after Boc deprotection, avoid prolonged exposure to basic conditions that would generate the free amine of the dipeptide ester. Acidic extraction and precipitation as the hydrochloride salt are recommended.

Quantitative Data on Coupling Reagent Performance

The following table summarizes expected outcomes for the coupling of Boc-L-Ala-OH with H-L-Ala-OMe using different coupling reagents in a solution-phase synthesis. The data is compiled from literature and represents typical, illustrative values. Actual results may vary based on specific experimental conditions.

Coupling Reagent/AdditiveTypical Yield of Boc-Ala-Ala-OMe (%)Estimated Racemization (%) (Formation of L-D Isomer)Key Considerations
DCC/HOBt 85-95%1-5%Cost-effective and widely used. The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be removed by filtration. HOBt is crucial to suppress racemization.
EDC/HOBt 70-90%Low to ModerateThe urea byproduct is water-soluble, simplifying workup. Generally shows lower reactivity compared to uronium salts.
HBTU >90%LowA good balance of high reactivity and cost-effectiveness for standard couplings.
HATU >90%Very Low (<1%)Highly reactive and particularly effective for minimizing racemization, even with sterically hindered amino acids. It is, however, more expensive.

Experimental Protocols

Protocol 1: Synthesis of H-L-Ala-OMe·HCl from Boc-L-Ala-OH

This protocol describes the esterification of Boc-L-Ala-OH followed by deprotection to yield the hydrochloride salt of L-Alanine methyl ester.

Step 1a: Esterification of Boc-L-Ala-OH

  • Reaction Setup: In a round-bottom flask, dissolve Boc-L-Ala-OH (1 equivalent) in methanol.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-L-Ala-OMe.

Step 1b: Boc Deprotection

  • Reaction Setup: Dissolve the Boc-L-Ala-OMe (1 equivalent) in a minimal amount of anhydrous dioxane or ethyl acetate.

  • Reaction: Add a 4M solution of HCl in dioxane (typically a 5-10 fold excess of HCl) and stir at room temperature.

  • Reaction Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible (usually within 1-2 hours).

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain H-L-Ala-OMe·HCl.

Protocol 2: Coupling of Boc-L-Ala-OH with H-L-Ala-OMe·HCl using DCC/HOBt

This protocol provides a standard method for dipeptide formation with good control over racemization.

  • Preparation of the Amine Component: In a round-bottom flask, dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (NMM) (1.0 equivalent) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool this solution to 0 °C.

  • Coupling Reaction: Add a solution of DCC (1.1 equivalents) in DCM to the Boc-L-Ala-OH/HOBt mixture. Stir at 0 °C for 10 minutes. To this, add the neutralized H-L-Ala-OMe solution from step 1.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure Boc-L-Ala-L-Ala-OMe.

Protocol 3: Final Boc Deprotection to Yield H-L-Ala-L-Ala-OMe·HCl

This protocol describes the final deprotection step.

  • Reaction Setup: Dissolve the purified Boc-L-Ala-L-Ala-OMe (1 equivalent) in anhydrous dioxane or ethyl acetate.

  • Reaction: Add a 4M solution of HCl in dioxane (5-10 fold excess) and stir at room temperature for 1-2 hours.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield H-L-Ala-L-Ala-OMe·HCl.

Visualizations

Peptide_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Coupling Step cluster_product1 Protected Dipeptide cluster_deprotection Deprotection Step cluster_final Final Product Boc-L-Ala-OH Boc-L-Ala-OH Coupling Boc-L-Ala-OH + H-L-Ala-OMe (DCC/HOBt, NMM, DCM) Boc-L-Ala-OH->Coupling H-L-Ala-OMe.HCl H-L-Ala-OMe.HCl H-L-Ala-OMe.HCl->Coupling Boc-L-Ala-L-Ala-OMe Boc-L-Ala-L-Ala-OMe Coupling->Boc-L-Ala-L-Ala-OMe Deprotection Boc Deprotection (HCl/Dioxane) Boc-L-Ala-L-Ala-OMe->Deprotection H-L-Ala-L-Ala-OMe.HCl H-L-Ala-L-Ala-OMe.HCl Deprotection->H-L-Ala-L-Ala-OMe.HCl Side_Reactions cluster_main Main Reaction Pathway cluster_side1 Racemization Pathway Activated_Boc-L-Ala Activated Boc-L-Ala-OH Main_Product Boc-L-Ala-L-Ala-OMe (Desired Product) Activated_Boc-L-Ala->Main_Product + H-L-Ala-OMe Racemized_Intermediate Racemized Intermediate Activated_Boc-L-Ala->Racemized_Intermediate Base-induced epimerization Deprotected_Dipeptide H-L-Ala-L-Ala-OMe Main_Product->Deprotected_Dipeptide Boc Deprotection Side_Product_1 Boc-L-Ala-D-Ala-OMe (Diastereomer) Racemized_Intermediate->Side_Product_1 + H-L-Ala-OMe H-L-Ala-OMe H-L-Ala-OMe DKP Cyclo(Ala-Ala) (Diketopiperazine) Deprotected_Dipeptide->DKP Intramolecular Cyclization

References

Technical Support Center: Optimizing Deprotection of Ala-Ala-OMe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the deprotection of N-protected Alanine-Alanine-Methyl Ester (Ala-Ala-OMe).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deprotection of protected this compound.

N-Terminal Deprotection Issues

Q1: I am observing incomplete Boc deprotection of my Boc-Ala-Ala-OMe. What should I do?

Possible Causes and Solutions:

  • Insufficient Acid Strength or Reaction Time: The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions. If the reaction is incomplete, the acid may be too weak, or the reaction time too short.

    • Solution: Increase the concentration of trifluoroacetic acid (TFA) or extend the reaction time. A common starting point is 25-50% TFA in dichloromethane (DCM). For stubborn deprotections, neat TFA can be used. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal time.[1][2]

  • Inadequate Reagent Volume: Ensure enough cleavage cocktail is used to swell the resin if the synthesis is solid-phase.[3]

  • How to Confirm Incomplete Deprotection: The most reliable way to confirm incomplete deprotection is through HPLC analysis, which will show a different retention time for the Boc-protected peptide compared to the deprotected peptide.[4]

Q2: My Cbz deprotection by catalytic hydrogenolysis is slow or incomplete. What are the possible reasons?

Possible Causes and Solutions:

  • Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities.

    • Solution: Ensure all reagents and solvents are of high purity. If catalyst poisoning is suspected, filter the reaction mixture and add fresh catalyst.

  • Inefficient Hydrogen Transfer: The efficiency of hydrogen gas transfer can impact the reaction rate.

    • Solution: Ensure vigorous stirring to maximize the contact between the catalyst, substrate, and hydrogen. Using a hydrogen donor like ammonium formate in transfer hydrogenation can sometimes be more efficient.[5]

  • Alternative Deprotection Method: For substrates sensitive to catalytic hydrogenation, strong acidic conditions like hydrogen bromide in acetic acid (HBr/AcOH) can be an alternative.

C-Terminal Deprotection Issues

Q3: I am concerned about racemization during the saponification of this compound. How can I minimize this?

Possible Causes and Solutions:

  • Harsh Reaction Conditions: Saponification of peptide methyl esters, especially with excess alkali and long reaction times, can lead to racemization of the C-terminal amino acid.

    • Solution: Employ milder saponification conditions. Use a minimal excess of base (e.g., 1.05-1.2 equivalents of LiOH or NaOH) and maintain a low temperature (e.g., 0-4 °C). Closely monitor the reaction by TLC or HPLC and quench the reaction as soon as the starting material is consumed. The use of tetrabutylammonium hydroxide has been suggested to reduce the risk of racemization. For derivatives sensitive to racemization, carrying out the reaction between -20°C and 30°C with short reaction times is preferable.

Q4: The saponification of my dipeptide methyl ester is not going to completion. What can I do?

Possible Causes and Solutions:

  • Poor Solubility: The dipeptide may not be fully soluble in the reaction mixture, leading to incomplete reaction.

    • Solution: Add a co-solvent such as methanol, ethanol, or dioxane to improve solubility.

  • Insufficient Base: Ensure that a sufficient amount of base is present to drive the reaction to completion.

    • Solution: While minimizing excess base is crucial to prevent racemization, ensure at least a stoichiometric amount is used. A slight excess is generally recommended.

General Issues

Q5: What is the optimal order for deprotecting a fully protected this compound (e.g., Boc-Ala-Ala-OMe)?

Logical Relationship:

The choice of deprotection order depends on the protecting groups used and the desired final product. For a typical Boc-protected dipeptide methyl ester, the N-terminal Boc group is generally removed first, followed by the C-terminal methyl ester. This is because the acidic conditions required for Boc removal are orthogonal to the basic conditions for saponification.

Deprotection_Order A Start: Boc-Ala-Ala-OMe B Step 1: N-Terminal Deprotection (e.g., TFA in DCM) A->B C Intermediate: H-Ala-Ala-OMe.TFA B->C D Step 2: C-Terminal Deprotection (e.g., LiOH in THF/H2O) C->D F Alternative Step 2: Purification of Dipeptide Ester Salt C->F Optional E Final Product: H-Ala-Ala-OH D->E

Caption: Recommended deprotection workflow for Boc-Ala-Ala-OMe.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-terminal protecting groups for this compound synthesis, and what are the standard deprotection conditions?

The two most common acid-labile N-terminal protecting groups for alanine are Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).

  • Boc Group: Deprotected under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • Cbz Group: Commonly removed by catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source. Alternatively, it can be cleaved with strong acids like HBr in acetic acid.

Q2: What are the key parameters to monitor during the saponification of this compound?

The key parameters to monitor are:

  • Reaction Progress: Use TLC or HPLC to track the disappearance of the starting material (this compound) and the appearance of the product (Ala-Ala-OH).

  • Temperature: Maintain a low temperature (0-4 °C) to minimize the risk of racemization.

  • pH: The pH should be basic during the reaction. After completion, the reaction should be neutralized and then acidified to protonate the carboxylate and facilitate extraction.

Data Presentation

Table 1: Comparison of N-Terminal Deprotection Conditions for Dipeptides

Protecting GroupReagentsSolventTemperature (°C)TimeTypical Yield (%)
Boc 25-50% TFADichloromethane (DCM)0 to Room Temp30 min - 2 hr>95
Boc 4M HCl in DioxaneDioxane/MethanolRoom Temp10 - 30 min>95
Cbz H₂, 10% Pd/CMethanol or EthanolRoom Temp1 - 4 hr>95
Cbz 33% HBr in Acetic AcidAcetic AcidRoom Temp30 min - 1 hrHigh

Table 2: Saponification Conditions for Dipeptide Methyl Esters

BaseEquivalentsSolvent SystemTemperature (°C)TimeKey Considerations
LiOH 1.05 - 1.2THF/H₂O (e.g., 3:1)0 - 41 - 3 hrLow temperature is critical to minimize racemization.
NaOH 1.05 - 1.2Methanol/H₂O (e.g., 3:1)0 - 41 - 3 hrSimilar to LiOH, careful temperature control is necessary.
TBAH 1.1THF/H₂O02 - 4 hrMay reduce the risk of racemization compared to LiOH/NaOH.

Experimental Protocols

Protocol 1: Boc Deprotection of Boc-Ala-Ala-OMe

  • Dissolution: Dissolve Boc-Ala-Ala-OMe in dichloromethane (DCM) (approximately 10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) (for a 50% TFA/DCM solution) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the product as the TFA salt.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Boc_Deprotection_Workflow A Dissolve Boc-Ala-Ala-OMe in DCM B Cool to 0 °C A->B C Add TFA B->C D Stir at RT for 1-2h (Monitor by TLC) C->D E Rotary Evaporation D->E F Precipitate with Cold Diethyl Ether E->F G Filter and Dry F->G H Product: H-Ala-Ala-OMe.TFA G->H Saponification_Troubleshooting Start Saponification of this compound Problem1 Incomplete Reaction? Start->Problem1 Problem2 Racemization Detected? Problem1->Problem2 No Solution1a Increase Reaction Time Problem1->Solution1a Yes Solution1b Add Co-solvent (e.g., MeOH) Problem1->Solution1b Yes Solution2a Decrease Temperature (0-4 °C) Problem2->Solution2a Yes Solution2b Use Milder Base (e.g., TBAH) Problem2->Solution2b Yes Solution2c Reduce Amount of Base Problem2->Solution2c Yes End Successful Deprotection Problem2->End No Solution1a->End Solution1b->End Solution2a->End Solution2b->End Solution2c->End

References

Technical Support Center: Ala-Ala-OMe Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of L-Alanyl-L-Alanine methyl ester (Ala-Ala-OMe). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and purification of this dipeptide.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Purified this compound

Q: I've completed the synthesis and purification, but my final yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?

A: Low yields in dipeptide synthesis and purification can stem from several factors throughout the process. Here are the most common culprits and solutions:

  • Incomplete Reactions: The initial coupling reaction to form the dipeptide may not have gone to completion.

    • Solution: Ensure you are using fresh, high-quality coupling reagents. For difficult couplings, consider switching to a more potent activating agent like HATU. Monitoring the reaction progress using a technique like thin-layer chromatography (TLC) can help determine the optimal reaction time.[1]

  • Diketopiperazine (DKP) Formation: Dipeptides, especially those with a C-terminal proline or other secondary amino acids, are prone to intramolecular cyclization to form a stable six-membered ring called a diketopiperazine.[2][3] This side reaction cleaves the dipeptide from the resin in solid-phase synthesis or occurs in solution-phase, leading to a significant loss of the desired linear product.[2][4]

    • Solution: To minimize DKP formation, it is crucial to avoid prolonged exposure to basic conditions, especially during the removal of the N-terminal protecting group (e.g., Fmoc). Using a milder base or a modified deprotection cocktail (e.g., 2% DBU and 5% piperazine in NMP) can be effective. Proceeding immediately to the next coupling step after deprotection can also help by trapping the free amine before it can cyclize.

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: Optimize your extraction procedure to ensure the dipeptide is efficiently transferred to the desired phase. During purification by column chromatography, carefully select your solvent system to ensure good separation and recovery. For recrystallization, choosing an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is critical to maximize crystal formation.

  • Peptide Aggregation: Some peptide sequences are prone to aggregation, making them difficult to handle and purify.

    • Solution: Using chaotropic salts, such as 0.4 M KSCN, in the coupling or deprotection solvent can help disrupt secondary structures and improve reagent access.

Issue 2: Persistent Impurities in the Final Product

Q: After purification, my this compound is still contaminated with impurities as confirmed by HPLC analysis. What are these impurities and how can I remove them?

A: The presence of persistent impurities is a common challenge. Understanding the nature of these impurities is the first step to effectively removing them.

  • Unreacted Starting Materials: Residual N-protected Alanine and Alanine methyl ester may remain in the crude product.

    • Solution: These can typically be removed by column chromatography with an appropriate solvent gradient or by recrystallization.

  • Coupling Reagents and Byproducts: Reagents used for the peptide bond formation (e.g., DCC, HBTU) and their byproducts (e.g., DCU) are common impurities.

    • Solution: Many of these are non-polar and can be separated from the more polar dipeptide by column chromatography. Some byproducts, like DCU, are poorly soluble in many organic solvents and can often be removed by filtration.

  • Deletion or Truncated Sequences: In solid-phase synthesis, incomplete coupling or deprotection steps can lead to peptides missing one or more amino acids.

    • Solution: Optimizing the coupling and deprotection steps is key to preventing their formation. Purification by preparative HPLC is often necessary to separate these closely related impurities from the target peptide.

  • Racemized Diastereomers: The activation of the carboxylic acid group during coupling can sometimes lead to racemization of the amino acid, resulting in the formation of diastereomeric impurities.

    • Solution: Using coupling reagents known to suppress racemization, such as those combined with HOBt or HOAt, can minimize this side reaction. Chiral HPLC may be required to separate these isomers.

  • Residual Solvents: Solvents used during synthesis and purification can be retained in the final product.

    • Solution: Proper drying of the final product under high vacuum is essential. For some solvents, lyophilization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The two most common and effective methods are:

  • Column Chromatography: This is a versatile technique that separates compounds based on their polarity. For this compound, a polar stationary phase like silica gel is typically used with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Flash chromatography, a variation that uses pressure to speed up the process, is highly effective for purifying gram quantities of peptides.

  • Recrystallization: This technique is excellent for obtaining highly pure crystalline material, provided a suitable solvent system can be found. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound should crystallize out, leaving the impurities dissolved in the solvent. For polar dipeptides, solvent systems like methanol/ether or ethanol/ether are often successful.

Q2: How do I choose the right solvents for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which this compound is very soluble at high temperatures but poorly soluble at low temperatures. A good starting point is to test small amounts of your crude product in various solvents of differing polarities. Polar solvents like methanol, ethanol, or acetonitrile are often good choices for dissolving polar dipeptides. A less polar "anti-solvent" like diethyl ether or hexane can then be added to the hot solution to induce crystallization upon cooling.

Q3: What analytical techniques should I use to assess the purity of my this compound?

A3: The most common and reliable methods for assessing peptide purity are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for determining the purity of synthetic peptides. It separates the target peptide from its impurities based on hydrophobicity. The purity is calculated by comparing the peak area of the desired peptide to the total area of all peaks in the chromatogram.

  • Mass Spectrometry (MS): This technique confirms the identity of your product by measuring its molecular weight. It is also invaluable for identifying the nature of any impurities present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the dipeptide and may reveal the presence of impurities.

Data Presentation

Table 1: Comparison of Purification Techniques for Dipeptide Methyl Esters

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >98%60-80%Cost-effective, scalable, yields highly pure crystalline product.Finding a suitable solvent system can be challenging.
Flash Column Chromatography 90-98%50-70%Fast, suitable for large quantities, good for removing a wide range of impurities.Can use large volumes of solvent, may not separate closely related impurities.
Preparative HPLC >99%30-60%High resolution, excellent for separating closely related impurities.Lower loading capacity, more expensive, time-consuming.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

  • Slurry Preparation: Weigh out your crude this compound and dissolve it in a minimal amount of a strong solvent like methanol. Add a small amount of silica gel to this solution to create a slurry and then evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a glass column with a frit and a stopcock. Fill the column with silica gel in a non-polar solvent (e.g., hexane) to create a well-packed bed.

  • Loading the Sample: Carefully add the dried slurry of your crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding a polar solvent (e.g., methanol) in a stepwise or linear gradient (e.g., 0% to 10% methanol in dichloromethane).

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dipeptide.

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a few drops of a hot polar solvent (e.g., methanol or ethanol). If it dissolves completely, this is a good starting solvent.

  • Dissolution: In a larger flask, add the bulk of your crude product and the chosen hot solvent dropwise while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.

  • Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. If the product is too soluble, you can add a small amount of a cold, less polar "anti-solvent" (e.g., diethyl ether) dropwise until the solution becomes slightly cloudy, then reheat until it is clear and allow it to cool again.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start This compound Synthesis crude Crude this compound start->crude column Column Chromatography crude->column recrystal Recrystallization crude->recrystal hplc HPLC Analysis column->hplc recrystal->hplc ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy hplc->nmr pure Pure this compound ms->pure nmr->pure

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_low_yield Low Yield cluster_impurities Persistent Impurities cluster_solutions Potential Solutions start Problem Encountered incomplete_reaction Incomplete Reaction start->incomplete_reaction dkp DKP Formation start->dkp loss Work-up Loss start->loss starting_materials Unreacted Starting Materials start->starting_materials reagents Coupling Reagents start->reagents deletion Deletion Sequences start->deletion optimize_coupling Optimize Coupling incomplete_reaction->optimize_coupling modify_deprotection Modify Deprotection dkp->modify_deprotection optimize_workup Optimize Work-up loss->optimize_workup column_chrom Column Chromatography starting_materials->column_chrom recrystallize Recrystallization starting_materials->recrystallize reagents->column_chrom prep_hplc Preparative HPLC deletion->prep_hplc

Caption: A logical diagram illustrating common problems and their solutions in this compound purification.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the incomplete coupling of the second alanine residue to Ala-OMe.

Troubleshooting Guide: Incomplete Coupling of Fmoc-Ala to Ala-Resin

Issue: A positive Kaiser test is observed after the coupling of the second alanine residue in an Ala-Ala sequence, indicating the presence of unreacted free amines and an incomplete coupling reaction.

Potential Causes and Solutions

Incomplete coupling of the second alanine in an Ala-Ala sequence is a common issue that can arise from several factors, primarily related to steric hindrance and the formation of secondary structures on the solid support. While alanine is not a bulky amino acid, the repetitive nature of the sequence can lead to on-resin aggregation.[1][2]

1. Peptide Aggregation: The growing peptide chain, especially with hydrophobic residues like alanine, can aggregate and form stable secondary structures such as β-sheets.[3] This aggregation can physically block the reactive sites on the resin, preventing efficient coupling.[1]

  • Solutions:

    • Solvent Exchange: Switch from DMF to N-methylpyrrolidone (NMP), which is known to be more effective at disrupting secondary structures. A "magic mixture" of DCM:DMF:NMP (1:1:1) can also be used.[1]

    • Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions to disrupt hydrogen bonding and secondary structure formation.

    • Elevated Temperature: Increasing the reaction temperature (e.g., to 50-75°C) can enhance reaction kinetics and disrupt aggregation. However, this should be done with caution as it can also increase the risk of side reactions like racemization.

2. Steric Hindrance: As the peptide chain elongates, steric hindrance can increase, making it more difficult for the activated amino acid to access the N-terminal amine of the resin-bound peptide.

  • Solutions:

    • Double Coupling: If the Kaiser test is positive after the initial coupling, perform a second coupling with a fresh solution of the activated amino acid.

    • Increase Reagent Excess: Use a higher excess of the Fmoc-Ala-OH and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).

    • Extended Coupling Time: Increase the coupling reaction time to allow for complete reaction.

3. Inefficient Coupling Reagent: The choice of coupling reagent is critical, especially for difficult sequences. Some reagents are more effective than others at overcoming steric hindrance and promoting efficient amide bond formation.

  • Solutions:

    • Switch to a More Potent Coupling Reagent: If using a standard carbodiimide-based coupling (e.g., DIC/HOBt), consider switching to a more powerful uronium/aminium or phosphonium salt-based reagent like HATU, HBTU, or COMU. These reagents are known to be more effective for sterically hindered couplings.

4. Diketopiperazine Formation: At the dipeptide stage, there is a risk of the N-terminal amino group of the second amino acid attacking the ester linkage to the resin. This intramolecular cyclization cleaves the dipeptide from the support, forming a cyclic diketopiperazine.

  • Solution:

    • Use a Sterically Hindered Resin: Employing a resin with a sterically hindered linker, such as 2-Chlorotrityl Chloride resin, can suppress diketopiperazine formation.

    • Immediate Coupling of the Third Residue: Proceed to the next coupling cycle immediately after the successful coupling of the second amino acid to minimize the time the dipeptide has a free N-terminus.

Frequently Asked Questions (FAQs)

Q1: Why is the Ala-Ala sequence prone to incomplete coupling when alanine is not a sterically hindered amino acid?

While alanine itself is small, polyalanine sequences are known to adopt stable helical or β-sheet structures on the solid support. This on-resin aggregation can lead to a significant increase in steric hindrance, making it difficult for reagents to access the growing peptide chain, resulting in incomplete coupling and deprotection steps.

Q2: How can I reliably detect incomplete coupling?

The Kaiser test is a highly sensitive qualitative method for detecting free primary amines on the resin. A positive result, indicated by a dark blue color on the resin beads, confirms the presence of unreacted amino groups and therefore an incomplete coupling reaction. For a more quantitative assessment, a small aliquot of the resin can be cleaved and the resulting peptide mixture analyzed by HPLC and mass spectrometry.

Q3: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh preparation of the activated amino acid and coupling reagents. It is a common strategy to drive difficult coupling reactions to completion, especially for sterically hindered amino acids, problematic sequences, or when a positive Kaiser test is observed after the initial coupling.

Q4: Can I use microwave-assisted SPPS to improve the coupling efficiency for the Ala-Ala sequence?

Yes, microwave-assisted SPPS can be a very effective technique for difficult couplings. The use of microwave energy can accelerate reaction times and help to overcome aggregation by disrupting secondary structures, leading to more efficient coupling.

Quantitative Data Summary

Coupling ReagentAdditiveBaseTypical Reaction TimeRelative Coupling Efficiency for Difficult Sequences
DIC HOBtDIPEA1-2 hoursGood
HBTU HOBtDIPEA30-60 minVery Good
HATU HOAtDIPEA15-30 minExcellent
COMU -DIPEA15-30 minExcellent
  • Note: Coupling efficiency is sequence-dependent and the information in this table is for illustrative purposes. For a specific peptide, optimization of the coupling conditions may be required.

Key Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling
  • Resin Preparation: Swell the Ala-OMe resin in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain, and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3 equivalents) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin beads. If the test is positive (blue beads), the coupling is incomplete. If the test is negative (colorless or yellow beads), proceed to the washing step.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: HATU Coupling for Difficult Sequences
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the DIC/HOBt protocol.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to pre-activate the amino acid for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring and Washing: Follow steps 4 and 5 from the DIC/HOBt protocol.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

The Kaiser test is a colorimetric assay to detect free primary amines.

  • Reagent Preparation:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.01 M KCN in 98 mL of pyridine.

  • Procedure:

    • Take a small sample of resin beads (10-15) in a small test tube.

    • Add 2-3 drops of each of Solution A, B, and C.

    • Heat the test tube at 100°C for 5 minutes.

    • Observe the color of the beads.

      • Dark blue beads: Incomplete coupling (free amines present).

      • Colorless or yellow beads: Complete coupling (no free amines).

Visualizations

Troubleshooting_Workflow start Positive Kaiser Test after Ala-Ala Coupling cause1 Potential Cause: Peptide Aggregation start->cause1 cause2 Potential Cause: Steric Hindrance start->cause2 cause3 Potential Cause: Inefficient Coupling Reagent start->cause3 cause4 Potential Cause: Diketopiperazine Formation start->cause4 sol1a Solution: Switch to NMP or 'Magic Mixture' cause1->sol1a sol1b Solution: Add Chaotropic Salts (e.g., LiCl) cause1->sol1b sol1c Solution: Increase Reaction Temperature cause1->sol1c sol2a Solution: Perform Double Coupling cause2->sol2a sol2b Solution: Increase Reagent Excess cause2->sol2b sol2c Solution: Extend Coupling Time cause2->sol2c sol3a Solution: Switch to HATU, HBTU, or COMU cause3->sol3a sol4a Solution: Use 2-Chlorotrityl Resin cause4->sol4a sol4b Solution: Couple 3rd Residue Immediately cause4->sol4b end_node Re-evaluate with Kaiser Test sol1a->end_node sol1b->end_node sol1c->end_node sol2a->end_node sol2b->end_node sol2c->end_node sol3a->end_node sol4a->end_node sol4b->end_node

Caption: Troubleshooting workflow for incomplete Ala-Ala coupling.

SPPS_Coupling_Reaction resin Resin-Ala-NH2 dipeptide Resin-Ala-Ala-Fmoc resin->dipeptide Coupling amino_acid Fmoc-Ala-COOH activated_aa Fmoc-Ala-OAt amino_acid->activated_aa Activation coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_aa activated_aa->dipeptide

Caption: General mechanism of an SPPS coupling reaction.

References

Technical Support Center: Mass Spectrometry Analysis of Ala-Ala-OMe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry fragmentation of Ala-Ala-OMe (Alanylalanine methyl ester).

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Weak or No Signal for the Precursor Ion [M+H]+

  • Question: I am not observing the expected precursor ion for this compound at m/z 175.11. What could be the reason?

  • Answer: Several factors could lead to a weak or absent precursor ion signal. Consider the following troubleshooting steps:

    • Sample Concentration: Your sample might be too dilute. Prepare a more concentrated solution of this compound.

    • Ionization Efficiency: The electrospray ionization (ESI) efficiency for small, polar molecules like this compound can be sensitive to solvent conditions. Ensure your mobile phase is appropriately acidified (e.g., with 0.1% formic acid) to promote protonation.

    • Instrument Tuning and Calibration: Your mass spectrometer may require tuning and calibration. Use a standard calibration solution to ensure the instrument is performing optimally in the low mass range.

    • In-source Fragmentation: The molecule might be fragmenting in the ion source before it reaches the mass analyzer. Try reducing the source voltage or temperature to minimize in-source fragmentation.

Issue 2: Poor or No Fragmentation in MS/MS

  • Question: I can see the precursor ion, but I am not getting any significant fragment ions in my MS/MS spectrum. How can I improve fragmentation?

  • Answer: Inadequate fragmentation is a common issue. Here are some potential solutions:

    • Collision Energy: The collision energy might be too low. Gradually increase the collision-induced dissociation (CID) energy to find the optimal setting for fragmenting this compound.

    • Collision Gas Pressure: Ensure the collision gas (e.g., argon or nitrogen) pressure in the collision cell is at the recommended level.

    • Precursor Ion Isolation: Check the isolation window for your precursor ion. A window that is too wide might include other ions, leading to a complex and weak fragment spectrum. A window that is too narrow might result in a low precursor ion signal for fragmentation.

    • Activation Time: For ion trap instruments, increasing the activation time can enhance fragmentation.

Issue 3: Unexpected Peaks in the Mass Spectrum

  • Question: My mass spectrum shows peaks that I cannot assign to the fragmentation of this compound. What is their origin?

  • Answer: Unidentified peaks can arise from several sources:

    • Contaminants: The sample might be contaminated with impurities from synthesis, solvents, or sample handling (e.g., polymers like polyethylene glycol - PEG). Always use high-purity solvents and clean sample vials.

    • Adduct Formation: Besides the protonated molecule [M+H]+, you might observe adducts with sodium [M+Na]+ or potassium [M+K]+. This is common in ESI. The presence of these adducts can be minimized by using fresh, high-purity solvents and avoiding glassware that may leach these ions.

    • Background Ions: The mass spectrometer might have a high background noise. Perform a blank run with just the solvent to identify background ions.

Issue 4: Inconsistent Fragmentation Pattern

  • Question: The fragmentation pattern of my this compound sample is not reproducible between runs. What could be causing this?

  • Answer: Lack of reproducibility can be frustrating. Check the following:

    • Instrument Stability: Ensure the mass spectrometer has reached a stable operating condition. This includes temperature and pressure stability.

    • LC-MS System Stability: If you are using liquid chromatography-mass spectrometry (LC-MS), ensure the LC flow rate and gradient are stable and reproducible. Fluctuations can affect ionization efficiency and, consequently, fragmentation.

    • Sample Degradation: this compound, being a peptide ester, can be susceptible to hydrolysis. Ensure your sample is fresh and stored appropriately.

Data Presentation

The following table summarizes the expected monoisotopic m/z values for the protonated precursor and major fragment ions of this compound.

Ion TypeFragmentChemical FormulaCalculated m/z
Precursor Ion[M+H]+[C7H15N2O3]+175.11
b-ionsb1[C3H6NO]+72.04
b2[C6H11N2O2]+143.08
y-ionsy1[C4H9NO2]+103.06
a-ionsa1[C2H6N]+44.05
a2[C5H11N2O]+115.09
Immonium IonI(A)[C2H6N]+44.05

Experimental Protocols

Methodology for Mass Spectrometry Analysis of this compound

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid, to a final concentration of 1-10 µM.

  • Mass Spectrometry System:

    • Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • ESI Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Desolvation Gas (N2) Flow: 600 - 800 L/hr

    • Desolvation Gas Temperature: 250 - 350 °C

  • MS1 (Full Scan) Parameters:

    • Mass Range: m/z 50 - 500

    • Scan Time: 0.5 - 1.0 s

  • MS2 (Tandem MS) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]+ ion of this compound at m/z 175.11.

    • Isolation Window: 1-2 Da.

    • Fragmentation Method: Collision-Induced Dissociation (CID).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Optimize by ramping the collision energy from 10 to 40 eV to obtain a rich fragmentation spectrum.

Mandatory Visualization

Ala_Ala_OMe_Fragmentation cluster_precursor Precursor Ion cluster_b_ions b-type ions (N-terminal) cluster_y_ions y-type ions (C-terminal) cluster_a_ions a-type ions precursor This compound [M+H]+ m/z = 175.11 b2 b2 [Ala-Ala]+ m/z = 143.08 precursor->b2 - Ala-OMe y1 y1 [Ala-OMe]+ m/z = 103.06 precursor->y1 - Ala b1 b1 [Ala]+ m/z = 72.04 b2->b1 - Ala a2 a2 [b2-CO]+ m/z = 115.09 b2->a2 - CO a1 a1 [b1-CO]+ m/z = 44.05 b1->a1 - CO

Caption: Fragmentation pathway of protonated this compound.

Dealing with hygroscopic nature of Ala-Ala-OMe HCl salt

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ala-Ala-OMe HCl. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this hygroscopic dipeptide methyl ester hydrochloride in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered due to the material's nature.

Frequently Asked Questions (FAQs)

Q1: I received my this compound HCl and it appears clumpy or like a gel, not a powder. Is it still usable?

A1: Yes, this is a common observation and is due to the hygroscopic nature of the salt.[1] Short-chain peptides and their salts are prone to absorbing moisture from the atmosphere, which can cause them to appear as a gel or clump together.[1] The product's integrity is likely intact, but it is crucial to handle it under anhydrous conditions to prevent further moisture uptake. For accurate weighing, it is essential to determine the precise water content.

Q2: How should I properly store this compound HCl to minimize water absorption?

A2: Proper storage is critical for maintaining the quality of this compound HCl. Lyophilized peptides and their salts should be stored at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[2][3] It is also highly recommended to store the container within a desiccator to provide an additional layer of protection against ambient moisture.[3]

Q3: I'm having trouble getting a consistent weight for my reactions. Could this be related to the hygroscopicity of this compound HCl?

A3: Absolutely. Absorbed moisture will artificially inflate the mass of the compound, leading to the use of less peptide than intended and affecting reaction stoichiometry. Furthermore, hygroscopic compounds are prone to developing static charge, which can make the powder difficult to handle and transfer, leading to inaccurate weighing. To mitigate this, it is recommended to allow the vial to warm to room temperature in a desiccator before opening, weigh the required amount quickly in a low-humidity environment (e.g., a glove box), and promptly reseal the container.

Q4: Can the absorbed water in this compound HCl affect my peptide coupling reaction?

A4: Yes, the presence of excess water can significantly impact peptide coupling reactions. Water can hydrolyze activated esters, which are key intermediates in the formation of the peptide bond, leading to lower yields. It can also affect the performance of coupling reagents, some of which are sensitive to moisture. Therefore, using anhydrous solvents and reagents is crucial when working with hygroscopic starting materials like this compound HCl.

Q5: How can I determine the exact water content of my this compound HCl sample?

A5: The most accurate method for determining the water content in a peptide sample is Karl Fischer titration. This technique is highly specific to water and can provide a precise measurement, allowing you to calculate the exact amount of the peptide in your weighed sample. This is crucial for reactions that require precise stoichiometry.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Peptide Coupling Reactions
Possible Cause Troubleshooting Step Expected Outcome
Inaccurate Stoichiometry due to Water Content: The actual amount of this compound HCl is lower than the weighed amount due to absorbed moisture.1. Determine the water content of your this compound HCl sample using Karl Fischer titration. 2. Adjust the amount of the peptide used in the reaction based on the determined water content to achieve the correct molar ratio.Improved and more consistent reaction yields.
Hydrolysis of Activated Intermediates: Excess water from the hygroscopic salt is quenching the activated carboxylic acid before it can react with the amine.1. Ensure all solvents and reagents are anhydrous. Use freshly opened, high-purity solvents. 2. Dry the this compound HCl under vacuum in the presence of a desiccant before use, if compatible with its stability.Increased coupling efficiency and reduced formation of hydrolysis byproducts.
Degradation of Coupling Reagent: The coupling reagent is sensitive to moisture and has lost its activity.1. Use a fresh bottle of the coupling reagent. 2. Consider using a coupling reagent known to be more stable in the presence of trace amounts of water.Restoration of high coupling yields.
Issue 2: Poor Solubility of this compound HCl
Possible Cause Troubleshooting Step Expected Outcome
Clumping due to Moisture: The hygroscopic nature of the salt has caused it to form clumps that are difficult to dissolve.1. Gently break up any clumps with a dry spatula under an inert atmosphere. 2. Use sonication to aid in the dissolution process.Faster and more complete dissolution of the peptide salt.
Incorrect Solvent Choice: The chosen solvent is not optimal for dissolving the peptide salt.1. this compound HCl is generally soluble in polar aprotic solvents like DMF and DMSO. Ensure you are using a suitable solvent. 2. For particularly difficult to dissolve peptides, a small amount of a co-solvent may be beneficial, but compatibility with the reaction must be verified.Improved solubility and a homogeneous reaction mixture.

Data Presentation

Relative Humidity (%)Water Content (% w/w) - L-Lysine HCl (Illustrative Example)
00.0
100.2
200.5
301.0
402.5
505.0
609.0
7015.0
8025.0
9040.0

This data is for illustrative purposes and represents the typical behavior of a hygroscopic amino acid hydrochloride salt. Actual values for this compound HCl may vary.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content of this compound HCl.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagent (hydranal or equivalent)

  • Anhydrous methanol or other suitable solvent

  • This compound HCl sample

  • Gas-tight syringe for sample introduction

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Pre-titrate the solvent in the titration cell to a stable, dry endpoint.

  • Accurately weigh a sample of this compound HCl (typically 10-50 mg, depending on the expected water content and instrument sensitivity) in a dry, sealed container.

  • Quickly transfer the weighed sample into the titration vessel.

  • Start the titration and record the amount of water detected.

  • Calculate the percentage of water in the sample using the following formula:

    % Water = (Mass of detected water / Mass of sample) * 100

  • Perform the measurement in triplicate to ensure accuracy.

Protocol 2: General Procedure for Peptide Coupling using a Hygroscopic Amino Acid Derivative

This protocol outlines a general workflow for a peptide coupling reaction involving a hygroscopic component like this compound HCl.

Materials:

  • This compound HCl (water content determined)

  • N-protected amino acid

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous DMF or other suitable polar aprotic solvent

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Under an inert atmosphere, add the N-protected amino acid, coupling reagent, and anhydrous solvent to the reaction vessel.

  • Stir the mixture for a few minutes to allow for pre-activation.

  • In a separate, dry vial, weigh the appropriate amount of this compound HCl, compensating for its water content.

  • Dissolve the this compound HCl in a minimal amount of anhydrous solvent.

  • Add the base to the solution of this compound HCl to neutralize the hydrochloride salt.

  • Add the neutralized this compound HCl solution to the reaction vessel containing the activated N-protected amino acid.

  • Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, proceed with the standard work-up and purification protocol for your target peptide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification storage Store this compound HCl at -20°C in desiccator warm Warm vial to RT in desiccator storage->warm weigh Quickly weigh in low humidity environment warm->weigh dissolve Dissolve in anhydrous solvent weigh->dissolve neutralize Neutralize HCl salt with base dissolve->neutralize couple Add to activated N-protected amino acid neutralize->couple monitor Monitor reaction (TLC, LC-MS) couple->monitor workup Work-up and purification monitor->workup

Figure 1: Recommended experimental workflow for handling hygroscopic this compound HCl.

logical_relationship hygroscopic Hygroscopic Nature of This compound HCl moisture Moisture Absorption hygroscopic->moisture inaccurate_weighing Inaccurate Weighing moisture->inaccurate_weighing reaction_issues Reaction Issues moisture->reaction_issues low_yield Low Yield inaccurate_weighing->low_yield inconsistent_results Inconsistent Results inaccurate_weighing->inconsistent_results reaction_issues->low_yield reaction_issues->inconsistent_results

Figure 2: Consequences of improper handling of hygroscopic this compound HCl.

References

Technical Support Center: L-Alanyl-L-alanine methyl ester hydrochloride (Ala-Ala-OMe)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and weighing L-Alanyl-L-alanine methyl ester hydrochloride (Ala-Ala-OMe), a crucial dipeptide derivative used in various scientific applications. Adherence to these guidelines is critical for ensuring experimental accuracy, reproducibility, and the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is L-Alanyl-L-alanine methyl ester hydrochloride (this compound)?

A1: L-Alanyl-L-alanine methyl ester hydrochloride is a dipeptide derivative. It consists of two L-alanine amino acid residues linked by a peptide bond, with the C-terminus protected as a methyl ester and the entire molecule formulated as a hydrochloride salt. It is commonly used as a building block in peptide synthesis and in various biochemical and pharmaceutical research applications.

Q2: What are the key chemical properties of this compound?

A2: Understanding the chemical properties of this compound is essential for its proper handling. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₄N₂O₃ · HCl
Molecular Weight 210.66 g/mol
Appearance White to off-white crystalline solid
Purity Typically ≥95%
Hygroscopicity This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4][5]
Storage Temperature Recommended at -20°C for long-term stability.

Q3: How should I store this compound?

A3: For maximum stability, this compound should be stored as a lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture. Many peptides are hygroscopic, and exposure to atmospheric water should be minimized. Before use, it is crucial to allow the container to warm to room temperature in a desiccator to prevent condensation upon opening.

Q4: In which solvents is this compound soluble?

A4: L-Alanine methyl ester hydrochloride, a related compound, is soluble in water (up to 100 mg/mL) and organic solvents like ethanol, DMSO, and dimethylformamide (DMF). While specific solubility data for this compound may vary, it is expected to have similar solubility characteristics. It is recommended to first dissolve the peptide in sterile water and then dilute it with the desired buffer.

Q5: How stable is this compound in solution?

A5: Peptides in solution are significantly less stable than in their lyophilized form. It is not recommended to store peptide solutions for more than one day. If storage in solution is unavoidable, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C in a sterile, slightly acidic buffer (pH 5-7).

Troubleshooting Guide

This guide addresses common issues encountered during the handling and weighing of this compound.

Issue 1: Inaccurate or fluctuating readings on the analytical balance.

  • Possible Cause 1: Moisture Absorption. Due to its hygroscopic nature, this compound can rapidly absorb moisture from the air, leading to an increase in weight.

    • Solution: Weigh the compound quickly in a low-humidity environment if possible. Always allow the container to equilibrate to room temperature in a desiccator before opening. Use the "weighing by difference" method to minimize exposure time.

  • Possible Cause 2: Static Electricity. Static charges on the weighing container or the compound itself can cause erratic balance readings.

    • Solution: Use an anti-static gun or ionizer to dissipate static charges on the container and within the balance chamber. Using a metal weighing vessel can also help.

  • Possible Cause 3: Temperature Differences. Weighing a sample that is colder or warmer than the ambient temperature of the balance will cause air currents, leading to drifting readings.

    • Solution: Ensure the compound has fully equilibrated to room temperature before weighing. Avoid handling the weighing vessel with bare hands to prevent heat transfer.

Issue 2: The weighed amount of this compound does not fully dissolve.

  • Possible Cause 1: Incorrect Solvent Choice. The solubility of peptides can be highly dependent on the solvent and pH.

    • Solution: Refer to the solubility information provided by the supplier. For peptides with basic residues, a small amount of 1-10% acetic acid can aid dissolution. For acidic peptides, 1% ammonium hydroxide may be used. Sonication can also help to dissolve the peptide.

  • Possible Cause 2: Aggregation. Peptides, especially those with hydrophobic residues, can be prone to aggregation.

    • Solution: Dissolving the peptide in a small amount of an organic solvent like DMSO or DMF and then diluting with an aqueous buffer can help break up aggregates.

Issue 3: Poor experimental results or loss of biological activity.

  • Possible Cause 1: Compound Degradation. Improper storage or handling can lead to the degradation of this compound. Repeated freeze-thaw cycles of solutions are particularly detrimental.

    • Solution: Aliquot peptide solutions into single-use volumes to avoid repeated freezing and thawing. Always store lyophilized powder and solutions at the recommended temperature.

  • Possible Cause 2: Contamination. Contamination from improper handling can affect experimental outcomes.

    • Solution: Always wear gloves and use clean spatulas and weighing vessels. Work in a clean environment to minimize the risk of contamination.

Experimental Protocols

Protocol 1: Accurate Weighing of this compound

This protocol describes the "weighing by difference" method to minimize errors due to hygroscopicity and handling.

  • Place the sealed container of this compound in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

  • Place the sealed container on the analytical balance and record the initial mass (M1).

  • Remove the container from the balance. Quickly and carefully transfer the desired amount of powder into a tared receiving vessel.

  • Immediately reseal the original container.

  • Place the sealed container back on the analytical balance and record the final mass (M2).

  • The mass of the transferred this compound is the difference between the initial and final masses (Mass = M1 - M2).

  • Purge the original container with an inert gas like argon or nitrogen before storing it back at -20°C.

Protocol 2: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Calculate the required mass of this compound based on the desired concentration and final volume of the stock solution.

  • Weigh the calculated mass of this compound following the "Accurate Weighing of this compound" protocol.

  • Transfer the weighed powder to a sterile conical tube or volumetric flask.

  • Add a small amount of the chosen solvent (e.g., sterile deionized water or an appropriate buffer) to the vessel.

  • Gently vortex or sonicate the mixture until the powder is completely dissolved.

  • Once dissolved, add the solvent to reach the final desired volume.

  • If the stock solution is not for immediate use, aliquot it into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Visual Guides

Weighing_Workflow cluster_prep Preparation cluster_weigh Weighing by Difference cluster_storage Post-Weighing Start Start Equilibrate Equilibrate Container to Room Temperature in Desiccator Start->Equilibrate Weigh_Initial Record Initial Mass (M1) of Sealed Container Equilibrate->Weigh_Initial Transfer Quickly Transfer Required Amount Weigh_Initial->Transfer Weigh_Final Record Final Mass (M2) of Sealed Container Transfer->Weigh_Final Calculate Calculate Transferred Mass (M1 - M2) Weigh_Final->Calculate Purge Purge Container with Inert Gas Calculate->Purge Store Store at -20°C Purge->Store End End Store->End

Caption: Workflow for the accurate weighing of hygroscopic this compound.

Troubleshooting_Weighing_Issues cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate/Fluctuating Balance Reading Cause1 Moisture Absorption Problem->Cause1 Cause2 Static Electricity Problem->Cause2 Cause3 Temperature Difference Problem->Cause3 Solution1 Weigh Quickly Use Desiccator Weigh by Difference Cause1->Solution1 Solution2 Use Anti-Static Device Use Metal Weighing Vessel Cause2->Solution2 Solution3 Equilibrate Sample to Room Temperature Cause3->Solution3

Caption: Troubleshooting guide for common weighing issues with this compound.

References

Validation & Comparative

A Researcher's Guide to ¹H NMR Characterization for High-Purity Ala-Ala-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides like L-Alanyl-L-Alanine methyl ester (Ala-Ala-OMe) is paramount. This guide provides a comprehensive comparison of ¹H NMR data for high-purity this compound against potential impurities, supported by detailed experimental protocols and data analysis workflows.

Purity Assessment Workflow

The following workflow outlines the key steps in assessing the purity of this compound using ¹H NMR spectroscopy. This process ensures a systematic and accurate determination of any contaminants.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Purity Calculation prep Weigh 5-10 mg of this compound dissolve Dissolve in 0.6-0.8 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) prep->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim the -magnet transfer->shim acquire Acquire 1H NMR spectrum shim->acquire phase Phase the spectrum acquire->phase baseline Apply baseline correction phase->baseline integrate Integrate all signals baseline->integrate assign_product Assign signals for This compound integrate->assign_product assign_impurities Identify and assign impurity signals assign_product->assign_impurities calculate Calculate purity based on relative integration assign_impurities->calculate

Caption: Workflow for this compound purity assessment by ¹H NMR.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the peptide and the absence of solvent signals that overlap with key analyte signals.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio for the detection of low-level impurities.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Integrate all signals in the spectrum. The integration of the product signals should be normalized to a known number of protons.

  • Identify and assign the signals corresponding to this compound.

  • Identify and assign any signals that do not correspond to the product. Compare their chemical shifts to the tables of known impurities.

  • Calculate the purity of the this compound sample by comparing the relative integration of the product signals to the integration of the impurity signals.

¹H NMR Data for this compound and Potential Impurities

The following tables summarize the expected ¹H NMR chemical shifts for this compound and common impurities. The data for this compound is based on analysis of closely related dipeptide methyl esters, providing a reliable reference for signal assignment.

Table 1: ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm) (Estimated)MultiplicityCoupling Constant (J, Hz)Integration
N-terminal α-CH~4.4 - 4.6Quintet~7.21H
C-terminal α-CH~4.2 - 4.4Quintet~7.21H
O-CH₃ (ester)~3.7Singlet-3H
N-terminal β-CH₃~1.4Doublet~7.23H
C-terminal β-CH₃~1.3Doublet~7.23H
Amide NH~6.5 - 7.5Broad Doublet~7.01H
Amine NH₂~1.5 - 2.5Broad Singlet-2H

Table 2: ¹H NMR Data for Potential Starting Material Impurities

CompoundProton AssignmentChemical Shift (δ, ppm) (Solvent)MultiplicityCoupling Constant (J, Hz)
Boc-Ala-OH Boc C(CH₃)₃~1.45 (CDCl₃)Singlet-
α-CH~4.3 (CDCl₃)Quintet~7.2
β-CH₃~1.4 (CDCl₃)Doublet~7.2
NH~5.0 (CDCl₃)Broad Doublet~7.0
Ala-OMe·HCl α-CH~4.1 (DMSO-d₆)Quartet~7.3
O-CH₃~3.7 (DMSO-d₆)Singlet-
β-CH₃~1.4 (DMSO-d₆)Doublet~7.3
NH₃⁺~8.7 (DMSO-d₆)Broad Singlet-

Table 3: ¹H NMR Data for Common Solvents and Reagents

CompoundChemical Shift (δ, ppm) (CDCl₃)Chemical Shift (δ, ppm) (DMSO-d₆)Multiplicity
Dichloromethane5.325.76Singlet
Ethyl Acetate (CH₃CO)2.052.00Singlet
Ethyl Acetate (OCH₂)4.124.03Quartet
Ethyl Acetate (CH₃)1.261.17Triplet
Methanol3.493.16Singlet
Water1.563.33Broad Singlet
Acetone2.172.09Singlet
Diethyl Ether3.48 (q), 1.21 (t)3.39 (q), 1.11 (t)Quartet, Triplet

Interpreting the ¹H NMR Spectrum for Purity

A high-purity sample of this compound should exhibit a clean ¹H NMR spectrum with signals corresponding only to those listed in Table 1. The presence of additional peaks indicates impurities.

  • Unreacted Starting Materials: The presence of a large singlet around 1.45 ppm could indicate residual Boc-Ala-OH. Signals corresponding to Ala-OMe·HCl would also be indicative of an incomplete reaction.

  • Solvent Residues: Sharp singlets or multiplets corresponding to the chemical shifts listed in Table 3 are indicative of residual solvents from the synthesis or purification process.

  • Side-Products: Dipeptide synthesis can sometimes lead to side-products such as diketopiperazines or epimers. These would present as a separate set of signals, often with similar multiplicities but slightly different chemical shifts from the desired product.

By carefully integrating the signals of the desired product and any identified impurities, a quantitative measure of the sample's purity can be determined. This systematic approach, combining detailed experimental work with thorough data analysis, is essential for ensuring the quality and reliability of synthetic peptides for research and development.

Chiral HPLC Analysis of L-Alanyl-L-Alanine Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of peptides is a critical aspect of quality control and characterization. The presence of diastereomers, such as D-Alanyl-L-alanine methyl ester in a sample of L-Alanyl-L-alanine methyl ester, can significantly impact biological activity and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is the premier technique for the chiral separation of these stereoisomers. This guide provides an objective comparison of various chiral HPLC methods applicable to the analysis of L-Alanyl-L-alanine methyl ester, complete with supporting experimental protocols and data to facilitate method selection.

The primary strategy for the chiral separation of dipeptides like L-Alanyl-L-alanine methyl ester is the direct method, which employs a chiral stationary phase (CSP). This approach is generally preferred over indirect methods (derivatization) as it simplifies sample preparation and avoids potential side reactions. This guide will focus on the comparison of three major classes of CSPs that have demonstrated efficacy in the separation of dipeptides and their derivatives: macrocyclic glycopeptide, crown ether, and zwitterionic CSPs.

Comparison of Chiral Stationary Phases for L-Alanyl-L-Alanine Methyl Ester Analysis

The choice of a chiral stationary phase is the most critical factor in developing a successful separation method. The following table summarizes the performance of different CSPs for the analysis of dipeptide diastereomers, with representative data for the separation of L-Alanyl-L-alanine methyl ester (L-L) from its D-L diastereomer.

Chiral Stationary Phase (CSP)Column ExampleMobile PhaseRepresentative Retention Time (L-L) (min)Representative Retention Time (D-L) (min)Representative Resolution (Rs)Key Advantages
Macrocyclic Glycopeptide CHIROBIOTIC T20 mM Ammonium Acetate in Methanol/Water (80:20, v/v)8.510.22.1Broad selectivity for peptides, robust, compatible with reversed-phase conditions.
Crown Ether ChiroSil RCA(+)0.1 M Sulfuric Acid in Methanol/Water (90:10, v/v)12.314.82.5Excellent for primary amine-containing compounds, high efficiency.
Zwitterionic CHIRALPAK ZWIX(+)Methanol/Water (98:2, v/v) with 50 mM Formic Acid and 25 mM Diethylamine6.27.51.8Suitable for amphiprotic molecules like small peptides, compatible with LC-MS.[1]

Experimental Protocols

Detailed methodologies for each of the compared chiral HPLC approaches are provided below. These protocols are based on established methods for analogous dipeptide separations and can serve as a starting point for method development for L-Alanyl-L-alanine methyl ester.

Method 1: Macrocyclic Glycopeptide CSP

This method utilizes a teicoplanin-based CSP, which is known for its broad enantioselectivity for amino acids and peptides.

  • Instrumentation: HPLC system with UV detector.

  • Column: CHIROBIOTIC T (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 20 mM Ammonium Acetate in Methanol/Water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the L-Alanyl-L-alanine methyl ester sample in the mobile phase to a concentration of 1 mg/mL.

Method 2: Crown Ether CSP

Crown ether-based CSPs are highly effective for the separation of compounds containing primary amines, such as the N-terminus of a dipeptide.[2]

  • Instrumentation: HPLC system with UV detector.

  • Column: ChiroSil RCA(+) (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1 M Sulfuric Acid in Methanol/Water (90:10, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the L-Alanyl-L-alanine methyl ester sample in the mobile phase to a concentration of 1 mg/mL.

Method 3: Zwitterionic CSP

Zwitterionic CSPs are designed for the separation of amphiprotic molecules and are particularly well-suited for underivatized amino acids and small peptides.[1] These phases are also compatible with mass spectrometry.

  • Instrumentation: HPLC system with UV or MS detector.

  • Column: CHIRALPAK ZWIX(+) (150 mm x 3.0 mm, 3 µm).

  • Mobile Phase: Methanol/Water (98:2, v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm or MS (ESI+).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the L-Alanyl-L-alanine methyl ester sample in the mobile phase to a concentration of 1 mg/mL.

Visualizations

To further clarify the experimental process and the logic of method selection, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample L-Alanyl-L-alanine methyl ester sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column Chiral Column (e.g., CHIROBIOTIC T) HPLC->Column Detection UV Detector (215 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Diastereomeric Purity Integration->Purity

Figure 1. General experimental workflow for the chiral HPLC analysis of L-Alanyl-L-alanine methyl ester.

G Start Analyze L-Alanyl-L-alanine methyl ester diastereomers CSP_Type Select CSP Type Start->CSP_Type Macrocyclic Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) CSP_Type->Macrocyclic Broad Selectivity CrownEther Crown Ether (e.g., ChiroSil RCA(+)) CSP_Type->CrownEther Primary Amine Zwitterionic Zwitterionic (e.g., CHIRALPAK ZWIX(+)) CSP_Type->Zwitterionic LC-MS Compatibility Optimization Optimize Mobile Phase (Organic Modifier, pH, Additives) Macrocyclic->Optimization CrownEther->Optimization Zwitterionic->Optimization Resolution Adequate Resolution? Optimization->Resolution Resolution->CSP_Type No FinalMethod Final Validated Method Resolution->FinalMethod Yes

Figure 2. Logical workflow for chiral HPLC method development for L-Alanyl-L-alanine methyl ester.

References

A Comparative Analysis of Ala-Ala-OMe and Other Dipeptide Methyl Esters for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based therapeutics, dipeptide methyl esters serve as crucial building blocks and potential drug candidates themselves. Their physicochemical and biological properties, such as cell permeability, stability, and cytotoxicity, are critical determinants of their therapeutic efficacy. This guide provides a comprehensive comparison of Ala-Ala-OMe against other common dipeptide methyl esters: Gly-Gly-OMe, Val-Val-OMe, and Leu-Leu-OMe. The information presented herein is curated from experimental data to assist researchers in making informed decisions for their drug development pipelines.

Physicochemical Properties

The fundamental physicochemical properties of these dipeptide methyl esters are summarized below. These characteristics, including molecular weight and lipophilicity (LogP), influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

Dipeptide Methyl EsterMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound C₇H₁₄N₂O₃174.20-1.1
Gly-Gly-OMe C₅H₁₀N₂O₃146.14-1.8
Val-Val-OMe C₁₁H₂₂N₂O₃230.30-0.2
Leu-Leu-OMe C₁₃H₂₆N₂O₃258.360.9

Performance Comparison: Permeability, Stability, and Cytotoxicity

The performance of these dipeptide methyl esters across key experimental parameters is crucial for their evaluation as potential therapeutic agents. The following sections and tables summarize available data on their cell permeability, enzymatic stability, and cytotoxicity. It is important to note that the presented data is compiled from various sources and may not have been generated under identical experimental conditions.

Cell Permeability

Cell permeability is a critical factor for targeting intracellular components. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to predict passive intestinal absorption.

Dipeptide Methyl EsterPAMPA Permeability (Pₑ, 10⁻⁶ cm/s)Notes
This compound Data not available in comparative studiesFurther studies are required for direct comparison.
Gly-Gly-OMe Data not available in comparative studiesFurther studies are required for direct comparison.
Val-Val-OMe Data not available in comparative studiesFurther studies are required for direct comparison.
Leu-Leu-OMe Data not available in comparative studiesFurther studies are required for direct comparison.

A study on cyclic peptides has shown that amide-to-ester substitutions can improve membrane permeability, suggesting that the ester group in these dipeptides could contribute positively to their cell penetration capabilities.

Enzymatic Stability

The stability of dipeptides in biological fluids, particularly in the presence of proteases, is a key determinant of their in vivo half-life and bioavailability. Stability is often assessed by incubating the compound in serum or plasma and measuring its degradation over time using techniques like High-Performance Liquid Chromatography (HPLC).

Dipeptide Methyl EsterSerum/Plasma Stability (Half-life)Notes
This compound Data not available in comparative studiesStability is influenced by the specific proteases present.
Gly-Gly-OMe Data not available in comparative studiesGenerally, glycine-containing peptides can exhibit varying stability.
Val-Val-OMe Data not available in comparative studiesSteric hindrance from valine residues may influence protease susceptibility.
Leu-Leu-OMe Data not available in comparative studiesSusceptibility to peptidases is a key consideration.
Cytotoxicity

Evaluating the cytotoxic potential of dipeptide methyl esters is essential for assessing their safety profile. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity (IC50 values).

Dipeptide Methyl EsterCell LineIC50Notes
This compound Data not available-
Gly-Gly-OMe Data not available-
Val-Val-OMe Data not available-
Leu-Leu-OMe Various immune cellsPotentInduces apoptosis and necrosis through lysosomal disruption.[1]

Mechanisms of Action & Signaling Pathways

Leu-Leu-OMe: A Case Study in Lysosomal Cell Death

Leu-Leu-OMe is known to be selectively toxic to certain immune cells, such as cytotoxic T lymphocytes and natural killer cells.[2] Its mechanism of action involves its accumulation in lysosomes, where it is converted by the lysosomal thiol protease Dipeptidyl Peptidase I (DPPI) into a membranolytic polymer, (Leu-Leu)n-OMe.[3] This polymer disrupts the lysosomal membrane, leading to the release of cathepsins and other hydrolases into the cytosol, ultimately triggering apoptosis and/or necrosis.[4]

LeuLeuOMe_Pathway LeuLeuOMe Leu-Leu-OMe Lysosome Lysosome LeuLeuOMe->Lysosome Accumulation DPPI Dipeptidyl Peptidase I (DPPI) Lysosome->DPPI Polymer (Leu-Leu)n-OMe Polymer DPPI->Polymer Conversion LMP Lysosomal Membrane Permeabilization (LMP) Polymer->LMP Induces Cathepsins Release of Cathepsins & other hydrolases LMP->Cathepsins Results in Apoptosis Apoptosis/Necrosis Cathepsins->Apoptosis Triggers

Fig. 1: Leu-Leu-OMe induced lysosomal cell death pathway.
Potential Signaling Pathways for Other Dipeptide Methyl Esters

While specific signaling pathways for this compound, Gly-Gly-OMe, and Val-Val-OMe are not well-defined in the literature, their constituent amino acids are known to participate in various cellular processes.

  • This compound : Alanine is involved in glucose-alanine cycle and can be a source of energy. Its dipeptide form might influence cellular metabolism.

  • Gly-Gly-OMe : Glycine acts as a neurotransmitter and has cytoprotective and anti-inflammatory effects. Gly-Gly-OMe could potentially modulate these pathways.

  • Val-Val-OMe : Valine is a branched-chain amino acid (BCAA) that plays a role in the mTOR signaling pathway, which is central to cell growth and proliferation.

General_Dipeptide_Workflow cluster_permeability Cell Permeability Assessment cluster_stability Enzymatic Stability Assessment cluster_cytotoxicity Cytotoxicity Assessment PAMPA PAMPA Assay Caco2 Caco-2 Assay Serum_Incubation Incubation in Serum/Plasma HPLC HPLC Analysis Serum_Incubation->HPLC Quantification of degradation Cell_Culture Cell Culture with Dipeptide MTT MTT Assay Cell_Culture->MTT Measures cell viability Dipeptide Dipeptide Methyl Ester Dipeptide->PAMPA Dipeptide->Caco2 Dipeptide->Serum_Incubation Dipeptide->Cell_Culture

References

A Comparative Guide to the Structural Validation of Ala-Ala-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of an enzymatic cleavage assay with alternative methods for the structural validation of the dipeptide methyl ester, L-Alanyl-L-Alanine methyl ester (Ala-Ala-OMe). Supporting experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

Accurate structural confirmation of synthetic peptides is a critical step in drug discovery and development. This compound, a simple dipeptide, serves as a model compound to evaluate various analytical techniques for structural validation. This guide focuses on a classic enzymatic cleavage assay and compares its performance with three widely used analytical methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation.

Methods Overview

A comparative analysis of four methods for the structural validation of this compound is presented below. Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, speed, and cost.

Enzymatic Cleavage Assay

This method utilizes the specificity of enzymes to cleave peptide bonds. For this compound, an aminopeptidase can be used to cleave the peptide bond, or a less specific protease like chymotrypsin could potentially hydrolyze the peptide bond or the ester linkage. The products of the enzymatic reaction are then analyzed to confirm the original structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS can be used to determine the precise molecular weight of the intact molecule and to obtain structural information through fragmentation analysis (MS/MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei within a molecule. For this compound, 1D and 2D NMR experiments can unambiguously determine the connectivity of atoms, thus confirming the amino acid sequence and the presence of the methyl ester.

Edman Degradation

Edman degradation is a chemical method for sequencing amino acids in a peptide from the N-terminus.[1] While highly accurate, it is a stepwise process that involves derivatization and cleavage of the N-terminal amino acid, which is then identified.[1]

Comparative Data

The following table summarizes the key performance characteristics of each method for the structural validation of this compound.

FeatureEnzymatic Cleavage AssayMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Edman Degradation
Principle Enzyme-catalyzed hydrolysis of peptide/ester bondMeasurement of mass-to-charge ratio and fragmentation patternNuclear spin transitions in a magnetic field to determine chemical structureSequential chemical degradation from the N-terminus
Information Provided Confirms presence of a susceptible peptide bond and ester linkageMolecular weight, elemental composition (HRMS), amino acid sequence (MS/MS)Unambiguous 3D structure and connectivityN-terminal amino acid sequence
Specificity High (dependent on enzyme choice)High (provides exact mass and fragmentation)Very High (gold standard for structure)Very High (for sequence)
Sensitivity Moderate (µg to mg)Very High (fmol to pmol)[2]Low (mg)High (pmol)[3]
Analysis Time Hours (incubation + analysis)MinutesHoursHours per residue
Cost per Sample Low to ModerateModerate to HighHighHigh[4]
Automation Possible for analysis stepHighModerate (sample changers)High
Strengths Simple, cost-effective confirmation of linkageHigh sensitivity, speed, and structural informationDefinitive structural elucidationUnambiguous sequencing
Limitations Indirect structural information, requires specific enzymesMay not distinguish isomers without fragmentation, expensive instrumentationLow sensitivity, requires larger sample amounts, expensive instrumentationSlower for longer peptides, requires a free N-terminus

Experimental Protocols

Detailed methodologies for each of the four structural validation techniques are provided below.

Protocol 1: Enzymatic Cleavage Assay of this compound

This protocol describes the use of an aminopeptidase to cleave the peptide bond of this compound, followed by analysis of the products by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Aminopeptidase (e.g., Leucine aminopeptidase)

  • Phosphate buffer (50 mM, pH 8.0)

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Alanine standard

  • Alanine methyl ester standard

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in phosphate buffer.

  • Enzymatic Reaction:

    • To 100 µL of the this compound solution, add 10 µL of aminopeptidase solution (1 mg/mL).

    • Incubate the reaction mixture at 37°C for 2 hours.

    • Stop the reaction by adding 10 µL of 10% TFA.

  • HPLC Analysis:

    • Inject 20 µL of the reaction mixture, a control sample (this compound without enzyme), and standards (Alanine, Alanine methyl ester) into the HPLC system.

    • Use a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in ACN (Solvent B). A typical gradient is 5-95% B over 30 minutes.

    • Monitor the elution at 214 nm.

  • Data Analysis: Compare the chromatograms of the reaction mixture with the control and standards. The disappearance of the this compound peak and the appearance of a peak corresponding to the alanine standard confirms the Ala-Ala linkage.

Protocol 2: Mass Spectrometry Analysis of this compound

This protocol outlines the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

  • This compound

  • Methanol

  • Formic acid

  • Mass spectrometer with ESI source

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in methanol containing 0.1% formic acid to a final concentration of approximately 10 µg/mL.

  • Instrument Setup:

    • Set the mass spectrometer to positive ion mode.

    • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire a full scan mass spectrum (MS1) over a mass range of m/z 50-500.

    • Perform a product ion scan (MS/MS) on the protonated molecular ion of this compound.

  • Data Analysis:

    • In the MS1 spectrum, identify the [M+H]+ ion of this compound (expected m/z ~189.12).

    • Analyze the MS/MS spectrum for characteristic fragment ions that confirm the Ala-Ala sequence.

Protocol 3: NMR Spectroscopy of this compound

This protocol describes the acquisition of 1D ¹H and 2D ¹H-¹H COSY NMR spectra to confirm the structure of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in 0.5 mL of the deuterated solvent in an NMR tube.

  • 1D ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a 1D proton NMR spectrum.

  • 2D ¹H-¹H COSY Acquisition:

    • Set up a standard COSY experiment.

    • Acquire the 2D spectrum.

  • Data Analysis:

    • In the 1D ¹H spectrum, identify the signals for the methyl protons of the two alanine residues, the alpha-protons, the amide proton, and the methyl ester protons.

    • In the 2D COSY spectrum, identify the coupling between the alpha-proton and the methyl protons of each alanine residue, and the coupling between the alpha-protons and the amide proton, confirming the connectivity.

Protocol 4: Edman Degradation of this compound

This protocol provides a general workflow for the first cycle of Edman degradation to identify the N-terminal amino acid of this compound.

Materials:

  • This compound

  • Phenyl isothiocyanate (PITC)

  • Alkaline buffer (e.g., pyridine/water)

  • Anhydrous trifluoroacetic acid (TFA)

  • Organic solvent for extraction (e.g., butyl chloride)

  • Aqueous acid for conversion

  • HPLC system for PTH-amino acid analysis

Procedure:

  • Coupling: React this compound with PITC in an alkaline buffer to form the phenylthiocarbamoyl (PTC) derivative at the N-terminus.

  • Cleavage: Treat the PTC-peptide with anhydrous TFA to cleave the N-terminal PTC-alanine as a thiazolinone derivative.

  • Extraction: Extract the thiazolinone derivative with an organic solvent.

  • Conversion: Treat the extracted derivative with aqueous acid to convert it to the more stable phenylthiohydantoin (PTH)-alanine.

  • Identification: Analyze the PTH-alanine by HPLC and compare its retention time to a standard.

Visualizations

Enzymatic Cleavage Assay Workflow

Enzymatic_Cleavage_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_validation Validation AlaAlaOMe This compound Solution Enzyme Add Aminopeptidase AlaAlaOMe->Enzyme Incubation Incubate at 37°C Enzyme->Incubation Stop Stop Reaction (TFA) Incubation->Stop HPLC HPLC Analysis Stop->HPLC Products Reaction Products (Alanine + Ala-OMe) HPLC->Products Separation Validation Structure Confirmed Products->Validation Match with Standards

Caption: Workflow of the enzymatic cleavage assay for this compound validation.

Comparison of Structural Validation Methods

Method_Comparison AlaAlaOMe This compound Structure Validation Enzymatic Enzymatic Cleavage AlaAlaOMe->Enzymatic MS Mass Spectrometry AlaAlaOMe->MS NMR NMR Spectroscopy AlaAlaOMe->NMR Edman Edman Degradation AlaAlaOMe->Edman P1 P1 Enzymatic->P1 Confirms Linkage P2 P2 MS->P2 Molecular Weight & Fragmentation P3 P3 NMR->P3 Definitive 3D Structure P4 P4 Edman->P4 N-terminal Sequence

Caption: Logical relationship of methods for this compound structural validation.

References

Validating the Synthesis of Ala-Ala-OMe: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise synthesis and validation of peptides are critical for the integrity of experimental outcomes and the advancement of therapeutic candidates. This guide provides a comprehensive comparison of the validation of L-alanyl-L-alanine methyl ester (Ala-Ala-OMe) synthesis, with a primary focus on elemental analysis, supplemented by alternative analytical techniques.

The successful synthesis of a dipeptide like this compound is a foundational step in various research applications, from drug discovery to materials science. Ensuring the purity and correct elemental composition of the synthesized peptide is paramount. Elemental analysis serves as a fundamental and quantitative method to confirm the empirical formula of a compound by determining the mass percentages of its constituent elements.

Synthesis of this compound

A common and effective method for synthesizing this compound involves a two-step process: the coupling of two protected alanine residues followed by the removal of the protecting groups. A frequently employed strategy is the coupling of an N-terminally protected alanine, such as with a benzyloxycarbonyl (Z) group (Z-Ala), with the methyl ester of alanine (Ala-OMe). The resulting protected dipeptide, Z-Ala-Ala-OMe, is then subjected to a deprotection step, typically through catalytic hydrogenation, to yield the final product, this compound.

Validation by Elemental Analysis: Theoretical vs. Experimental Data

Elemental analysis provides a direct assessment of the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in the synthesized this compound. The theoretical values are calculated based on the molecular formula of this compound, which is C₇H₁₄N₂O₃.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

ElementTheoretical Value (%)Experimental Value (%)Deviation (%)
Carbon (C)48.2648.15-0.11
Hydrogen (H)8.108.15+0.05
Nitrogen (N)16.0816.01-0.07

Note: The experimental values presented here are hypothetical examples for illustrative purposes, as specific experimental data from a single source for this compound was not available in the searched literature. In a laboratory setting, these values would be obtained from the elemental analysis of the synthesized and purified product.

A deviation of less than ±0.4% between the theoretical and experimental values is generally considered acceptable for confirming the elemental composition and purity of a synthesized compound.

Experimental Protocols

Synthesis of Z-Ala-Ala-OMe (N-benzyloxycarbonyl-L-alanyl-L-alanine methyl ester)

Materials:

  • N-benzyloxycarbonyl-L-alanine (Z-Ala)

  • L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-methylmorpholine (NMM) or other non-nucleophilic base

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Ethyl acetate

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Z-Ala in anhydrous DCM.

  • In a separate flask, suspend H-Ala-OMe·HCl in DCM and add NMM to neutralize the hydrochloride salt, stirring for 15-20 minutes.

  • Add the Z-Ala solution to the neutralized H-Ala-OMe solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-Ala-Ala-OMe.

  • Purify the crude product by recrystallization or column chromatography.

Deprotection of Z-Ala-Ala-OMe to this compound

Materials:

  • Z-Ala-Ala-OMe

  • Methanol or other suitable solvent

  • Palladium on charcoal (10% Pd/C) catalyst

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Z-Ala-Ala-OMe in methanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Elemental Analysis (CHN Analysis)

Procedure:

  • A precisely weighed sample of the purified this compound is placed in a tin or silver capsule.

  • The sample is combusted in a furnace at high temperatures (typically 900-1200 °C) in a stream of pure oxygen.

  • The combustion products (CO₂, H₂O, and N₂) are carried by a helium carrier gas through a series of separation columns and detectors.

  • The amount of each gas is quantified, and the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

Alternative Validation Methods

While elemental analysis is a robust method for confirming bulk elemental composition, other techniques provide complementary and often more detailed information about the purity and identity of the synthesized peptide.

Table 2: Comparison of Validation Methods for this compound Synthesis

MethodInformation ProvidedAdvantagesLimitations
Elemental Analysis Percentage of C, H, NQuantitative, confirms empirical formula, assesses bulk purity.Does not identify impurities, requires a relatively large sample size, less sensitive to small amounts of impurities.
High-Performance Liquid Chromatography (HPLC) Purity, presence of impuritiesHigh sensitivity, quantitative, can separate closely related impurities.Does not provide structural information on its own.
Mass Spectrometry (MS) Molecular weight, structural confirmation (with fragmentation)High sensitivity, confirms molecular identity, can identify impurities by mass.Can be less quantitative than HPLC without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, confirmation of stereochemistryProvides unambiguous structural elucidation.Lower sensitivity compared to MS, can be complex to interpret for larger molecules.

Visualizing the Workflow

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Z-Ala Z-Ala Coupling Coupling Z-Ala->Coupling Ala-OMe Ala-OMe Ala-OMe->Coupling Z-Ala-Ala-OMe Z-Ala-Ala-OMe Coupling->Z-Ala-Ala-OMe Deprotection Deprotection Z-Ala-Ala-OMe->Deprotection Ala-Ala-OMe_crude Crude this compound Deprotection->Ala-Ala-OMe_crude Purification Purification Ala-Ala-OMe_crude->Purification Ala-Ala-OMe_pure Pure this compound Purification->Ala-Ala-OMe_pure Elemental_Analysis Elemental Analysis Ala-Ala-OMe_pure->Elemental_Analysis Primary Validation HPLC HPLC Ala-Ala-OMe_pure->HPLC MS Mass Spectrometry Ala-Ala-OMe_pure->MS NMR NMR Spectroscopy Ala-Ala-OMe_pure->NMR

Caption: Workflow for the synthesis and validation of this compound.

Conclusion

The validation of this compound synthesis through elemental analysis provides a fundamental confirmation of its elemental composition. When the experimental percentages of carbon, hydrogen, and nitrogen align closely with the theoretical values, it offers strong evidence of a successful synthesis and a high degree of purity. For a more comprehensive validation, particularly in the context of drug development and rigorous scientific research, complementing elemental analysis with high-resolution techniques such as HPLC and mass spectrometry is highly recommended. This multi-faceted analytical approach ensures the unambiguous identification and purity assessment of the synthesized dipeptide, thereby underpinning the reliability of subsequent research and development efforts.

Stability Showdown: Ala-Ala-OMe vs. Its Free Acid Counterpart, Ala-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stability of peptide-based compounds is a critical parameter influencing their efficacy, shelf-life, and overall viability as therapeutic agents. This guide provides a detailed comparison of the stability of the dipeptide L-alanyl-L-alanine methyl ester (Ala-Ala-OMe) and its free acid form, L-alanyl-L-alanine (Ala-Ala), supported by established experimental protocols.

The primary structural difference between this compound and Ala-Ala lies at the C-terminus. This compound possesses a methyl ester group, whereas Ala-Ala terminates with a free carboxylic acid. This distinction is the principal determinant of their differing stability profiles, particularly concerning their susceptibility to hydrolysis. While both molecules can undergo degradation through the cleavage of the amide (peptide) bond, this compound is additionally vulnerable to the hydrolysis of its ester linkage.

Comparative Stability Analysis

The stability of a peptide can be influenced by several factors, including pH, temperature, and the presence of enzymes.[1] Generally, the ester bond in this compound is more susceptible to both chemical and enzymatic hydrolysis than the amide bond present in both molecules.

At neutral to alkaline pH, the ester group of this compound can undergo base-catalyzed hydrolysis to yield Ala-Ala and methanol. This reaction can also occur under acidic conditions, albeit typically at a slower rate. For instance, the dipeptide methyl ester aspartame is most stable at a pH of 4.3, with a half-life of nearly 300 days at room temperature. However, at a neutral pH of 7, its half-life dramatically shortens to only a few days.[2] This suggests that this compound would likely exhibit a similar pH-dependent stability profile, being more stable in mildly acidic conditions and less stable at neutral or alkaline pH.

The peptide bond in both Ala-Ala and this compound is generally more stable than the ester bond. Its hydrolysis is a slower process, often requiring more extreme conditions of pH and temperature or the presence of specific proteases.[3]

The following table summarizes the anticipated stability differences between this compound and Ala-Ala under various conditions. The quantitative data presented is illustrative and based on the known stability of similar compounds. Actual experimental values may vary.

ConditionParameterThis compoundAla-Ala (Free Acid)Primary Degradation Pathway
Chemical Stability
Mildly Acidic (pH 4-5)Half-life (t½) at 25°C> 200 days> 500 daysEster Hydrolysis (slow)
Neutral (pH 7)Half-life (t½) at 25°C< 10 days> 500 daysEster Hydrolysis
Mildly Alkaline (pH 8-9)Half-life (t½) at 25°C< 24 hours> 500 daysBase-catalyzed Ester Hydrolysis
Enzymatic Stability
Presence of EsterasesHalf-life (t½)Significantly ReducedUnaffectedEnzymatic Ester Hydrolysis
Presence of PeptidasesHalf-life (t½)ReducedReducedEnzymatic Amide Bond Cleavage

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of this compound and Ala-Ala, the following experimental protocols can be employed. These methods utilize High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the parent compound and the appearance of degradation products over time.

Protocol 1: Chemical Stability Assessment via HPLC

Objective: To determine the rate of degradation of this compound and Ala-Ala under different pH conditions.

Materials:

  • This compound

  • Ala-Ala

  • Phosphate buffer solutions (pH 4.0, 7.0, and 9.0)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound and Ala-Ala in water.

  • Incubation: Dilute the stock solutions into the different pH buffers to a final concentration of 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench any further reaction by adding an equal volume of 0.1% TFA in acetonitrile.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 15 minutes).

    • Detection: UV at 214 nm.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the remaining parent compound and determine the degradation rate and half-life.

Protocol 2: Enzymatic Stability Assessment

Objective: To evaluate the susceptibility of this compound and Ala-Ala to enzymatic degradation.

Materials:

  • This compound

  • Ala-Ala

  • Porcine liver esterase (for ester hydrolysis)

  • A suitable peptidase (e.g., trypsin, if a relevant cleavage site were present, or a general aminopeptidase)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Materials for HPLC analysis as in Protocol 1.

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzymes and substrates (this compound and Ala-Ala) in PBS.

  • Enzymatic Reaction: In separate tubes, mix the substrate solutions with the enzyme solutions. A control with no enzyme should be included. Incubate at 37°C.

  • Time-Point Sampling and Quenching: At various time points, take aliquots and quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile with 0.1% TFA).

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the precipitated enzyme. Transfer the supernatant for HPLC analysis.

  • HPLC Analysis and Data Analysis: Follow the same procedure as in Protocol 1 to quantify the remaining parent compound and determine the rate of enzymatic degradation.

Visualizing Workflows and Degradation Pathways

To better illustrate the processes involved in assessing the stability of this compound and Ala-Ala, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis prep_OMe This compound Stock pH4 pH 4.0 Buffer prep_OMe->pH4 Dilution pH7 pH 7.0 Buffer prep_OMe->pH7 Dilution pH9 pH 9.0 Buffer prep_OMe->pH9 Dilution Enzyme Enzyme Solution (Esterase/Peptidase) prep_OMe->Enzyme Dilution prep_Acid Ala-Ala Stock prep_Acid->pH4 Dilution prep_Acid->pH7 Dilution prep_Acid->pH9 Dilution prep_Acid->Enzyme Dilution sampling Time-Point Sampling & Quenching pH4->sampling pH7->sampling pH9->sampling Enzyme->sampling hplc RP-HPLC Analysis sampling->hplc data Data Analysis (Degradation Rate, t½) hplc->data

Caption: Experimental workflow for comparative stability testing.

G cluster_OMe This compound Degradation cluster_Acid Ala-Ala Degradation A This compound B Ala-Ala + Methanol A->B Ester Hydrolysis (Chemical/Enzymatic) C Alanine + Alanine Methyl Ester A->C Amide Hydrolysis (Enzymatic/Harsh Conditions) D Ala-Ala E Alanine + Alanine D->E Amide Hydrolysis (Enzymatic/Harsh Conditions)

Caption: Degradation pathways of this compound and Ala-Ala.

References

A Comparative Guide to the Synthesis and Bioactivity of Peptides Utilizing Ala-Ala Dienamides

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide synthesis, the strategic choice of building blocks can significantly influence the efficiency of the synthesis, the purity of the final product, and ultimately, its biological activity. For peptides containing the common Ala-Ala motif, chemists are often faced with a choice between two primary synthetic routes in solid-phase peptide synthesis (SPPS): the sequential addition of single alanine residues or the use of a pre-formed Ala-Ala dipeptide block. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Performance Comparison: Dipeptide Block vs. Stepwise Synthesis

The use of a protected Ala-Ala dipeptide, often prepared from Ala-Ala-OMe, presents several advantages over the traditional stepwise coupling of two individual alanine amino acids. These benefits primarily revolve around mitigating common side reactions and improving synthetic efficiency, especially in challenging sequences.

One of the most significant challenges during the assembly of a peptide chain is the potential for the newly formed dipeptidyl-resin to cyclize, cleaving from the support and forming an undesired diketopiperazine. This side reaction is particularly prevalent after the coupling of the second amino acid in a sequence. By employing an Fmoc-Ala-Ala-OH dipeptide, this problematic dipeptide stage is effectively bypassed, often leading to a cleaner crude product and a higher yield of the desired peptide.[1]

Furthermore, the activation of single amino acids for coupling carries a risk of racemization, where the stereochemistry of the α-carbon is inverted. This can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide and can have altered biological activity.[2][3] While racemization can still occur during the synthesis of the dipeptide itself, it can be more readily controlled and the purified dipeptide used in subsequent steps, minimizing the risk of epimerization during the main peptide assembly.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of a model tripeptide, H-Gly-Ala-Ala-OH, comparing the use of an Fmoc-Ala-Ala-OH dipeptide with the stepwise addition of Fmoc-Ala-OH.

ParameterDipeptide Block Synthesis (Fmoc-Ala-Ala-OH)Stepwise Synthesis (Sequential Fmoc-Ala-OH)Notes
Starting Resin H-Gly-Wang ResinH-Gly-Wang ResinStarting with the C-terminal glycine pre-loaded on the resin.
Number of Couplings 12For the Ala-Ala portion of the sequence.
Number of Deprotections 12For the Ala-Ala portion of the sequence.
Typical Crude Purity > 85%70-80%Purity can be sequence-dependent and influenced by the resin and coupling reagents used.
Overall Yield HigherLowerThe reduction in the number of steps and the mitigation of side reactions contribute to a higher overall yield.
Risk of Diketopiperazine LowHighBypassing the dipeptidyl-resin stage significantly reduces this side reaction.[1]
Risk of Racemization Moderate (during dipeptide synthesis)High (during each coupling)Racemization is a concern in both methods but can be better controlled with the dipeptide block approach.[2]

Biological Activity Comparison

The primary goal of peptide synthesis for drug discovery and biological research is to obtain a pure compound with the desired biological function. The presence of impurities, particularly diastereomers resulting from racemization, can significantly impact the biological activity of a peptide. These impurities can lead to reduced efficacy, altered receptor binding affinity, or even antagonistic effects.

By minimizing side reactions and the potential for racemization, the use of an Ala-Ala dipeptide building block can lead to a final peptide product with higher purity and therefore, a more reliable and reproducible biological activity. For instance, in the synthesis of antimicrobial peptides where a specific three-dimensional structure is crucial for membrane disruption, the presence of diastereomeric impurities can disrupt the required conformation and reduce the peptide's efficacy.

Experimental Protocols

The following are generalized protocols for the solid-phase synthesis of a peptide containing an Ala-Ala sequence using both the dipeptide block and stepwise methods with Fmoc chemistry.

Protocol 1: Synthesis using Fmoc-Ala-Ala-OH Dipeptide
  • Resin Preparation: Swell the starting amino acid-loaded resin (e.g., H-Gly-Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.

  • Washing: Wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and then DMF (3 times) to remove residual piperidine and byproducts.

  • Dipeptide Coupling:

    • In a separate vessel, dissolve Fmoc-Ala-Ala-OH (3 equivalents) and a coupling agent such as HCTU (2.9 equivalents) in DMF.

    • Add a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the resin, followed by the activated dipeptide solution.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat the deprotection and coupling steps for any additional amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Stepwise Synthesis using Fmoc-Ala-OH
  • Resin Preparation and First Alanine Coupling:

    • Follow steps 1-3 from Protocol 1.

    • For the first alanine coupling, activate Fmoc-Ala-OH (3 equivalents) with a coupling agent and base as described in step 4 of Protocol 1 and couple to the deprotected resin-bound amino acid.

    • Wash the resin.

  • Second Alanine Coupling:

    • Repeat the Fmoc deprotection (steps 2 and 3 from Protocol 1) to expose the N-terminus of the newly added alanine.

    • Couple the second Fmoc-Ala-OH using the same procedure as the first.

    • Wash the resin.

  • Chain Elongation, Cleavage, and Purification: Follow steps 6-8 from Protocol 1.

Visualizing the Workflow and Potential Pitfalls

To better illustrate the differences between the two synthetic strategies and the potential side reactions, the following diagrams are provided.

Synthesis_Comparison cluster_dipeptide Dipeptide Block Synthesis cluster_stepwise Stepwise Synthesis D_Start Start: H-Gly-Resin D_Deprotect Fmoc Deprotection D_Start->D_Deprotect D_Couple Couple Fmoc-Ala-Ala-OH D_Deprotect->D_Couple D_Continue Continue Synthesis D_Couple->D_Continue S_Start Start: H-Gly-Resin S_Deprotect1 Fmoc Deprotection S_Start->S_Deprotect1 S_Couple1 Couple Fmoc-Ala-OH S_Deprotect1->S_Couple1 S_Deprotect2 Fmoc Deprotection S_Couple1->S_Deprotect2 S_Couple2 Couple Fmoc-Ala-OH S_Deprotect2->S_Couple2 S_Continue Continue Synthesis S_Couple2->S_Continue

A comparison of the synthetic workflows for the dipeptide block versus stepwise synthesis.

Side_Reactions Stepwise Stepwise Synthesis (H-Ala-Gly-Resin intermediate) Diketopiperazine Diketopiperazine Formation (Cyclic Dipeptide) Stepwise->Diketopiperazine intramolecular cyclization Racemization Racemization (Diastereomer Formation) Activation Amino Acid Activation Activation->Racemization epimerization

Potential side reactions in stepwise peptide synthesis.

Signaling Pathways of Ala-Ala Containing Peptides

Peptides containing the Ala-Ala motif are found in a variety of biologically active molecules, including antimicrobial peptides (AMPs) and signaling peptides. For example, some AMPs with Ala-Ala sequences are known to disrupt bacterial cell membranes, leading to cell death. This process is generally not receptor-mediated but involves direct interaction with the lipid bilayer.

In other cases, Ala-Ala containing peptides can act as ligands for specific receptors, initiating intracellular signaling cascades. For instance, a hypothetical signaling peptide could bind to a G-protein coupled receptor (GPCR), leading to the activation of downstream effectors.

Signaling_Pathway Peptide Ala-Ala Containing Peptide GPCR G-Protein Coupled Receptor Peptide->GPCR binds G_Protein G-Protein Activation GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Kinase Protein Kinase Activation Second_Messenger->Kinase Response Cellular Response Kinase->Response phosphorylates targets leading to

A generalized signaling pathway for a bioactive peptide containing an Ala-Ala motif.

References

A Comparative Guide to the Efficiency of Common Activators in Ala-Ala-OMe Coupling

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of peptides, the formation of the amide bond between two amino acids is a critical step, the efficiency of which is largely dependent on the choice of coupling reagent, also known as an activator. This guide provides a comparative analysis of the performance of four widely used activators—HATU, HBTU, PyBOP, and EDC/HOBt—in the context of synthesizing the dipeptide Ala-Ala-OMe. The selection of an appropriate activator is paramount to maximizing yield, minimizing reaction times, and preserving the stereochemical integrity of the amino acids.

This comparison is supported by experimental data and established protocols to assist researchers, scientists, and professionals in drug development in making informed decisions for their synthetic strategies. While direct comparative data for this compound coupling is sparse in publicly available literature, this guide utilizes illustrative data from the closely related synthesis of Fmoc-L-alanine with an alanine methyl ester derivative, providing a valuable proxy for performance.

Comparative Performance of Coupling Reagents

The choice of a coupling reagent can significantly influence the outcome of a peptide synthesis.[1] Modern coupling reagents like HATU, HBTU, and PyBOP are aminium/uronium or phosphonium salts that react with a carboxylic acid to form a highly reactive ester, facilitating nucleophilic attack by the amine component.[2] The more traditional carbodiimide method, using EDC with an additive like HOBt, is also a staple in peptide synthesis.[3]

The following table summarizes the key performance indicators for each class of activator in the context of dipeptide formation.

Coupling ReagentClassTypical Reaction TimeCrude Purity (%)Isolated Yield (%)Key Advantages & Disadvantages
HATU Aminium/Uronium Salt2 - 4 hours> 9085 - 95High efficiency, fast reaction, less epimerization.[1][3] More expensive.
HBTU Aminium/Uronium Salt10 - 60 minutes (Resin)HighHighVery efficient with low racemization, especially with HOBt. Can cause chain termination by guanidinylation if used in excess.
PyBOP Phosphonium Salt10 - 60 minutes (Resin)HighHighEfficient and rapid, with less hazardous byproducts than its predecessor, BOP.
EDC/HOBt CarbodiimideSeveral hours to overnightVariableVariableCost-effective and widely used. May require longer reaction times and careful monitoring to minimize side reactions and racemization.

Data presented for HATU is illustrative for the coupling of Fmoc-L-alanine to H-(N-Me)Ala-OMe in the solution phase and may vary for this compound under different conditions. Data for HBTU and PyBOP is based on general solid-phase peptide synthesis (SPPS) protocols. EDC/HOBt performance is based on general principles of carbodiimide-mediated couplings.

Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to achieving desired outcomes in peptide synthesis. Below are representative protocols for the solution-phase synthesis of a dipeptide like this compound using the discussed activators.

General Workflow for Peptide Coupling

The fundamental process of peptide bond formation involves the activation of a carboxyl group on one amino acid, followed by the nucleophilic attack of the amino group from another. This workflow is central to all the protocols described below.

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Outcome N_Protected_AA N-Protected Amino Acid (Ala) Activated_Ester Formation of Activated Intermediate N_Protected_AA->Activated_Ester + Activator + Base C_Protected_AA C-Protected Amino Acid (Ala-OMe) Coupling Nucleophilic Attack by Amine C_Protected_AA->Coupling (Amine Component) Activator Coupling Reagent (e.g., HATU, EDC/HOBt) Activator->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Activated_Ester->Coupling (Activated Acid) Dipeptide Protected Dipeptide (this compound) Coupling->Dipeptide Byproducts Reaction Byproducts Coupling->Byproducts

General workflow of a peptide coupling reaction.

Protocol 1: Coupling using HATU

This protocol is adapted for the coupling of an N-protected Alanine to Alanine methyl ester.

  • Preparation of the Amine Component: Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add diisopropylethylamine (DIPEA) (1.1 eq) and stir the solution at room temperature for 10 minutes to neutralize the hydrochloride salt.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected L-alanine (e.g., Fmoc-L-Ala or Boc-L-Ala) (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Coupling Reaction: Add the activated N-protected alanine solution to the solution of L-alanine methyl ester. Stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction's progress using thin-layer chromatography (TLC). Once complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling using HBTU

This protocol is a general procedure often employed in solid-phase peptide synthesis but is adaptable to solution-phase.

  • Preparation: Dissolve the N-protected alanine (2.0 eq) in DMF. In a separate vessel containing the alanine methyl ester hydrochloride, add the N-protected alanine solution.

  • Coupling: Add a 1.0 M solution of HBTU (2.0 eq) and DIPEA (4.0 eq). To further suppress potential racemization, a 0.5 M solution of HOBt in DMF (2.0 eq) can be added.

  • Reaction and Monitoring: Mix the reaction for 10-60 minutes. Monitor for completion via TLC.

  • Work-up and Purification: Follow a standard aqueous work-up procedure similar to Protocol 1, followed by purification.

Protocol 3: Coupling using PyBOP

This protocol is also a general procedure adaptable to solution-phase synthesis.

  • Preparation: Dissolve the N-protected alanine (1.1 eq) in DMF and add it to the alanine methyl ester hydrochloride.

  • Coupling: Add a 1.0 M solution of PyBOP (1.1 eq) and DIPEA (2.2 eq). HOBt (1.1 eq of a 0.5 M solution) can be included to minimize racemization.

  • Reaction and Monitoring: Allow the reaction to proceed for 10-60 minutes, monitoring by TLC.

  • Work-up and Purification: Perform a standard aqueous work-up and purify the crude product as described in Protocol 1.

Protocol 4: Coupling using EDC/HOBt

This is a classic and cost-effective method for peptide coupling.

  • Preparation of the Amine Component: Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DMF and add DIPEA or N-methylmorpholine (NMM) (1.0 eq), then stir for 10 minutes at room temperature.

  • Coupling Reaction: In a separate flask, dissolve the N-protected alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool this solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) to the cooled solution, followed by the free amine solution from the previous step. Add another equivalent of DIPEA or NMM (1.0 eq).

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, dilute with a large volume of water and extract with ethyl acetate. Wash the combined organic extracts with 1 M citric acid, saturated NaHCO₃, and brine. Dry the organic layer and purify the crude product.

Racemization: A Critical Consideration

A significant side reaction in peptide coupling is racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid. The formation of a 5(4H)-oxazolone intermediate is a primary mechanism for this process. The choice of coupling reagent, base, and additives plays a crucial role in mitigating racemization.

  • Uronium/Aminium and Phosphonium Reagents: Reagents like HATU are highly effective at minimizing racemization due to the in-situ formation of HOAt esters, which are highly reactive and less prone to racemization. HBTU and PyBOP, especially when used with HOBt, also provide excellent suppression of racemization.

  • Carbodiimides: The use of carbodiimides like EDC alone can lead to significant racemization. The addition of nucleophilic additives such as HOBt or HOAt is essential to suppress this side reaction by forming an active ester that reacts more rapidly with the amine component than it racemizes.

Conclusion

For the synthesis of this compound, modern coupling reagents such as HATU , HBTU , and PyBOP offer significant advantages in terms of reaction speed, efficiency, and suppression of racemization. HATU, in particular, is noted for its high performance, albeit at a higher cost. For routine syntheses where cost is a primary consideration, the traditional EDC/HOBt method remains a viable and effective option, provided that reaction conditions are carefully controlled to minimize side reactions and ensure complete coupling. The selection of the optimal activator will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and budget.

References

Safety Operating Guide

Proper Disposal of Ala-Ala-OMe: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Although Ala-Ala-OMe is not classified as a hazardous substance, it is imperative to handle it with appropriate care to minimize any potential exposure. A thorough risk assessment should be conducted before initiating any disposal procedures.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the chemical.
Respiratory Protection Not generally required for small quantities. A dust mask may be used if generating dust.Minimizes inhalation of airborne particles.
Body Protection Laboratory coatProtects clothing and skin from contamination.

II. Disposal Procedures for Unused or Waste this compound

Solid this compound waste should be disposed of as chemical waste. It is crucial to prevent it from being mixed with general laboratory trash or being discharged into the sanitary sewer system.

Step-by-Step Disposal Protocol for Solid Waste:

  • Container Selection: Utilize a designated and clearly labeled chemical waste container. The container must be compatible with the chemical and have a secure lid.

  • Labeling: The waste container label must include:

    • The full chemical name: "this compound" or "L-Alanyl-L-alanine methyl ester"

    • The words "Chemical Waste for Incineration"

    • Accumulation start date

    • The primary hazard (if any, otherwise state "Non-hazardous chemical waste")

  • Waste Collection:

    • Carefully transfer the solid this compound into the labeled waste container using a clean spatula or other suitable tools.

    • Minimize the generation of dust during transfer.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA).

    • The SAA should be located away from drains and incompatible materials.

    • Keep the container tightly closed when not in use.

  • Final Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste disposal service.

    • Adhere to your organization's specific procedures for requesting a waste pickup.

III. Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, weighing paper, and empty product containers, must be disposed of as contaminated waste.

Procedure for Contaminated Materials:

  • Solid Items (e.g., gloves, weighing paper): Place these items in the same designated chemical waste container as the solid this compound.

  • Empty Containers: The original product container should be disposed of as chemical waste, even if it appears empty, as residual amounts of the chemical may be present. Place the empty, sealed container into the solid chemical waste stream.

IV. Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuation and Ventilation: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use absorbent pads or other suitable materials to contain the powder and prevent it from spreading.

  • Cleanup:

    • Carefully sweep or scoop up the spilled solid material and place it into the designated chemical waste container.

    • Avoid using methods that could generate dust, such as dry sweeping. A wet wipe can be used to gently clean the area.

  • Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent. Dispose of all cleaning materials as contaminated waste.

  • Personal Hygiene: Thoroughly wash your hands with soap and water after the cleanup is complete.

V. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Unused this compound D Designated Chemical Waste Container (Labeled: 'this compound', 'Chemical Waste for Incineration') A->D B Contaminated Materials (Gloves, Weighing Paper, etc.) B->D C Empty Product Containers C->D E Satellite Accumulation Area (SAA) (Secure, Away from Drains) D->E F Licensed Chemical Waste Disposal Service E->F G Incineration F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and waste disposal guidelines.

Essential Safety and Operational Guide for Handling Ala-Ala-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of Ala-Ala-OMe (L-Alanyl-L-alanine methyl ester) is crucial for both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, particularly in its solid, powdered form, a comprehensive approach to personal protection is necessary to minimize exposure risks such as inhalation, skin contact, or eye contact.[1]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against potential splashes of solutions and airborne particles.[2][3]
Face ShieldRecommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly recommended. For handling concentrated solutions, consider double-gloving for enhanced protection.
Respiratory Protection Dust RespiratorNecessary when handling the compound in its powdered form to prevent inhalation of fine particles. A self-contained breathing apparatus may be required for large spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage

Upon receiving the shipment, visually inspect the container for any signs of damage or compromised seals. For long-term storage, lyophilized peptides should be kept at -20°C in a tightly sealed container, preferably within a desiccator to prevent degradation from moisture.

Preparation and Reconstitution

Before opening, allow the container to equilibrate to room temperature inside a desiccator to prevent condensation. When weighing the powdered form, conduct this activity in a well-ventilated area and use a dust respirator to avoid inhalation. For reconstitution, use a sterile, appropriate solvent as dictated by your experimental protocol.

Handling During Experimentation

Always wear the prescribed PPE when handling this compound solutions. Work in a clean and organized environment to prevent cross-contamination. Ensure that all lab equipment is properly cleaned and maintained.

Spill Response

In the event of a spill, it is crucial to act promptly. For small spills of the solid material, carefully use appropriate tools to place the spilled substance into a designated waste disposal container. For larger spills, evacuate the area and use a shovel to place the material into a suitable container.

Waste Disposal

All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated and collected in a clearly labeled hazardous waste container. Aqueous solutions containing the peptide should also be collected as chemical waste. Dispose of all waste in accordance with federal, state, and local environmental regulations.

Experimental Workflow Diagram

The following diagram outlines the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.

start Receive this compound inspect Inspect Container for Damage start->inspect storage Store at -20°C in Desiccator inspect->storage No Damage spill_response Follow Spill Response Protocol inspect->spill_response Damaged prep Equilibrate to Room Temp in Desiccator storage->prep weigh Weigh Powdered Compound (with Respirator) prep->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute handle Handle Solution with PPE reconstitute->handle spill Spill Occurs? handle->spill spill->spill_response Yes dispose_materials Dispose of Contaminated Materials in Labeled Hazardous Waste spill->dispose_materials No spill_response->dispose_materials dispose_solutions Collect Aqueous Waste for Chemical Disposal dispose_materials->dispose_solutions end End of Workflow dispose_solutions->end

Workflow for the Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.